2-Heptylundecanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-heptylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZIMEJTDZWVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014388 | |
| Record name | Isostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22890-21-7 | |
| Record name | 2-Heptylundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEPTYLUNDECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2U1CDE0CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Heptylundecanoic Acid
Foreword: Navigating the Nuances of Branched-Chain Fatty Acids
To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the physicochemical properties of 2-Heptylundecanoic Acid. It is crucial to understand from the outset that while this compound is a specific, defined chemical entity, the broader term often encountered in commercial and industrial contexts, "isostearic acid," typically refers to a complex mixture of various branched-chain C18 saturated fatty acids.[1] This guide will focus on the known and predicted properties of the 2-heptylundecanoic isomer while also providing context from data on commercial isostearic acid, thereby offering a comprehensive and practical understanding for research and development. The unique branched structure of these fatty acids imparts properties that are significantly different from their linear counterparts, such as stearic acid, making them valuable in a range of applications from cosmetics to lubricants.[2]
Chemical Identity and Molecular Structure
This compound is a saturated fatty acid with a total of 18 carbon atoms. Its structure is characterized by a heptyl (C7) group attached to the second carbon (the alpha-carbon) of an undecanoic acid (C11) backbone. This branching significantly influences its physical and chemical behavior.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 22890-21-7 | [3][4] |
| Molecular Formula | C₁₈H₃₆O₂ | [3][5] |
| Molecular Weight | 284.48 g/mol | [5][6] |
| Synonyms | Isostearic acid, α-Heptylundecanoic acid | [3][5] |
Molecular Structure:
Caption: 2D structure of this compound.
Physical and Chemical Properties
The branching at the α-carbon disrupts the crystal lattice packing that is characteristic of linear saturated fatty acids, leading to a lower melting point and altered solubility.[1]
Summary of Physicochemical Properties:
| Property | Value | Notes and References |
| Appearance | Colorless to pale yellow liquid or solid | Dependent on purity and temperature.[5] Commercial isostearic acid is often a liquid at room temperature. |
| Melting Point | Data for the pure compound is not readily available. Commercial isostearic acid mixtures have melting points ranging from 52-55°C to 69.3°C. | The wide range is due to varying isomer compositions.[2][7] The branched structure generally results in a lower melting point compared to stearic acid (69.3 °C).[1][8] |
| Boiling Point | 183 °C at 5 mmHg | [6] |
| Density | 0.88 g/cm³ | [6] |
| Solubility | - Water: Very low, estimated at 0.007116 mg/L at 25 °C.[9] - Organic Solvents: Soluble in many oils and organic solvents. The sodium salt of isostearic acid has a water solubility of approximately 15 wt%, which is significantly higher than that of sodium stearate (~1 wt%).[10] | |
| pKa | Experimental data for the pure compound is not available. The estimated pKa for the related stearic acid is 4.75. | The acidity is expected to be similar to other long-chain carboxylic acids.[8] |
| XLogP3 | 7.5 | A computed value indicating high lipophilicity.[3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Spectroscopic Data for Structural Elucidation
While specific, experimentally-derived spectra for pure this compound are not widely published, the following represents the expected spectral characteristics based on its structure and data from analogous fatty acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the terminal methyl protons of both the main chain and the heptyl branch. A complex multiplet would be observed for the methine proton at the C2 position. The methylene protons along both chains will present as a broad multiplet. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the carboxylic acid appearing significantly downfield. The methine carbon at the C2 position will also be a key indicator of the branching point. The remaining methylene and methyl carbons will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for a carboxylic acid:
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group around 1700-1725 cm⁻¹.
-
C-H stretching bands for the alkyl chains just below 3000 cm⁻¹.
-
C-O stretching and O-H bending bands in the fingerprint region.
Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), this compound will likely show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would be expected to show characteristic losses of water (M-18) and the carboxylic acid group (M-45). Fragmentation along the alkyl chains, particularly at the branching point, would also provide structural information.
Experimental Protocols for Physicochemical Characterization
The following protocols provide a framework for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a long-chain fatty acid can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid.
Caption: Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture, such as ethanol/water, due to its low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa Determination.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids. For GC analysis, the carboxylic acid must first be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME).
Methodology:
-
Derivatization (Esterification): The this compound is converted to its methyl ester using a reagent such as BF₃-methanol or by acid-catalyzed esterification with methanol.
-
GC Separation: The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The components are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information for identification.
Caption: Workflow for GC-MS Analysis.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of any vapors, which may be generated at elevated temperatures. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications and Significance
The unique properties of this compound and related isostearic acids make them valuable in various fields:
-
Cosmetics and Personal Care: Due to their liquid nature at or near room temperature, excellent stability, and emollient properties, they are used in a wide range of products, including creams, lotions, and color cosmetics.[2]
-
Lubricants: Their thermal stability and lubricity make them suitable for use in industrial lubricants and greases.[2][5]
-
Drug Development: As with other fatty acids, they can be investigated as excipients, penetration enhancers, or as part of lipid-based drug delivery systems. Their branched structure may offer advantages in terms of formulation stability and solubility of active pharmaceutical ingredients.
Conclusion
This compound, a specific isomer of C18 isostearic acid, possesses a unique set of physicochemical properties driven by its branched-chain structure. While a comprehensive experimental dataset for the pure compound is not widely available, by understanding its molecular architecture and leveraging data from related commercial mixtures, researchers can effectively anticipate its behavior and harness its properties for a variety of scientific and industrial applications. The methodologies outlined in this guide provide a robust framework for the precise characterization of this and other branched-chain fatty acids.
References
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DSpace. (n.d.). 3 Isostearic Acid: A Unique Fatty Acid with Great Potential. Retrieved from [Link]
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ResearchGate. (2021, January). Synthesis and physical properties of isostearic acids and their esters. Retrieved from [Link]
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Shandong BlueSun Chemicals. (2023, August 11). Isostearic Acid - The Unique Branched Fatty Acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOSTEARIC ACID. Retrieved from [Link]
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Introduction: The Unique Profile of 2-Heptylundecanoic Acid
An In-depth Technical Guide to the Synthesis and Purification of 2-Heptylundecanoic Acid
This compound (CAS No. 22890-21-7), a type of isostearic acid, is an 18-carbon saturated fatty acid distinguished by its branched structure.[1][2][3] Unlike its linear isomer, stearic acid, which is a waxy solid at room temperature, the methyl branch at the alpha position in this compound disrupts crystalline packing, rendering it a liquid with a significantly lower melting point and unique rheological properties.[4][5] This characteristic makes it a highly valuable molecule in a variety of advanced applications, from high-performance lubricants and plastic additives to emollients in cosmetics and formulation excipients in drug delivery systems.[3][4]
This guide provides a comprehensive overview of the principal synthetic routes and purification methodologies for this compound, grounded in established chemical principles. The protocols described herein are designed to be self-validating, offering researchers and development professionals a robust framework for producing this versatile branched-chain fatty acid with high purity and yield.
Part 1: Core Synthesis Methodologies
The synthesis of a specifically branched carboxylic acid like this compound requires precise control over C-C bond formation. Two primary, well-established synthetic strategies are the Malonic Ester Synthesis and the Guerbet reaction followed by oxidation.
Malonic Ester Synthesis: A Classic Approach to Substituted Acetic Acids
The malonic ester synthesis is a powerful and versatile method for preparing carboxylic acids with specific alkyl substitutions on the alpha-carbon.[6] The strategy leverages the enhanced acidity of the α-hydrogens of a malonic diester, which are flanked by two electron-withdrawing carbonyl groups, making them readily removable by a moderately strong base.[7]
Causality of Experimental Choices: The synthesis proceeds through a sequence of deprotonation and alkylation. A base such as sodium ethoxide is typically used to generate the enolate nucleophile.[6][8] This is followed by sequential nucleophilic substitution (SN2) reactions with two different alkyl halides. To synthesize this compound, a heptyl halide and a nonyl halide are required. The final steps involve hydrolysis of the diester to a dicarboxylic acid, which readily undergoes thermal decarboxylation to yield the desired product.[9][8] A potential drawback is the formation of dialkylated byproducts, which necessitates careful control of reaction stoichiometry.[10]
Diagram of Malonic Ester Synthesis Pathway
Caption: Malonic ester synthesis route to this compound.
Experimental Protocol: Malonic Ester Synthesis
-
Step 1: First Alkylation (Heptylation)
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide (NaOEt).
-
Cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise.
-
Add 1-bromoheptane (1.0 eq) dropwise and reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to obtain the crude monoalkylated ester.
-
-
Step 2: Second Alkylation (Nonylation)
-
Prepare a fresh solution of NaOEt (1.0 eq) in absolute ethanol in a separate flask as described above.
-
Add the monoalkylated ester from Step 1 dropwise to the ethoxide solution.
-
Add 1-bromononane (1.0 eq) and reflux for 6-8 hours.
-
Work up the reaction as in Step 1 to yield the crude diethyl 2-heptyl-2-nonylmalonate.
-
-
Step 3: Hydrolysis and Decarboxylation
-
To the crude dialkylated ester, add an excess of aqueous HCl (e.g., 6M) and heat the mixture to reflux.
-
Maintain reflux for 12-18 hours to ensure complete hydrolysis of both ester groups and subsequent decarboxylation.
-
Cool the reaction mixture. The product, this compound, will likely separate as an oily layer.
-
Extract the product with diethyl ether or a similar organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
The Guerbet Reaction: An Atom-Economical Alternative
The Guerbet reaction is an alcohol dimerization process that produces branched, higher-molecular-weight alcohols.[5][11] It is a robust, atom-economical reaction that proceeds at high temperatures in the presence of a base and a hydrogenation/dehydrogenation catalyst.[12][13] To produce this compound, the corresponding Guerbet alcohol, 2-heptylundecan-1-ol, is first synthesized from 1-nonanol and then oxidized.
Causality of Experimental Choices: The reaction mechanism is a cascade of four distinct steps: (1) The primary alcohol is dehydrogenated to an aldehyde. (2) Two aldehyde molecules undergo an aldol condensation to form a β-hydroxy aldehyde. (3) This intermediate is rapidly dehydrated to an α,β-unsaturated aldehyde. (4) Finally, the unsaturated aldehyde is hydrogenated to the saturated branched alcohol.[5] An alkaline catalyst (e.g., KOH) is essential for the condensation step, while a transition metal component (e.g., copper or palladium) facilitates the hydrogenation/dehydrogenation steps.[11]
Diagram of the Guerbet Reaction Pathway & Subsequent Oxidation
Caption: Guerbet reaction of 1-nonanol followed by oxidation.
Experimental Protocol: Guerbet Synthesis and Oxidation
-
Step 1: Synthesis of 2-Heptylundecan-1-ol
-
Charge a high-pressure autoclave reactor with 1-nonanol, a catalytic amount of potassium hydroxide (KOH, ~5 mol%), and a hydrogenation catalyst (e.g., copper chromite).
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen.
-
Heat the mixture to 200-250°C. The reaction generates water, which should be vented periodically to drive the equilibrium forward.
-
Maintain the reaction for 8-12 hours. Monitor the reaction progress by GC analysis of aliquots.
-
After completion, cool the reactor, depressurize, and filter to remove the catalyst. The crude product can be purified by vacuum distillation.
-
-
Step 2: Oxidation to this compound
-
Dissolve the purified 2-heptylundecan-1-ol in acetone in a flask cooled in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring. Maintain the temperature below 20°C.
-
The reaction is exothermic and is indicated by a color change from orange/red to green.
-
After the addition is complete, stir for an additional 2 hours at room temperature.
-
Quench the reaction by adding isopropanol until the green color persists.
-
Partition the mixture between water and diethyl ether. Separate the organic layer, wash successively with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.
-
| Parameter | Malonic Ester Synthesis | Guerbet Reaction & Oxidation |
| Starting Materials | Diethyl malonate, alkyl halides | Primary alcohol (e.g., 1-nonanol) |
| Key Reagents | Strong base (NaOEt), acid | Base (KOH), hydrogenation catalyst |
| Reaction Conditions | Moderate reflux temperatures | High temperature (200-250°C), high pressure |
| Atom Economy | Lower (loss of CO₂ and ester groups) | Higher (primary byproduct is water) |
| Scalability | Good for lab scale; less ideal for industrial | Excellent for industrial scale |
| Key Challenges | Potential for side reactions (dialkylation) | Requires specialized high-pressure equipment |
Part 2: High-Fidelity Purification Strategies
The purity of this compound is paramount for its end-use, especially in pharmaceutical and cosmetic applications. A multi-step purification workflow is often necessary to remove unreacted starting materials, catalysts, and reaction byproducts.
Diagram of a Multi-Step Purification Workflow
Caption: A logical workflow for the purification of this compound.
Foundational Purification: Acid-Base Extraction
This is a fundamental and highly effective first step for purifying any carboxylic acid.[14][15] It exploits the acidic nature of the target compound to separate it from neutral or basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The this compound will convert to its sodium salt and move into the aqueous phase. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 6M HCl) until the pH is ~2. The this compound will precipitate out as an oil or solid.
-
Extract the purified acid back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified acid.
Bulk Purification: Fractional Vacuum Distillation
For industrial quantities and to remove impurities with different boiling points, fractional distillation under reduced pressure is the method of choice.[16][17] Operating under a vacuum lowers the boiling point, preventing thermal degradation of the fatty acid.[17][18] this compound has a reported boiling point of 183°C at 5 mmHg.[19]
Experimental Protocol: Vacuum Distillation
-
Set up a fractional distillation apparatus equipped for vacuum operation, including a Vigreux or packed column, a vacuum-jacketed condenser, and a cow-type fraction collector.
-
Charge the distillation flask with the acid from the previous step and a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure in the system to the desired level (e.g., 2-10 mbar) using a vacuum pump protected by a cold trap.[17]
-
Gradually heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Carefully collect the main fraction boiling at the expected temperature for the given pressure.
-
Stop the distillation before all the material has vaporized to prevent the concentration of high-boiling impurities in the final product.
High-Purity Refinement: Crystallization & Chromatography
For applications demanding the highest purity, crystallization and chromatography are employed.
-
Low-Temperature Crystallization: This technique exploits differences in solubility and melting points. The branched nature of this compound means it will remain in solution at lower temperatures than its linear counterparts.[20] The sample is dissolved in a suitable solvent (e.g., acetone or hexane) at a warm temperature and then slowly cooled to induce crystallization of less soluble impurities, which can then be removed by filtration.[20][21]
-
Chromatographic Methods: For analytical and preparative scale purification, High-Performance Liquid Chromatography (HPLC) is invaluable. Reverse-phase HPLC using a C18 column is effective for separating fatty acids based on their hydrophobicity.[22][23]
Experimental Protocol: Preparative Reverse-Phase HPLC
-
System: A preparative HPLC system with a suitable high-loading capacity C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to keep the carboxylic acid protonated.[22]
-
Procedure:
-
Dissolve the partially purified acid in a small volume of the mobile phase.
-
Inject the sample onto the column.
-
Run a shallow gradient elution program to separate the target compound from closely related impurities.
-
Monitor the eluent with a suitable detector (e.g., UV at ~205 nm or an evaporative light scattering detector).
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.
-
| Technique | Primary Purpose | Purity Achieved | Scalability |
| Acid-Base Extraction | Removal of neutral/basic impurities | Good (85-95%) | Excellent |
| Vacuum Distillation | Bulk purification, color/odor removal | Very Good (95-98%) | Excellent |
| Crystallization | Removal of isomeric/saturated impurities | High (98-99.5%) | Good |
| Preparative HPLC | Final polishing for ultra-purity | Excellent (>99.5%) | Low to Medium |
Conclusion
The synthesis and purification of this compound can be achieved through multiple robust pathways. The choice between Malonic Ester Synthesis and a Guerbet-based approach depends largely on the desired scale of production, available equipment, and economic considerations. For purification, a strategic, multi-step approach beginning with acid-base extraction, followed by vacuum distillation, and culminating in crystallization or chromatography for the highest purity grades, provides a reliable workflow for obtaining material suitable for even the most demanding research and commercial applications.
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FA purification | Cyberlipid . (n.d.). Retrieved January 21, 2026, from [Link]
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How can I purify fatty acids by column chromatography? . (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
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- Hagaman, J. R., & Cronan, J. E. (1986). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Journal of Lipid Research, 27(11), 1262-1269.
- Sultana, T., & Johnson, M. E. (2014). Chromatographic Separation of Fatty Acyls. Frontiers in Chemistry, 2, 89.
- Pelick, N., Henly, R. S., & Sweeny, R. F. (1963). Special methods of purifying fatty acids. Journal of the American Oil Chemists' Society, 40(9), 419-425.
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- Cason, J., & Sumrell, G. (1951). Branched-Chain Fatty Acids. XXI. Investigation of Methods of Purification and Separation. The Journal of Organic Chemistry, 16(8), 1177-1184.
- Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of Biological Chemistry, 263(34), 18386-18396.
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Branched chain fatty acids patented technology retrieval search results . (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]
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Malonic ester synthesis - Wikipedia . (n.d.). Retrieved January 21, 2026, from [Link]
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Malonic Ester Synthesis - Organic Chemistry Portal . (n.d.). Retrieved January 21, 2026, from [Link]
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Guerbet Compounds – AOCS . (2011). Retrieved January 21, 2026, from [Link]
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Malonic ester synthesis (of carboxylic acids): . (2022). Online Chemistry Notes. Retrieved January 21, 2026, from [Link]
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21.10: Malonic Ester Synthesis - Chemistry LibreTexts . (2020). Retrieved January 21, 2026, from [Link]
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Spectroscopic data for 2-Heptylundecanoic Acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Heptylundecanoic Acid
Introduction
This compound (C₁₈H₃₆O₂) is a saturated branched-chain fatty acid. Unlike its linear isomer, stearic acid, the presence of a heptyl group at the α-carbon position introduces unique physicochemical properties that are of interest in various fields, including cosmetics, lubricants, and pharmaceutical formulations. Accurate structural confirmation and purity assessment are paramount for its application. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy, providing researchers with a reliable framework for analysis.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a carboxylic acid functional group, which is the primary site of chemical reactivity and a key anchor for spectroscopic identification. The molecule also possesses two long alkyl chains, a C₉ chain and a C₇ chain, branching from the α-carbon. This branching prevents the efficient packing that characterizes linear fatty acids, influencing its physical state and creating a unique set of signals in its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of the branching and the integrity of the alkyl chains and the carboxylic acid head group.
¹H NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides a map of the proton environments in the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is standard for fatty acids as it is an excellent solvent and its residual proton signal does not interfere with key resonances. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | broad singlet | 1H | -COOH |
| ~2.35 | multiplet | 1H | -CH(COOH)- (α-proton) |
| ~1.60 | multiplet | 4H | -CH₂- adjacent to α-CH |
| ~1.25 | broad multiplet | ~24H | Bulk -(CH₂)n- methylene chain |
| ~0.88 | triplet | 6H | Terminal -CH₃ |
Interpretation Insights:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet between 11 and 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[2]
-
Alpha-Proton (-CH(COOH)-): The single proton on the branch point (C2) is adjacent to the electron-withdrawing carbonyl group, shifting its resonance downfield to approximately 2.35 ppm.[3]
-
Methylene Protons (-CH₂-): The bulk of the protons reside in the two alkyl chains and overlap in a complex multiplet around 1.25 ppm. The methylene groups adjacent to the α-carbon are slightly deshielded and appear around 1.60 ppm.[4]
-
Terminal Methyl Protons (-CH₃): The two terminal methyl groups are chemically equivalent in a freely rotating molecule and appear as a single triplet (split by the adjacent CH₂ group) around 0.88 ppm, integrating to 6 protons.[5]
¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy complements the ¹H data by providing a signal for each unique carbon atom in the molecule. While it is less sensitive, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, confirming the branching structure.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~180-185 | C =O (Carboxylic Acid) |
| ~45-50 | C H(COOH) (α-carbon) |
| ~34 | C H₂ adjacent to α-CH |
| ~32 | C H₂ (penultimate carbon) |
| ~29-30 | Bulk -(C H₂)n- methylene chain |
| ~25 | C H₂ adjacent to α-CH |
| ~22.7 | C H₂ adjacent to terminal CH₃ |
| ~14.1 | Terminal -C H₃ |
Interpretation Insights:
-
Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded, appearing far downfield in the 180-185 ppm region.[6][7]
-
Alpha-Carbon (α-C): The branched α-carbon is expected in the 45-50 ppm range.
-
Alkyl Chain Carbons: The carbons of the long alkyl chains resonate in the 22-34 ppm region. The high degree of overlap often requires 2D NMR techniques (like HSQC) for full assignment, but the key signals (carbonyl, alpha-carbon, and terminal methyl) are typically distinct.[8]
-
Terminal Methyl Carbon (-CH₃): The terminal methyl carbons are the most shielded, appearing furthest upfield at approximately 14.1 ppm.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 15-20 mg of this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Dissolution: Cap the tube and gently invert until the sample is fully dissolved.
-
Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying functional groups. For this compound, IR is primarily used to confirm the presence of the carboxylic acid and the saturated alkyl chains. The analysis is often performed neat (as a thin liquid film between salt plates) as it is a liquid or low-melting solid at room temperature. This avoids solvent interference.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (from hydrogen-bonded carboxylic acid dimer) |
| 2925, 2855 | Strong, Sharp | C-H stretch (sp³ hybridized alkyl chains) |
| ~1710 | Strong, Sharp | C=O stretch (from hydrogen-bonded carboxylic acid dimer) |
| ~1465 | Medium | C-H bend (methylene scissoring) |
| ~1300 | Medium | C-O stretch |
| ~940 | Broad, Medium | O-H bend (out-of-plane bend of dimer) |
Interpretation Insights:
-
The two most diagnostic peaks for a carboxylic acid are the extremely broad O-H stretch (2500-3300 cm⁻¹) and the intense C=O stretch (~1710 cm⁻¹).[2][9][10] The broadness of the O-H band is a hallmark of the strong hydrogen bonding that leads to the formation of dimers in the condensed phase.[6][11]
-
The sharp, strong peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in saturated alkyl chains.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For fatty acids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach.[13] The fatty acid is often derivatized to its methyl ester (FAME) or another volatile ester to improve its chromatographic properties. Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, which act as a molecular fingerprint.[14]
Expected Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): The molecular weight of this compound is 284.5 g/mol .[15] A peak at m/z = 284 would correspond to the molecular ion. This peak may be weak or absent in EI-MS for long-chain aliphatic compounds.
-
Key Fragments:
-
Loss of Alkyl Chains: Cleavage at the branched α-carbon is a characteristic fragmentation pathway. This can lead to the loss of a heptyl radical (•C₇H₁₅, mass 99) or a nonyl radical (•C₉H₁₉, mass 127).
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, leading to a prominent peak.
-
Carboxylic Acid Fragments: Peaks corresponding to [COOH]⁺ (m/z = 45) and [M-COOH]⁺ (m/z = 239) are common for carboxylic acids.[16]
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ units) is characteristic of the fragmentation of the long alkyl chains.[16]
-
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Esterification):
-
Dissolve ~1 mg of this compound in 1 mL of a methanol/toluene mixture.
-
Add an esterification agent (e.g., acetyl chloride, dropwise, or use a commercially available reagent like BF₃-Methanol).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the fatty acid methyl ester (FAME).
-
Neutralize the reaction, extract the FAME into an organic solvent like hexane, and dry the extract. This step is crucial for making the analyte volatile enough for GC analysis.
-
-
GC Separation:
-
Inject 1 µL of the FAME solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or similar).
-
Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 280°C) to elute the FAME.
-
-
MS Analysis:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Use standard Electron Ionization (EI) at 70 eV.
-
The mass analyzer scans a range (e.g., m/z 40-500) to detect the molecular ion and its fragments.
-
-
Data Analysis: Compare the obtained mass spectrum with spectral libraries and analyze the fragmentation pattern to confirm the structure.
Integrated Spectroscopic Analysis Workflow
For comprehensive quality control and structural verification, these techniques are used in a complementary fashion.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS. IR spectroscopy provides a quick confirmation of the carboxylic acid functional group. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns resulting from the α-branching. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous structural proof, allowing for the complete assignment of all proton and carbon environments. Together, these techniques form a robust analytical workflow for researchers and drug development professionals to ensure the identity, purity, and quality of this compound.
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Introduction: Unveiling the Unique Properties of a Branched-Chain Fatty Acid
An In-Depth Technical Guide to Isostearic Acid (CAS 22890-21-7) for Researchers and Drug Development Professionals
Isostearic acid, identified by CAS number 22890-21-7, is a C18 saturated fatty acid that stands apart from its more common linear counterpart, stearic acid. Its defining feature is a branched methyl group, which imparts a unique combination of physical and chemical properties that have made it an invaluable component in a diverse range of applications, from cosmetics and industrial lubricants to advanced pharmaceutical research. The IUPAC name for this compound is 2-Heptylundecanoic Acid.[1] This guide provides a comprehensive overview of its properties, mechanisms, applications, and procurement for professionals in scientific research and drug development.
Unlike the waxy solid nature of stearic acid at room temperature, isostearic acid is a liquid, a direct consequence of its branched structure which disrupts the orderly packing of the fatty acid chains. This seemingly simple structural difference leads to profound functional advantages, including enhanced stability, superior solvency, and unique interfacial properties.
Core Chemical and Physical Properties
The distinct molecular architecture of isostearic acid governs its behavior and suitability for various applications. Its properties offer a valuable combination of saturation (leading to oxidative stability) and branching (maintaining fluidity).
| Property | Value | Source(s) |
| CAS Number | 22890-21-7 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Isostearic Acid, HEPTADECANE-8-CARBOXYLIC ACID | [1][3] |
| Molecular Formula | C₁₈H₃₆O₂ | [1][2][3] |
| Molecular Weight | 284.48 g/mol | [1][3] |
| Appearance | Colorless to light yellow transparent liquid or low melting point solid | [2][3][5] |
| Boiling Point | 183°C @ 5mm Hg | [3][4] |
| Density | 0.88 g/cm³ | [3][4] |
| Flash Point | 165°C | [3][4] |
| pKa | 4.84 ± 0.40 (Predicted) | [6] |
Applications in Scientific and Pharmaceutical Fields
Isostearic acid's unique properties make it a versatile tool in both formulation science and preclinical research.
Advanced Excipient in Formulations
As a branched-chain fatty acid, isostearic acid serves as a high-performance emollient, emulsifier, and surfactant.[6] Its key advantages in pharmaceutical and cosmetic formulations include:
-
Oxidative Stability : Due to its saturated nature, it resists oxidation, which is crucial for ensuring the shelf-life and stability of formulations.[2]
-
Emollient Properties : It provides a smooth, non-greasy feel in topical preparations, enhancing patient compliance.[2]
-
Dispersant Capabilities : The branching structure provides a large molecular area, making it highly effective at dispersing pigments and minerals in complex formulations.
Tool for Preclinical Inflammation Models
A significant application for researchers is the use of isostearic acid to induce psoriasis-like skin inflammation in animal models. It has been identified as the active ingredient in certain formulations used for this purpose.[6] The mechanism involves the activation of the inflammasome, leading to the release of pro-inflammatory cytokines and the upregulation of the IL-23/IL-17 axis, which are hallmark pathways in psoriatic inflammation.[6] This provides a reliable and reproducible method for studying the pathogenesis of psoriasis and for screening potential therapeutic agents.
Synthesis of Advanced Drug Delivery Systems
Recent cutting-edge research has highlighted the use of isostearic acid in the synthesis of novel ionizable lipids.[7] These lipids are critical components of Lipid Nanoparticles (LNPs) used for the delivery of mRNA therapeutics.[7][8] Functionalizing ionizable lipids with molecules derived from isostearic acid can modulate the physicochemical properties of the LNPs, such as their stability and apparent pKa, which are critical parameters for efficient mRNA encapsulation and endosomal escape.[7][8]
Signaling Pathway: Isostearic Acid-Induced Inflammation
As described, isostearic acid can trigger a specific inflammatory cascade relevant to psoriatic models. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed pathway for Isostearic Acid-induced skin inflammation.
Experimental Protocol: Induction of Psoriasis-like Inflammation in a Murine Model
This section provides a representative, step-by-step workflow for researchers aiming to utilize isostearic acid to establish a psoriasis model. This protocol is a synthesized methodology based on its known application and should be adapted and optimized according to specific institutional guidelines (IACUC) and experimental goals.
Workflow Diagram
Caption: Experimental workflow for inducing psoriasis-like inflammation.
Step-by-Step Methodology
-
Animal Preparation : House BALB/c or C57BL/6 mice under standard conditions and allow for at least one week of acclimatization.
-
Hair Removal : One day prior to the first application, carefully shave the dorsal skin of the mice. Use clippers followed by a depilatory cream, ensuring the skin is not irritated.
-
Formulation Preparation : Prepare a solution of isostearic acid (e.g., 5-10% w/v) in an appropriate vehicle (e.g., acetone/olive oil or a standard cream base). Ensure the solution is homogenous.
-
Topical Application : Apply a fixed volume (e.g., 50 µL) of the isostearic acid formulation daily to the shaved dorsal skin for 5-7 consecutive days. A control group receiving only the vehicle should be included.
-
Clinical Assessment : Monitor the mice daily and score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness on a scale of 0 to 4.
-
Endpoint and Sample Collection : At the experimental endpoint, euthanize the animals. Collect skin biopsies from the treated area.
-
Histopathological Analysis : Fix a portion of the skin biopsy in 10% neutral buffered formalin for paraffin embedding. Section and stain with Hematoxylin and Eosin (H&E) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrate.
-
Molecular Analysis : Snap-freeze another portion of the skin biopsy in liquid nitrogen for subsequent RNA or protein extraction. Analyze the expression of key inflammatory markers such as Il17, Il23, and Tnf via qPCR or ELISA.
Procurement and Supplier Information
Isostearic acid (CAS 22890-21-7) is available from a variety of chemical suppliers. Purity and formulation can vary, so selection should be based on experimental requirements.
| Supplier | Known Purity/Grade | Notes |
| Santa Cruz Biotechnology | Research Grade | Offers this compound for biochemical research.[1] |
| CymitQuimica | ≥95%, ≥98% | Provides various purities for different applications.[2] |
| AK Scientific | ≥99% (GC) | High purity grade suitable for sensitive analytical work.[5] |
| ChemicalBook | Multiple Listings | A platform connecting various suppliers, often with purities of 95% or higher.[6][9] |
| Spectrum Chemical | Meets Grade Specs | Distributes fine chemicals under cGMP for certain products.[10] |
| Alfa Chemistry | Research Grade | Supplies for experimental and research use.[11] |
Safety and Handling
According to available Safety Data Sheets (SDS), isostearic acid is associated with the following hazards:
-
GHS Pictogram : GHS07 (Exclamation Mark)[6]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Conclusion
Isostearic acid (CAS 22890-21-7) is more than a simple fatty acid; it is a highly versatile molecule whose unique branched structure translates into significant functional benefits. For drug development professionals and researchers, it serves as a high-stability excipient, a critical tool for inducing preclinical models of inflammatory skin disease, and a building block for next-generation LNP delivery systems. A thorough understanding of its properties and mechanisms is key to leveraging its full potential in the laboratory and in the development of novel therapeutics.
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An In-depth Technical Guide to Branched-Chain Fatty Acid Synthesis Pathways
Abstract
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their carbon chain. Predominantly found in bacteria, they are also present in various eukaryotes, including mammals, where they play crucial roles in maintaining membrane fluidity, cellular signaling, and energy metabolism.[1][2][3] This technical guide provides a comprehensive overview of the core synthesis pathways of BCFAs, intended for researchers, scientists, and drug development professionals. We will delve into the key enzymatic steps, regulatory mechanisms, and the intricate connections with branched-chain amino acid (BCAA) catabolism. Furthermore, this guide will present detailed experimental protocols and data interpretation strategies to facilitate robust investigation in this field.
Introduction: The Significance of Branched-Chain Fatty Acids
Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, including lower melting points and enhanced oxidative stability.[4] These characteristics are vital for organisms thriving in diverse environments. In bacteria, BCFAs are integral components of the cell membrane, influencing its fluidity and permeability, which are critical for survival and adaptation.[1] In mammals, BCFAs are found in various tissues and fluids, such as the vernix caseosa of newborns and in dairy products, suggesting important physiological roles.[1][2] Emerging research has linked BCFAs to various metabolic processes, including anti-inflammatory responses, anticancer activities, and the modulation of gut microbiota.[5][6]
This guide will focus on the two primary types of BCFAs: the iso series, with a methyl group on the penultimate carbon, and the anteiso series, with a methyl group on the antepenultimate carbon.[6] Understanding the synthesis of these molecules is paramount for harnessing their potential in therapeutic and biotechnological applications.
The Core Machinery of BCFA Synthesis: A Tale of Two Pathways
The biosynthesis of BCFAs is a fascinating example of metabolic ingenuity, primarily relying on the promiscuity of the fatty acid synthase (FAS) system and its ability to utilize branched-chain primers derived from BCAA metabolism.
The Genesis of Branched-Chain Primers: The Role of BCAA Catabolism
The journey to a branched-chain fatty acid begins with the catabolism of the essential amino acids: valine, leucine, and isoleucine.[7] This process, primarily occurring in the mitochondria, generates the initial building blocks for BCFA synthesis.
-
Transamination: The first step involves the removal of the amino group from the BCAA, a reaction catalyzed by branched-chain amino acid transferases (BCATs). This results in the formation of the corresponding α-keto acids: α-ketoisovalerate from valine, α-ketoisocaproate from leucine, and α-keto-β-methylvalerate from isoleucine.[7]
-
Oxidative Decarboxylation: The branched-chain α-keto acids are then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[8] This enzymatic complex is crucial for producing the branched-chain acyl-CoA primers: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[8][9]
The availability of these specific primers dictates the type of BCFA synthesized:
-
Iso-even numbered BCFAs: Primed by isobutyryl-CoA (derived from valine). An example is 14-methyl-pentadecanoic acid (isopalmitic acid).[10]
-
Iso-odd numbered BCFAs: Primed by isovaleryl-CoA (derived from leucine). An example is 13-methyl-tetradecanoic acid.[10]
-
Anteiso-odd numbered BCFAs: Primed by 2-methylbutyryl-CoA (derived from isoleucine). An example is 12-methyl-tetradecanoic acid.[10]
Chain Elongation: The Fatty Acid Synthase (FAS) Machinery
Once the branched-chain acyl-CoA primers are formed, they enter the fatty acid synthesis cycle. This process is analogous to straight-chain fatty acid synthesis, with the key difference being the initial priming molecule. The elongation of the fatty acid chain is carried out by the Fatty Acid Synthase (FAS) system, which in eukaryotes is a large multifunctional enzyme complex (FAS I), while in bacteria it consists of discrete, monofunctional enzymes (FAS II).[10][11]
The core elongation cycle involves the sequential addition of two-carbon units derived from malonyl-CoA.[12][13] Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), a key regulatory point in fatty acid synthesis.[14]
The steps in each elongation cycle are:
-
Condensation: The branched-chain acyl-CoA primer (or the growing acyl-ACP in subsequent cycles) is condensed with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS). This is a critical step, and the specificity of the KAS enzyme, particularly FabH in bacteria, plays a significant role in determining the preference for branched-chain primers.[15][16]
-
Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR), utilizing NADPH as the reducing agent.[4]
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form an enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (DH).[4]
-
Reduction: The enoyl-ACP is further reduced to a saturated acyl-ACP by enoyl-ACP reductase (ER), again using NADPH.[4]
This four-step cycle is repeated, adding two carbons to the chain with each iteration, until the final BCFA of a specific chain length is produced.[4]
Regulation of BCFA Synthesis: A Multi-layered Control System
The synthesis of BCFAs is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at several levels, from the availability of precursors to the activity of key enzymes.
Substrate Availability
The primary regulatory factor is the availability of branched-chain amino acids. The intracellular concentrations of valine, leucine, and isoleucine directly influence the production of their corresponding α-keto acids and, consequently, the branched-chain acyl-CoA primers.
Enzymatic Regulation
-
Acetyl-CoA Carboxylase (ACC): As the enzyme responsible for producing malonyl-CoA, the building block for fatty acid elongation, ACC is a major control point.[13][17] Its activity is regulated by both allosteric mechanisms and covalent modification. Citrate acts as an allosteric activator, while long-chain acyl-CoAs are feedback inhibitors.[14] Phosphorylation of ACC, often mediated by AMP-activated protein kinase (AMPK), leads to its inactivation.[18]
-
Branched-chain α-keto acid dehydrogenase (BCKDH) complex: The activity of the BCKDH complex is also subject to regulation, primarily through phosphorylation and dephosphorylation. A specific kinase and phosphatase control its activity, thereby modulating the supply of branched-chain primers.
-
β-Ketoacyl-ACP Synthase III (FabH): In bacteria, the substrate specificity of FabH is a key determinant of whether straight-chain or branched-chain fatty acids are synthesized.[16] Some bacteria possess multiple FabH homologs with different specificities, allowing for the production of a diverse range of fatty acids.[9]
Experimental Methodologies for Studying BCFA Synthesis
Investigating the intricacies of BCFA synthesis requires a combination of biochemical, genetic, and analytical techniques.
In Vitro Enzyme Assays
Objective: To characterize the kinetic properties and substrate specificity of key enzymes in the BCFA synthesis pathway, such as BCKDH and FabH.
Protocol: Spectrophotometric Assay for FabH Activity
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), EDTA, and β-mercaptoethanol.
-
Enzyme and Substrates: Add purified FabH enzyme, malonyl-CoA, and the branched-chain acyl-CoA primer (e.g., isobutyryl-CoA) to the reaction mixture.
-
Initiation and Monitoring: Initiate the reaction by adding the acyl carrier protein (ACP). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the subsequent enzymes in the FASII system (KAR and ER).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the others saturated.
Metabolic Labeling with Stable Isotopes
Objective: To trace the incorporation of precursors into BCFAs and quantify the flux through the synthesis pathway.
Protocol: Stable Isotope Labeling and GC-MS Analysis
-
Cell Culture: Grow bacterial or mammalian cells in a defined medium.
-
Isotope Introduction: Supplement the medium with a stable isotope-labeled precursor, such as ¹³C-labeled valine, leucine, or isoleucine.
-
Lipid Extraction: After a defined incubation period, harvest the cells and perform a total lipid extraction using a method like the Bligh-Dyer extraction.
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the fatty acids to produce FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The mass spectra will reveal the incorporation of the ¹³C label into the BCFAs, allowing for the determination of de novo synthesis rates.
Genetic Manipulation
Objective: To elucidate the function of specific genes and enzymes in the BCFA synthesis pathway.
Methodology: Creating targeted gene knockouts or knockdowns (using techniques like CRISPR-Cas9 or RNAi) of key enzymes, such as those in the BCKDH complex or specific FabH isoforms. The resulting phenotype, including changes in the cellular fatty acid profile, can provide direct evidence for the role of the targeted gene in BCFA synthesis. For instance, a knockout of a bkd gene would be expected to result in auxotrophy for BCFAs.[8]
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism |
| FabH (B. subtilis) | Isobutyryl-CoA | 15 | 120 | Bacillus subtilis |
| Isovaleryl-CoA | 10 | 150 | Bacillus subtilis | |
| 2-Methylbutyryl-CoA | 8 | 180 | Bacillus subtilis | |
| BCKDH (Bovine) | α-Ketoisovalerate | 25 | 8.5 | Bos taurus |
| α-Ketoisocaproate | 18 | 10.2 | Bos taurus | |
| α-Keto-β-methylvalerate | 12 | 12.1 | Bos taurus |
Note: The values presented in this table are representative and can vary depending on the specific experimental conditions and enzyme source.
Conclusion and Future Directions
The synthesis of branched-chain fatty acids is a fundamental metabolic process with significant implications for cellular physiology and organismal health. This guide has provided a detailed overview of the core pathways, regulatory mechanisms, and experimental approaches for studying BCFA biosynthesis. As our understanding of the diverse roles of BCFAs in health and disease continues to expand, so too will the importance of elucidating the intricacies of their synthesis. Future research in this area will likely focus on:
-
Therapeutic Targeting: The enzymes of the BCFA synthesis pathway, particularly in pathogenic bacteria, represent promising targets for the development of novel antimicrobial agents.
-
Metabolic Engineering: Modulating BCFA synthesis in microorganisms holds potential for the production of biofuels with improved cold-flow properties and other valuable oleochemicals.[19]
-
Nutritional Science: A deeper understanding of the interplay between dietary BCFAs, gut microbiota, and host metabolism will be crucial for developing nutritional strategies to promote health.
The continued exploration of branched-chain fatty acid synthesis promises to unlock new avenues for scientific discovery and technological innovation.
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The Biological Landscape of 2-Heptylundecanoic Acid: A Technical Guide for Researchers
Introduction: Unveiling a Branched-Chain Fatty Acid
2-Heptylundecanoic acid, a C18 saturated fatty acid with a heptyl branch at the alpha-position, belongs to the diverse class of branched-chain fatty acids (BCFAs).[1][2][3][4] While less ubiquitous than their straight-chain counterparts, BCFAs are integral components of various biological systems, notably present in dairy products, ruminant fats, and certain fermented foods.[4] These molecules are gaining increasing attention within the scientific community for their potential bioactivities, which span from anti-inflammatory and anti-cancer effects to roles in metabolic regulation.[2][5] This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, drawing upon the broader understanding of BCFAs and structurally similar lipids to inform researchers and drug development professionals. We will delve into its potential mechanisms of action, propose robust methodologies for its study, and offer insights into its therapeutic promise.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C18H36O2 | [1] |
| Molecular Weight | 284.48 g/mol | [6] |
| IUPAC Name | This compound | [1] |
| Synonyms | Isostearic acid, Heptadecane-8-carboxylic acid | [1][6] |
| CAS Number | 22890-21-7 | [1] |
| Boiling Point | 183 °C at 5 mmHg | [6] |
| Flash Point | 165 °C | [6] |
| Density | 0.88 g/cm³ | [6] |
Potential Biological Activities and Mechanisms of Action
Direct research on the biological activities of this compound is limited. However, by examining structurally related fatty acids, we can infer its likely biological roles and mechanistic pathways.
Antimicrobial and Biofilm-Disrupting Properties
A compelling area of investigation for this compound is its potential role in microbial communication and biofilm formation. Structurally similar fatty acids are known to act as diffusible signal factors (DSF) in bacteria, participating in quorum sensing.[7] For instance, the C10 fatty acid cis-2-decenoic acid, produced by Pseudomonas aeruginosa, can inhibit biofilm formation and disperse established biofilms of various bacterial and fungal species.[7][8]
A synthetic analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), which locks the molecule in a biologically active conformation, has demonstrated potent biofilm dispersal and inhibition activity against Staphylococcus aureus and Pseudomonas aeruginosa.[7] This molecule has also been shown to work synergistically with antibiotics to eradicate biofilms.[7] Given the structural similarities, it is plausible that this compound could exhibit similar properties, potentially by interfering with bacterial cell-cell signaling or by altering the metabolic state of persister cells within biofilms, rendering them more susceptible to antimicrobials.[9]
Anti-inflammatory and Immunomodulatory Effects
Fatty acids are key regulators of inflammation.[10][11] They can act as precursors to pro- and anti-inflammatory lipid mediators and can directly modulate immune cell function.[10] Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been investigated for their anti-inflammatory potential.[12][13][14] Studies on C15:0 have shown it to possess anti-inflammatory properties in the context of inflammatory bowel disease.[12][14] While research on C17:0 has yielded some conflicting results, there is evidence to suggest it may play a role in reducing the risk of type 2 diabetes, a condition with a significant inflammatory component.[15]
The potential anti-inflammatory mechanisms of this compound could involve the modulation of key signaling pathways such as NF-κB, which is a central regulator of the inflammatory response.[16][17][18] Additionally, it may influence macrophage polarization, a critical process in the resolution of inflammation where macrophages can adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[10]
Metabolic Regulation
The role of odd-chain and branched-chain fatty acids in metabolic health is an active area of research. Epidemiological studies have linked the consumption of dairy products, a source of these fatty acids, with a lower incidence of type 2 diabetes.[15] While some studies have not found a beneficial effect of C17:0 supplementation on diet-induced hepatic steatosis and insulin resistance in mice, others suggest a potential role for odd-chain fatty acids in metabolic regulation.[15]
This compound could potentially influence metabolic processes through several mechanisms. It may act as a ligand for G-protein coupled receptors (GPCRs) that are known to be activated by fatty acids, such as the free fatty acid receptors (FFARs).[19] For example, FFAR2 (also known as GPR43) is activated by short-chain fatty acids and plays a role in modulating inflammation, lipid metabolism, and insulin secretion.[19][20] While this compound is a long-chain fatty acid, the possibility of it interacting with these or other GPCRs should not be discounted.
Antiproliferative Activity in Cancer Cells
Certain BCFAs are being explored for their potential to inhibit cancer cell proliferation.[2] Some hydroxy fatty acids have demonstrated antiproliferative activity against human cancer cell lines.[21] The mechanisms underlying these effects are likely multifaceted and could involve the induction of apoptosis, modulation of cell signaling pathways that control cell growth, or interference with cellular metabolism.[22] The potential for this compound to exhibit cytotoxic effects against cancer cells warrants investigation.
Proposed Experimental Workflows
To systematically investigate the biological activities of this compound, a multi-tiered experimental approach is recommended.
Workflow for Assessing Antimicrobial and Biofilm Activity
Caption: Workflow for evaluating antimicrobial and biofilm-related activities.
Step-by-Step Protocol: Biofilm Formation Inhibition Assay
-
Preparation of Bacterial Inoculum: Culture a relevant bacterial strain (e.g., S. aureus or P. aeruginosa) overnight in a suitable broth medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Create a series of dilutions in the broth medium.
-
Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum and the different concentrations of this compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Quantification of Biofilm:
-
Carefully remove the planktonic bacteria by washing the wells with a buffer (e.g., phosphate-buffered saline).
-
Stain the adherent biofilm with a solution of crystal violet.
-
After incubation, wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the treated wells to the positive control to determine the concentration at which this compound inhibits biofilm formation.
Signaling Pathway for a Potential Anti-inflammatory Mechanism
Caption: A potential anti-inflammatory signaling pathway for this compound.
Analytical Methodologies
Accurate quantification and characterization of this compound in biological matrices are crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for fatty acid analysis.[23][24]
-
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this is the gold standard for fatty acid profiling. Derivatization to fatty acid methyl esters (FAMEs) is typically required to improve volatility and chromatographic performance.[23]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating isomers and for analyzing heat-sensitive fatty acids.[23][24] Derivatization with a fluorescent tag can significantly enhance detection sensitivity.[25]
Conclusion and Future Directions
This compound represents a largely unexplored molecule with significant therapeutic potential, inferred from the growing body of research on branched-chain and odd-chain fatty acids. Its prospective roles as an antimicrobial, anti-inflammatory, and metabolic-regulating agent make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on a systematic evaluation of its biological activities using the workflows outlined in this guide. Mechanistic studies are paramount to understanding its molecular targets and signaling pathways. Furthermore, preclinical studies in relevant animal models will be essential to validate its therapeutic efficacy and safety profile. The insights gained from such research will be instrumental in unlocking the full potential of this intriguing branched-chain fatty acid.
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M. S. (2021). Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer. PubMed Central. Available at: [Link]
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A Technical Guide to the Thermal Analysis of 2-Heptylundecanoic Acid by DSC and TGA
Abstract
This technical guide provides a comprehensive framework for the thermal analysis of 2-Heptylundecanoic Acid, a branched-chain fatty acid, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deeper understanding of the causality behind experimental choices. It details robust, self-validating protocols for determining critical material properties such as melting point, purity, polymorphism, and thermal stability. By integrating principles from authoritative standards and peer-reviewed literature, this guide ensures a scientifically rigorous approach to the characterization of this important organic compound.
Introduction: The Significance of Thermal Profiling for this compound
This compound (C₁₈H₃₆O₂) is a saturated, branched-chain fatty acid.[1][2] Unlike its linear isomers, the branched structure imparts unique physical properties, such as a lower melting point and altered solubility, which are of significant interest in various applications, including pharmaceuticals, cosmetics, and specialty lubricants. In the context of drug development, the physical state and stability of an active pharmaceutical ingredient (API) or excipient are paramount. Thermal analysis provides a critical lens through which these properties can be meticulously examined.
Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is indispensable for:
-
Melting Point Determination: Establishing a key identity and quality marker.
-
Purity Analysis: Quantifying impurities based on the principle of melting point depression.[4][5][6]
-
Polymorphism Screening: Identifying different crystalline forms of a substance, which can have profound impacts on bioavailability and stability.[7][8][9]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[10][11] This technique is essential for:
-
Thermal Stability Assessment: Determining the temperature at which the material begins to degrade or decompose.
-
Compositional Analysis: Quantifying volatile components, such as residual solvents or moisture.[12][13][14][15][16]
-
Reaction Kinetics: Studying the kinetics of decomposition, which provides insight into the material's long-term stability.
The synergistic use of DSC and TGA provides a holistic thermal profile of this compound, ensuring its suitability and consistency for its intended application.
Methodology: A Framework for Rigorous Analysis
The following protocols are designed to be self-validating by incorporating essential steps for instrument calibration and verification, ensuring the trustworthiness of the generated data.
Differential Scanning Calorimetry (DSC)
The primary objective of the DSC analysis is to determine the melting point, heat of fusion, and assess the purity of this compound. The methodology also allows for the screening of potential polymorphic forms.
Principle: DSC measures the heat absorbed or released by a sample during a controlled temperature program.[3][17] For a crystalline solid like this compound, melting is an endothermic event, appearing as a peak on the DSC thermogram. The shape and position of this peak provide a wealth of information. Impurities broaden the melting range and lower the melting point, a phenomenon described by the Van't Hoff equation, which forms the basis for DSC purity calculations.[5]
Experimental Protocol:
-
Instrument Calibration:
-
Causality: Before any sample analysis, the DSC instrument's temperature and enthalpy axes must be calibrated to ensure accuracy. This is a non-negotiable step for data integrity, as outlined in standards such as ASTM E967.[18][19][20][21][22]
-
Procedure: Calibrate the instrument using certified reference materials (e.g., Indium, Tin) with known melting points and enthalpies of fusion. The calibration should be verified to be within the laboratory's established limits.
-
-
Sample Preparation:
-
Causality: Proper sample preparation is critical to achieving reproducible results. A small, representative sample ensures uniform heat transfer. Hermetically sealed pans prevent any mass loss due to volatilization during the experiment.
-
Procedure:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. A smaller sample mass is recommended by ASTM E928 for purity analysis to minimize thermal lag.[5]
-
Hermetically seal the pan using a sample press. Ensure a flat, even seal.
-
Prepare an identical, empty, hermetically sealed pan to serve as the reference.
-
-
-
DSC Method Parameters:
-
Causality: The chosen parameters directly influence the quality of the data. A slow heating rate enhances the resolution of thermal events, which is crucial for purity analysis.[5] A nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the fatty acid.
-
Procedure:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate of 1-2 K/min to a temperature sufficiently above the melting endotherm (e.g., 80°C). Slower heating rates (0.3 to 0.7 K/min) are often recommended for optimal purity determination.[5]
-
Cool the sample back to the starting temperature.
-
Reheat at a faster rate (e.g., 10 K/min) to observe any changes in the thermal profile, which may indicate polymorphism.[23]
-
-
-
Workflow for DSC Analysis:
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition profile of this compound.
Principle: TGA involves heating a sample on a high-precision balance in a controlled atmosphere and recording the mass change as a function of temperature.[10] A mass loss event indicates decomposition or volatilization. The onset temperature of this mass loss is a key indicator of the material's thermal stability. The analysis is governed by standards like ASTM E1131, which provides a framework for compositional analysis.[12][13][14]
Experimental Protocol:
-
Instrument Calibration:
-
Causality: Temperature and mass calibration are essential for accurate TGA results. Temperature calibration is typically performed using materials with known Curie points, while mass calibration is verified with standard weights.
-
Procedure: Perform temperature and mass calibrations as per the instrument manufacturer's recommendations.
-
-
Sample Preparation:
-
Causality: A larger sample mass compared to DSC is used to ensure that the detected mass loss is significant and accurately measured by the microbalance. Open pans are used to allow any volatiles to escape freely.
-
Procedure:
-
Tare a clean, empty TGA pan (typically platinum or ceramic).
-
Place 5-10 mg of this compound into the pan.
-
-
-
TGA Method Parameters:
-
Causality: An inert nitrogen atmosphere is used to study the thermal decomposition profile without interference from oxidative processes. A moderate heating rate provides a good balance between analysis time and resolution.
-
Procedure:
-
Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at ambient temperature (e.g., 30°C).
-
Ramp the temperature at a rate of 10 °C/min up to a high temperature where all material is expected to have decomposed (e.g., 600°C).
-
-
-
Workflow for TGA Analysis:
Caption: Workflow for TGA analysis of this compound.
Results and Discussion: Interpreting the Thermal Data
DSC Data Interpretation
The DSC thermogram of a high-purity this compound sample will exhibit a single, sharp endothermic peak corresponding to its melting.
-
Melting Point (Tₘ): Determined as the extrapolated onset temperature or the peak temperature of the endotherm. This is a primary characteristic for material identification.
-
Heat of Fusion (ΔHբ): Calculated from the area of the melting peak. This value is proportional to the crystallinity of the sample.
-
Purity: The presence of impurities causes a "pre-melting" effect, seen as a broadening of the peak on its leading edge.[4] Purity is calculated using specialized software that applies the Van't Hoff equation to the shape of the melting curve. A purity value of >99.0 mol% is typically expected for pharmaceutical-grade substances.
-
Polymorphism: If the reheating step after a controlled cool-down shows a different melting peak or additional thermal events (like a solid-solid transition), it indicates the presence of polymorphism.[9][24] Different polymorphs will have distinct melting points and heats of fusion.
Table 1: Summary of Expected DSC Results for this compound
| Parameter | Typical Expected Value | Significance |
| Melting Onset (Tₘ) | ~30 - 40 °C | Identity, Purity Indicator |
| Heat of Fusion (ΔHբ) | 150 - 200 J/g | Degree of Crystallinity |
| Purity (mol%) | > 99.0% | Quality Control, Formulation |
| Polymorphic Events | Absent in stable form | Stability Assessment |
Note: The exact values can vary slightly based on the specific purity of the sample and instrumental conditions.
TGA Data Interpretation
The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Thermal Stability: For a fatty acid, the initial part of the curve should be flat, indicating no mass loss. The onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs, is the primary indicator of thermal stability. This compound is expected to be stable well above its melting point.
-
Decomposition Profile: The TGA curve will show a sharp drop as the material volatilizes and decomposes at higher temperatures.[25] The process may occur in one or multiple steps, providing insight into the decomposition mechanism.
-
Residual Mass: For a pure organic acid, the decomposition should be complete, leaving minimal to no residual mass at the end of the experiment (e.g., <0.1% at 600°C).
Table 2: Summary of Expected TGA Results for this compound
| Parameter | Typical Expected Value | Significance |
| Onset of Decomposition (Td) | > 200 °C | Upper Temperature Limit |
| Temperature at Max Loss Rate | ~250 - 350 °C | Decomposition Kinetics |
| Residual Mass at 600°C | < 0.1% | Purity, Absence of Non-volatile Impurities |
Conclusion
This guide has detailed a rigorous, scientifically-grounded approach to the thermal analysis of this compound using DSC and TGA. By adhering to the principles of instrument calibration, meticulous sample preparation, and logical method design, researchers can obtain high-quality, reliable data. The synergistic interpretation of DSC and TGA results provides a comprehensive thermal profile, elucidating critical properties such as melting characteristics, purity, polymorphism, and thermal stability. This information is fundamental for quality control, formulation development, and ensuring the consistent performance of this compound in its final application.
References
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ASTM E967-97, Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 1997. URL: [Link]
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. URL: [Link]
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TA Instruments. Purity Determination and DSC Tzero Technology. URL: [Link]
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ASTM International. (2020). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. URL: [Link]
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NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. URL: [Link]
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ASTM International. E967-03 Standard Practice for Temperature Calibration of Differential Scanning Calorimeters. URL: [Link]
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Eurolab. ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. URL: [Link]
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ANSI Webstore. ASTM E967-08 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. URL: [Link]
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ASTM International. E1131-03 Standard Test Method for Compositional Analysis by Thermogravimetry. URL: [Link]
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AZoM. (2018). DSC Purity Determination. URL: [Link]
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ResearchGate. (2015). TGA thermograms and degradation temperature profiles of pure glycerol, oleic acid, and methyl oleate. URL: [Link]
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AZoM. (2021). DSC Studies of Fats in Cookies. URL: [Link]
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MDPI. (2019). Characterisation of Fat Crystal Polymorphism in Cocoa Butter by Time-Domain NMR and DSC Deconvolution. URL: [Link]
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Slideshare. (2016). Determination of % purity of a compound by by Using DSC. URL: [Link]
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ACS Publications. (2016). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. URL: [Link]
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An In-depth Technical Guide to the Crystalline Structure of 2-Heptylundecanoic Acid
Abstract: This technical guide provides a comprehensive framework for the investigation of the crystalline structure of 2-Heptylundecanoic Acid (CAS 22890-21-7), a branched-chain fatty acid of interest in pharmaceutical and materials science. While a definitive, publicly available crystal structure of this specific molecule has not been reported, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental and analytical workflows, from synthesis and purification to advanced crystallographic characterization. The causality behind each methodological choice is explained, ensuring a deep understanding of the process of elucidating the solid-state architecture of this and similar branched-chain fatty acids.
Introduction: The Significance of Crystalline Structure in Branched-Chain Fatty Acids
This compound, an isomer of stearic acid, is a C18 saturated fatty acid distinguished by a heptyl group at the alpha-carbon of an undecanoic acid chain.[1] This branching significantly disrupts the linear packing that characterizes many straight-chain fatty acids, leading to unique physical properties such as a lower melting point and altered solubility.[2] These characteristics are of considerable interest in various applications, including as excipients in drug formulations, lubricants, and cosmetic emollients.[3]
The crystalline structure of an active pharmaceutical ingredient (API) or an excipient is a critical determinant of its bulk physical properties, including:
-
Melting Point and Stability: The arrangement of molecules in a crystal lattice and the strength of intermolecular interactions dictate the thermal energy required to transition to a liquid state.
-
Solubility and Dissolution Rate: Different polymorphic forms of the same compound can exhibit vastly different solubilities, impacting bioavailability in pharmaceutical formulations.
-
Hygroscopicity: The propensity of a crystalline solid to absorb atmospheric moisture is influenced by its surface chemistry and crystal packing.
-
Mechanical Properties: Hardness, compressibility, and flowability are crucial for tableting and other manufacturing processes.
Long-chain molecules like fatty acids are known to exhibit polymorphism, where they can crystallize into multiple, distinct crystal lattices.[4][5] These polymorphs (e.g., α, β', β) differ in the packing of their hydrocarbon chains and can interconvert under different thermodynamic conditions.[6][7] Therefore, a thorough understanding of the crystalline structure of this compound is paramount for its effective and reliable application. This guide provides the methodological foundation for achieving this understanding.
Synthesis and Purification of this compound
A prerequisite for any crystallographic study is the availability of a highly pure, single-component sample. The following is a representative synthetic protocol for this compound, based on established organic chemistry principles.
Experimental Protocol: Synthesis via Malonic Ester Alkylation
This common method for synthesizing α-substituted carboxylic acids provides a reliable route to this compound.
Step 1: Deprotonation of Diethyl Malonate
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1.1 equivalents of sodium ethoxide to anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.0 equivalent of diethyl malonate dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
Step 2: First Alkylation
-
Add 1.0 equivalent of 1-bromoheptane to the enolate solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction to room temperature.
Step 3: Second Alkylation
-
In a separate flask, prepare another 1.1 equivalents of sodium ethoxide in anhydrous ethanol.
-
Transfer the cooled reaction mixture from Step 2 to this new ethoxide solution.
-
Add 1.0 equivalent of 1-bromononane to the mixture.
-
Heat to reflux for 6-8 hours, again monitoring for completion by TLC.
Step 4: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add an excess of aqueous sodium hydroxide (e.g., 25% w/v) and heat to reflux for 4 hours to hydrolyze the ester groups.
-
Cool the solution to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~1. This will protonate the carboxylates and induce decarboxylation upon heating.
-
Gently heat the acidified mixture to reflux until carbon dioxide evolution ceases (typically 2-4 hours).
Step 5: Extraction and Purification
-
Cool the mixture and extract the crude this compound with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by vacuum distillation or column chromatography on silica gel to achieve a purity of >99%, which is essential for successful crystallization.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Crystallization Methodologies for Single-Crystal Growth
The primary challenge in the crystallography of long-chain fatty acids is obtaining single crystals of sufficient size and quality for diffraction experiments.[8] Due to their molecular flexibility, these compounds can be difficult to crystallize. Several techniques can be employed, often requiring systematic screening of conditions.
Slow Evaporation
This is the simplest crystallization method.
-
Dissolve the purified this compound in a suitable solvent or solvent mixture at a concentration just below saturation. Good starting solvents include hexane, acetone, ethanol, and ethyl acetate.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Slow Cooling
This method relies on the decrease in solubility with temperature.
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50°C).
-
Filter the hot solution into a clean, insulated container (e.g., a vial placed within a larger beaker of warm water or a programmable heating block).
-
Allow the solution to cool slowly to room temperature or below over a period of 24-72 hours.
Vapor Diffusion
This technique involves two chambers, one with the compound solution and one with a "non-solvent" in which the compound is insoluble but which is miscible with the solvent.
-
Hanging Drop: Place a small drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a well containing the non-solvent.
-
Sitting Drop: Place a larger drop of the compound solution in a well, which is then placed in a sealed chamber containing the non-solvent.
The non-solvent vapor slowly diffuses into the compound solution, reducing the compound's solubility and promoting crystallization.
Crystallographic Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[9]
Step-by-Step SC-XRD Protocol:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using cryo-oil.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at various orientations using a modern detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell. The intensities of all collected reflections are then integrated.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions, and anisotropic displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit, typically judged by R-factors (R1, wR2).
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk crystalline material, identify the crystalline phases present, and assess purity.[6] A powdered sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The resulting pattern is a fingerprint of the crystalline phase(s) present.
Data Presentation: Hypothetical Crystallographic Data
While experimental data for this compound is not available, a successful structure determination would yield a table of crystallographic parameters similar to the one below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₈H₃₆O₂ |
| Formula Weight | 284.48 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 25.1 |
| β (°) | 95.5 |
| Volume (ų) | 2150 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 0.878 |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
Workflow for Crystallographic Analysis
Caption: Comprehensive workflow for the crystallographic analysis of this compound.
Conclusion and Future Outlook
The determination of the crystalline structure of this compound is a crucial step in understanding and harnessing its physical properties for advanced applications. Although a solved structure is not yet in the public domain, this guide provides the necessary theoretical and practical framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and crystallographic analysis, researchers can systematically approach this challenge. The resulting structural information will be invaluable for controlling polymorphism, optimizing formulation strategies, and designing new materials with tailored properties. It is anticipated that future work in this area will not only reveal the crystal structure of this compound but also explore its potential co-crystals and polymorphs, further expanding its utility in science and industry.
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Advances in Lipids Crystallization Technology. (n.d.). The Chem Connections Homepage. Retrieved from [Link]
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Crystallization modifiers in lipid systems. (2012). PMC. Retrieved from [Link]
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An In-depth Technical Guide to 2-Heptylundecanoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-heptylundecanoic acid, a C18 branched-chain fatty acid belonging to the class of Guerbet acids. It traces the historical origins of this molecule from the foundational Guerbet reaction, details its synthesis and purification, and provides an in-depth analysis of its structural characterization through modern spectroscopic techniques. Furthermore, this guide explores the current and potential applications of this compound, with a particular focus on its emerging role in drug development and as a versatile platform chemical.
Introduction: The Emergence of Guerbet Acids
This compound is a saturated fatty acid with the molecular formula C₁₈H₃₆O₂.[1][2][3] Unlike its linear isomer, stearic acid, this compound possesses a unique branched structure, which imparts distinct physical and chemical properties. This branching results in a lower melting point and viscosity, as well as enhanced thermal and oxidative stability.[4] These characteristics make it a valuable compound in a variety of industrial applications, including cosmetics, lubricants, and potentially, in the pharmaceutical field.[5][6][7]
The synthesis of this compound is rooted in the Guerbet reaction, a self-condensation of alcohols at high temperatures in the presence of a catalyst, first reported by Marcel Guerbet in 1899.[8][9][10] This reaction provides a pathway to produce β-alkylated dimer alcohols, which can then be oxidized to form the corresponding branched-chain carboxylic acids, known as Guerbet acids.[4][11]
This guide will delve into the historical context of the Guerbet reaction, provide detailed methodologies for the synthesis and characterization of this compound, and explore its current and future applications, particularly in the realm of drug development.
Discovery and History
While Marcel Guerbet's initial publication in 1899 described the conversion of n-butanol to 2-ethylhexanol, the principles of this reaction were later extended to a wide range of fatty alcohols.[8][10] The Guerbet reaction involves the dimerization of primary alcohols to form β-alkylated primary alcohols with twice the molecular weight, minus a molecule of water.
The specific discovery of this compound is not pinpointed to a single seminal publication in the way Guerbet's initial work is. Rather, its synthesis is a logical extension of the Guerbet reaction to C9 alcohols (nonanol) to produce the C18 Guerbet alcohol (2-heptylundecanol), which is then oxidized to the corresponding carboxylic acid. Over time, as the demand for branched-chain fatty acids with specific properties grew, the synthesis of various Guerbet acids, including this compound, became more commonplace in industrial and research settings.
The historical significance of this compound lies in the broader development and application of Guerbet chemistry. The ability to create highly branched, stable, and liquid fatty acids and alcohols opened up new possibilities in the formulation of high-performance lubricants, emollients in cosmetics, and more recently, as building blocks for complex molecules in the pharmaceutical industry.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the Guerbet reaction of a C9 primary alcohol, followed by the oxidation of the resulting Guerbet alcohol.
Step 1: Guerbet Reaction of Nonan-1-ol to 2-Heptylundecan-1-ol
The first step is the dimerization of nonan-1-ol to produce 2-heptylundecan-1-ol. This reaction is typically carried out at high temperatures (180-360 °C) under pressure, in the presence of a basic catalyst and a dehydrogenation/hydrogenation catalyst.[8]
Reaction Mechanism:
The Guerbet reaction proceeds through a four-step sequence:
-
Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.
-
Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.
-
Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated to the saturated aldehyde.
-
Reduction: Finally, the saturated aldehyde is reduced to the β-alkylated dimer alcohol.[8][12]
A competing reaction is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[8]
Causality Behind Experimental Choices:
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the initial dehydrogenation step and to keep the reactants in the liquid phase.
-
Basic Catalyst (e.g., KOH, NaOH): The base is crucial for promoting the aldol condensation step by deprotonating the α-carbon of the aldehyde, forming an enolate ion.
-
Dehydrogenation/Hydrogenation Catalyst (e.g., Raney Nickel, Palladium): This catalyst facilitates both the initial oxidation of the alcohol to the aldehyde and the final hydrogenation of the unsaturated intermediates.[8] The choice of catalyst can influence the reaction rate and selectivity.
Caption: Workflow for the synthesis of 2-Heptylundecan-1-ol via the Guerbet reaction.
Detailed Experimental Protocol (Representative):
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, thermocouple, pressure gauge, and a water separator is charged with nonan-1-ol.
-
Catalyst Addition: A catalytic amount of potassium hydroxide (e.g., 2-5 mol%) and a dehydrogenation/hydrogenation catalyst such as Raney nickel (e.g., 1-2 wt%) are added to the reactor.
-
Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then heated to 220-250 °C. The pressure will increase due to the formation of hydrogen and water vapor. The reaction is typically run for several hours (e.g., 8-12 hours) with continuous stirring. Water is removed as it is formed to drive the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., sulfuric acid or phosphoric acid). The catalyst is removed by filtration. The resulting crude 2-heptylundecan-1-ol is then purified by fractional distillation under reduced pressure.
Step 2: Oxidation of 2-Heptylundecan-1-ol to this compound
The purified 2-heptylundecan-1-ol is then oxidized to the corresponding carboxylic acid. Various oxidation methods can be employed.[13][14][15][16][17]
Common Oxidation Methods:
-
Potassium Permanganate (KMnO₄) Oxidation: A strong and classic oxidizing agent. The reaction is typically carried out in a basic aqueous solution.
-
Jones Oxidation (CrO₃ in Acetone/H₂SO₄): A powerful oxidizing agent, but the use of chromium is environmentally disfavored.
-
TEMPO-mediated Oxidation: A milder and more selective method using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl).[14][16]
-
Catalytic Oxidation with Ruthenium Trichloride (RuCl₃) and a Co-oxidant: An efficient method using a catalytic amount of RuCl₃ with a co-oxidant like sodium periodate (NaIO₄) or Oxone®.[17]
Caption: General workflow for the oxidation of 2-Heptylundecan-1-ol.
Detailed Experimental Protocol (TEMPO-mediated Oxidation):
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 2-heptylundecan-1-ol dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, water, and ethyl acetate).
-
Catalyst and Reagent Addition: Catalytic amounts of TEMPO and sodium bromide are added to the solution. The mixture is cooled in an ice bath.
-
Oxidation: An aqueous solution of sodium hypochlorite (bleach) is added dropwise while maintaining the temperature below 10 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Structural Characterization
The structure of this compound is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show characteristic signals for the different types of protons in the molecule. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (typically >10 ppm). The methine proton at the branch point (-CH-) will be a multiplet. The numerous methylene protons (-CH₂-) in the two alkyl chains will overlap to form a broad multiplet in the upfield region, while the terminal methyl protons (-CH₃) of both chains will appear as a triplet.[18][19]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a distinct signal for the carbonyl carbon (-COOH) in the downfield region (around 180 ppm).[20][21][22] The methine carbon at the branch point will also have a characteristic chemical shift. The methylene and methyl carbons of the alkyl chains will appear in the upfield region. The number of distinct signals will confirm the number of non-equivalent carbon atoms in the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (284.48 g/mol ).[2][3] Common fragmentation patterns for long-chain carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage at various points along the alkyl chains.[23][24][25]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:[26]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.
Physicochemical Properties
The branched structure of this compound gives it distinct physicochemical properties compared to its linear isomer, stearic acid.
| Property | This compound | Stearic Acid |
| Molecular Weight | 284.48 g/mol [1][3] | 284.48 g/mol |
| Melting Point | Liquid at room temperature | 69.3 °C |
| Boiling Point | ~183 °C at 5 mmHg[3] | 361 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid[7] | White, waxy solid |
| Solubility | Soluble in organic solvents, insoluble in water | Soluble in organic solvents, insoluble in water |
Applications
The unique properties of this compound make it a versatile compound with applications in various industries.
Cosmetics and Personal Care
Due to its low melting point, excellent spreadability, and emollient properties, this compound and its esters are widely used in cosmetics and personal care products.[6][7] They can be found in skin creams, lotions, and hair care products, where they act as conditioning agents and provide a non-greasy, smooth feel.[7]
Lubricants and Industrial Fluids
The high thermal and oxidative stability of Guerbet acids and their derivatives make them suitable for use as high-performance lubricants, plasticizers, and components of industrial fluids.[5][7] Their branched structure prevents crystallization at low temperatures, ensuring fluidity over a wide temperature range.
Drug Development and Delivery
The field of drug development is increasingly exploring the use of fatty acids to modify the properties of therapeutic agents. While specific research on this compound is emerging, the broader class of branched-chain fatty acids holds promise in several areas:
-
Drug Conjugation: Fatty acids can be conjugated to drugs to increase their lipophilicity, which can enhance their absorption, distribution, and cellular uptake.[27] The branched structure of this compound could offer advantages in terms of formulation stability and interaction with biological membranes.
-
Nanoparticle Formulations: Fatty acid-conjugated nanoparticles are being investigated as carriers for targeted drug delivery, particularly for crossing the blood-brain barrier.[27] The hydrophobic nature of this compound makes it a potential candidate for surface modification of nanoparticles to improve their interaction with lipid membranes.
-
Excipients in Formulations: Due to its non-toxic nature and emollient properties, this compound could be used as an excipient in topical and transdermal drug formulations to improve drug solubility and skin penetration.
Caption: Conceptual diagram of this compound's potential roles in drug delivery.
Biological Activity
While extensive research on the specific biological activities of this compound is limited, studies on branched-chain fatty acids (BCFAs) in general suggest several potential areas of interest. BCFAs are known to be present in various biological systems and are involved in numerous biochemical processes.[9] They have been reported to possess anti-inflammatory, anti-cancer, and metabolic-modulating properties.[9][28] Further research is needed to elucidate the specific biological effects of this compound and its potential therapeutic applications.
Conclusion
This compound, a product of the venerable Guerbet reaction, stands as a testament to the enduring relevance of classic organic chemistry in modern science and technology. Its unique branched structure imparts a suite of desirable properties that have led to its widespread use in the cosmetics and lubricant industries. Looking forward, the most exciting frontiers for this compound lie in the realm of drug development. Its potential as a building block for drug conjugates, a surface modifier for nanoparticles, and a functional excipient opens up new avenues for creating more effective and targeted therapies. As research continues to unravel the specific biological activities of branched-chain fatty acids, this compound is poised to become an increasingly important molecule in the toolkit of researchers, scientists, and drug development professionals.
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Methodological & Application
Application Notes and Protocols for 2-Heptylundecanoic Acid in Cosmetic Formulations
Introduction: Redefining Emollience with Branched-Chain Fatty Acid Chemistry
In the landscape of cosmetic science, the pursuit of functional ingredients that deliver both efficacy and elegant sensory experiences is paramount. 2-Heptylundecanoic Acid, a C18 branched-chain fatty acid also known as Isostearic Acid, represents a significant advancement in emollient technology.[1] Unlike its linear isomer, stearic acid, which is a solid at room temperature, the branched structure of this compound imparts a liquid state, lower viscosity, and superior oxidative stability.[1][2] These physicochemical characteristics translate into a unique performance profile, making it an invaluable tool for researchers, cosmetic chemists, and drug development professionals.
This document serves as a comprehensive technical guide to the application of this compound in cosmetic formulations. Moving beyond a simple recitation of properties, we will delve into the mechanistic underpinnings of its action on the skin barrier, provide detailed formulation protocols, and outline robust methodologies for performance validation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in cosmetic formulations.
| Property | Value | Source |
| INCI Name | Isostearic Acid | [1][3] |
| CAS Number | 2724-58-5 / 30399-84-9 | [4] |
| Molecular Formula | C18H36O2 | [4] |
| Molecular Weight | 284.48 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [5] |
| Oxidative Stability | High | [1] |
Mechanism of Action and Cutaneous Benefits
The primary function of this compound in cosmetic formulations is as an emollient, contributing to skin softness, smoothness, and flexibility. Its efficacy is rooted in its unique branched-chain structure, which dictates its interaction with the stratum corneum.
Interaction with the Stratum Corneum Lipid Matrix
The outermost layer of the epidermis, the stratum corneum, is often described by a "brick and mortar" model, where corneocytes (the "bricks") are embedded in a continuous lipid matrix (the "mortar"). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is crucial for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).
The branched structure of this compound is key to its superior performance. Unlike linear saturated fatty acids such as stearic acid, which can pack tightly and increase the viscosity of formulations, the methyl branching in this compound disrupts this close packing. This results in a lower melting point and a more fluid nature, allowing it to integrate seamlessly into the lipid bilayers of the stratum corneum. This integration enhances the fluidity of the skin's natural lipids, thereby improving barrier function and providing a lubricating, non-greasy feel.
Caption: O/W Emulsion Formulation Workflow.
Performance Evaluation Protocols
To substantiate the benefits of incorporating this compound into a cosmetic formulation, a series of biophysical and sensory evaluations should be conducted.
Protocol 3: In-Vivo Evaluation of Skin Barrier Function and Hydration
Objective: To quantify the effect of a formulation containing this compound on Transepidermal Water Loss (TEWL) and stratum corneum hydration.
Instrumentation:
-
Tewameter® (or equivalent): For TEWL measurement.
-
Corneometer® (or equivalent): For skin hydration measurement.
Methodology:
-
Panelist Selection: Recruit a panel of healthy volunteers (n ≥ 20) with normal to dry skin.
-
Acclimatization: Panelists should acclimatize in a controlled environment (temperature and humidity) for at least 20 minutes before measurements.
-
Baseline Measurements: Define test sites on the volar forearm. Take baseline TEWL and corneometry readings at each site.
-
Product Application: Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the designated test sites. Leave one site untreated as a control.
-
Post-Application Measurements: Take TEWL and corneometry measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
Data Analysis: Statistically compare the changes in TEWL and skin hydration from baseline for the treated sites versus the control site. A significant decrease in TEWL and a significant increase in corneometry values indicate improved barrier function and hydration.
Protocol 4: Sensory Panel Analysis
Objective: To characterize the sensory profile of a formulation containing this compound and compare it to a benchmark formulation.
Methodology:
-
Panelist Training: A trained sensory panel (n ≥ 10) is required. Panelists should be familiar with standardized terminology for cosmetic sensory attributes.
-
Product Evaluation: Provide panelists with coded samples of the test formulation and a benchmark (e.g., a similar formulation with a different emollient).
-
Attribute Assessment: Panelists will evaluate the products based on a predefined list of sensory attributes, which may include:
-
Appearance: Gloss, color.
-
Pick-up: Firmness, stickiness.
-
Rub-out: Spreadability, absorbency, slip.
-
After-feel: Greasiness, tackiness, smoothness, moisturization.
-
-
Data Collection: Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to identify significant differences in the sensory profiles of the formulations.
Safety and Regulatory Considerations
This compound (Isostearic Acid) has a well-established safety profile for use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Isostearic Acid is safe as a cosmetic ingredient in the present practices of use. [6]Clinical studies have shown that it is not an irritant or a sensitizer. [6]While some older studies suggested a potential for comedogenicity, the CIR Expert Panel noted that the available tests were not adequate to predict this effect in humans. [6]It is generally considered non-comedogenic. [4] In the European Union, Isostearic Acid derived from plant sources can be used in cosmetic products according to the general provisions of the Cosmetics Regulation (EC) No 1223/2009. [6]
Conclusion
This compound is a highly functional emollient that offers significant advantages in the formulation of a wide range of cosmetic and personal care products. Its unique branched-chain structure provides a superior sensory experience, enhances skin barrier function, and contributes to formulation stability. The protocols and methodologies outlined in this document provide a robust framework for harnessing the full potential of this versatile ingredient. Through a deep understanding of its mechanism of action and rigorous performance evaluation, researchers and formulators can leverage this compound to create innovative and effective products that meet the demands of the modern consumer.
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Cosmetic Ingredient Review. (n.d.). Isostearic Acid. Cosmetics Info. Retrieved from [Link]
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Application of 2-Heptylundecanoic Acid in Drug Delivery Systems: A Technical Guide
Introduction: Unlocking the Potential of a Branched-Chain Fatty Acid in Drug Delivery
2-Heptylundecanoic Acid (2-HUDA), also widely known as Isostearic Acid, is a C18 saturated fatty acid distinguished by its branched alkyl chain.[1][2][3] This unique structural feature imparts distinct physicochemical properties compared to its linear counterpart, stearic acid, such as a lower melting point and enhanced fluidity.[4] While extensively utilized in the cosmetics and lubricant industries for its emollient and stable nature, the application of 2-HUDA in pharmaceutical sciences, particularly in drug delivery, is an area of growing interest.[4][5] Its biocompatibility and biodegradability further enhance its appeal for developing innovative therapeutic formulations.[4]
This technical guide provides an in-depth exploration of the application of this compound in various drug delivery systems. We will delve into the mechanistic insights behind its function as a permeation enhancer and a key component in lipid-based nanocarriers, offering detailed protocols for formulation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2-HUDA to overcome challenges in drug formulation and enhance therapeutic efficacy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 2-HUDA is fundamental to its effective application in drug delivery systems. These properties influence its behavior in formulations and its interaction with biological membranes.
| Property | Value | Reference |
| Synonyms | Isostearic Acid, Isocarb 18, Diadol 18Ga | [1][2] |
| CAS Number | 22890-21-7 | [1][3] |
| Molecular Formula | C18H36O2 | [1][2] |
| Molecular Weight | 284.48 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Density | ~0.88 g/cm³ | [3] |
| Boiling Point | 183 °C at 5 mmHg | [3] |
| Melting Point | Approximately -1°C (30°F) | [4] |
| Acid Value | 190 - 210 mg KOH/g | [4] |
Mechanism of Action: How 2-HUDA Enhances Drug Delivery
The branched structure of this compound is central to its mechanism of action in drug delivery, primarily as a permeation enhancer. Unlike linear saturated fatty acids which can pack tightly, the branched chain of 2-HUDA introduces a "kink," disrupting the highly ordered structure of lipid bilayers, such as the stratum corneum of the skin or cellular membranes.[6][7] This disruption increases the fluidity of the lipid matrix, thereby reducing the diffusional resistance for co-administered drug molecules.[8]
The enhancement of drug permeation by fatty acids like 2-HUDA is believed to occur through several synergistic mechanisms:
-
Increased Membrane Fluidity: The primary mechanism involves the insertion of 2-HUDA into the lipid bilayers of biological membranes. The branched structure disrupts the tight packing of endogenous lipids, leading to a more fluid and permeable membrane.[6][8]
-
Creation of Hydrophilic Pores: The carboxylic acid head group of 2-HUDA can interact with the polar head groups of membrane lipids, potentially leading to the transient formation of hydrophilic pores through which polar drug molecules can pass.
-
Enhanced Drug Partitioning: 2-HUDA can alter the polarity of the membrane, which may enhance the partitioning of certain drug molecules from the formulation into the lipid bilayer.[9]
Applications and Protocols
This compound can be incorporated into various drug delivery systems. The following sections provide detailed protocols for its application in solid lipid nanoparticles, nanoemulsions, and as a direct permeation enhancer in topical formulations.
Solid Lipid Nanoparticles (SLNs) incorporating this compound
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering advantages like controlled drug release and improved stability.[10][11] 2-HUDA, with its low melting point, can be used as a liquid lipid component in Nanostructured Lipid Carriers (NLCs), a modified version of SLNs, or as a co-lipid in SLN formulations to modify drug loading and release properties.[11]
This protocol describes the preparation of SLNs where 2-HUDA is used as a lipid modifier.
Materials:
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)[10]
-
This compound (2-HUDA)
-
Surfactant (e.g., Poloxamer 188, Tween 80)[10]
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-speed stirrer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid and 2-HUDA at a temperature approximately 5-10°C above the melting point of the solid lipid.[12] The ratio of solid lipid to 2-HUDA can be varied (e.g., 9:1 to 7:3 w/w) to optimize drug loading and release.
-
Dissolve the lipophilic API in the molten lipid mixture under continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.[13]
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[13]
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).[10] The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[14]
-
Zeta Potential: Measured using Laser Doppler Anemometry to assess the surface charge and stability of the nanoparticles.[15]
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and analyzing the drug content in the nanoparticles using a validated analytical method like HPLC.[15]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[15]
-
In Vitro Drug Release: Studied using dialysis bag methods in a suitable release medium.[15]
Nanoemulsions with this compound as the Oil Phase
Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[16] Due to its liquid nature and ability to solubilize lipophilic drugs, 2-HUDA can serve as the oil phase in oil-in-water (o/w) nanoemulsion formulations.[17][18]
Materials:
-
This compound (2-HUDA) as the oil phase
-
Surfactant (e.g., Tween 80, Cremophor EL)[19]
-
Co-surfactant (e.g., Transcutol, Ethanol)[20]
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
High-pressure homogenizer or Microfluidizer
-
Ultrasonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the lipophilic API in 2-HUDA under gentle stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
-
Formation of the Coarse Emulsion:
-
Gradually add the oil phase to the aqueous phase under continuous stirring to form a coarse emulsion.
-
-
Nanoemulsification:
-
Homogenize the coarse emulsion using a high-pressure homogenizer, microfluidizer, or ultrasonicator until a translucent nanoemulsion is formed.[19] The processing parameters (e.g., pressure, number of passes, sonication time and amplitude) need to be optimized for the specific formulation.
-
-
Droplet Size and PDI: Measured by DLS.
-
Zeta Potential: Assessed to predict the stability of the nanoemulsion.
-
Drug Content: Determined by a suitable analytical method (e.g., HPLC-UV).[21]
-
Thermodynamic Stability Studies: Performed by subjecting the nanoemulsion to centrifugation, heating-cooling cycles, and freeze-thaw cycles to evaluate its physical stability.
This compound as a Permeation Enhancer in Topical Formulations
The ability of 2-HUDA to disrupt the stratum corneum makes it an effective permeation enhancer for transdermal drug delivery.[6][8] It can be incorporated into creams, gels, and patches to facilitate the delivery of APIs through the skin.
This protocol outlines the in vitro evaluation of 2-HUDA's permeation-enhancing effect.
Materials:
-
Excised skin (e.g., human or animal)
-
Franz diffusion cells
-
Phosphate buffered saline (PBS) as the receptor medium
-
Topical formulation of the API with and without 2-HUDA (e.g., 1-10% w/w)
-
Syringes and needles for sampling
Equipment:
-
Water bath with a stirrer
-
HPLC system for drug quantification
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat. Equilibrate the skin in PBS before mounting on the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.
-
-
Application of Formulation:
-
Apply a known amount of the topical formulation (with and without 2-HUDA) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of the plot gives the steady-state flux. The enhancement ratio is calculated by dividing the flux of the drug from the formulation containing 2-HUDA by the flux from the control formulation (without 2-HUDA).
-
Safety and Toxicological Profile
Isostearic acid (2-HUDA) is generally considered safe for topical use and has a long history of use in cosmetic products.[4][22] Nonclinical toxicology data, primarily from dermal studies, support its safety as an excipient in topical formulations.[22] It has been shown to be minimally irritating in standard dermal irritation assays and shows no evidence of phototoxicity.[22] The acute oral toxicity of isostearic acid is low.[22] However, as with any excipient, it is crucial to consider the concentration used and the overall formulation composition. Recent studies have also suggested that isostearic acid can induce a proinflammatory response in the skin, which may be a consideration for certain therapeutic applications.[23]
Conclusion: A Versatile Excipient for Advanced Drug Delivery
This compound presents a compelling profile for use in a variety of drug delivery systems. Its unique branched structure underpins its efficacy as a permeation enhancer and its utility as a lipid component in advanced nanocarrier formulations. The protocols and insights provided in this guide offer a foundation for researchers and formulation scientists to explore and harness the potential of 2-HUDA in developing next-generation therapeutics with improved delivery and efficacy. As with all formulation development, optimization of the concentration of 2-HUDA and other excipients is critical to achieving the desired product performance and ensuring safety.
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Isostearic acid is an active component of imiquimod formulations used to induce psoriaform disease models - PubMed. (n.d.). Retrieved from [Link]
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A Brief Guide to Preparing a Peptide–Drug Conjugate - ResearchGate. (n.d.). Retrieved from [Link]
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Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI. (n.d.). Retrieved from [Link]
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Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum | Molecular Pharmaceutics - ACS Publications. (2023, June 6). Retrieved from [Link]
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Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC. (n.d.). Retrieved from [Link]
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Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids - PMC - NIH. (2024, August 27). Retrieved from [Link]
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The impact of permeability enhancers on assessment for monolayer of colon adenocarcinoma cell line (caco-2) used in in vitro per - SciSpace. (n.d.). Retrieved from [Link]
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Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC. (n.d.). Retrieved from [Link]
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(PDF) A head-to-head multi-parametric high content analysis of a series of medium chain fatty acid intestinal permeation enhancers in Caco-2 cells - ResearchGate. (2025, August 6). Retrieved from [Link]
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SOLUBILITY OF DRUG IN A DIFFERENT SOLVENT - ResearchGate. (n.d.). Retrieved from [Link]
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Quantitative analysis of multiple fatty acid ethanolamides using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed. (2012, November 6). Retrieved from [Link]
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Application Notes and Protocols for Creating Stable Emulsions with 2-Heptylundecanoic Acid
Introduction: The Unique Role of 2-Heptylundecanoic Acid in Emulsion Formulations
This compound, a branched-chain saturated fatty acid, offers unique properties for emulsion formulations in the pharmaceutical and cosmetic industries.[1] Unlike its linear counterparts, its branched structure imparts a lower viscosity and a reduced tendency to crystallize, making it a valuable component in creating stable and aesthetically pleasing emulsions.[1] These characteristics are particularly advantageous in the development of drug delivery systems, where it can act as a lipid carrier for hydrophobic active pharmaceutical ingredients (APIs).[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for creating stable oil-in-water (O/W) emulsions utilizing this compound.
Core Principles of Emulsion Stability: A Mechanistic Approach
Emulsions are thermodynamically unstable systems, meaning they have a natural tendency to revert to their separated oil and water phases to minimize interfacial energy.[4][5] The long-term stability of an emulsion is therefore a kinetic challenge, reliant on creating a robust energy barrier to prevent droplet coalescence. The key factors governing this stability are particle size, the viscosity of the continuous phase, and the properties of the interfacial film formed by the emulsifier.
The Critical Role of the Emulsifier
The selection of an appropriate emulsifier, or a combination of emulsifiers, is paramount. Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around the dispersed droplets.[6] The effectiveness of an emulsifier is often quantified by its Hydrophilic-Lipophilic Balance (HLB), a scale that indicates its relative affinity for water and oil.[7][8] For oil-in-water emulsions, where oil droplets are dispersed in a continuous aqueous phase, emulsifiers with higher HLB values (typically 8-18) are required.[8]
Influence of pH on Stability
The pH of the aqueous phase can significantly impact the stability of emulsions containing fatty acids.[9][10] For this compound, the carboxylic acid head group can be protonated or deprotonated depending on the pH. At a pH above the pKa of the carboxylic acid, the head group will be ionized (negatively charged), which can enhance stability through electrostatic repulsion between droplets.[11] However, extreme pH values can also lead to chemical degradation of other formulation components.[10] Therefore, careful pH control and monitoring are essential.
Homogenization: The Power of Droplet Size Reduction
The process of homogenization reduces the size of the dispersed oil droplets, which is crucial for long-term stability.[12][13][14] Smaller droplets have a lower tendency to cream or sediment due to Brownian motion effectively counteracting gravitational forces.[4] High-pressure homogenizers and rotor-stator mixers are common equipment used to achieve the desired droplet size distribution.[13]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for successful emulsion formulation.
| Property | Value | Source |
| Molecular Formula | C18H36O2 | [15][16][17] |
| Molecular Weight | 284.48 g/mol | [15][16][17] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Density | 0.88 g/cm³ | [15] |
| Boiling Point | 183 °C at 5 mmHg | [15] |
| Flash Point | 165 °C | [15] |
Protocol for the Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound
This protocol outlines a general procedure for creating a stable O/W emulsion. Optimization of the emulsifier blend and homogenization parameters will be necessary depending on the desired final product characteristics.
Materials
-
This compound (Oil Phase)
-
Deionized Water (Aqueous Phase)
-
Selected Emulsifier(s) (e.g., Polysorbate 80, Sorbitan Oleate)
-
pH adjusting agent (e.g., Sodium Hydroxide, Hydrochloric Acid)
-
Preservative (if required for long-term storage)
Equipment
-
High-shear rotor-stator homogenizer or high-pressure homogenizer
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
pH meter
-
Particle size analyzer
-
Microscope
Experimental Workflow
Caption: Experimental workflow for creating a stable O/W emulsion.
Step-by-Step Methodology
-
Phase Preparation:
-
Aqueous Phase: In a beaker, combine deionized water, the chosen hydrophilic emulsifier(s) (e.g., Polysorbate 80), and a preservative if necessary.
-
Oil Phase: In a separate beaker, combine this compound and the chosen lipophilic emulsifier(s) (e.g., Sorbitan Oleate).
-
-
Heating: Gently heat both the aqueous and oil phases separately to 70-75°C on a heating magnetic stirrer. This ensures that all components are in a liquid state and facilitates the emulsification process.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Once all the oil phase has been added, increase the mixing speed and use a high-shear rotor-stator homogenizer for 5-10 minutes to create a coarse emulsion.
-
-
Homogenization: For a finer and more stable emulsion, pass the coarse emulsion through a high-pressure homogenizer. The optimal pressure and number of passes should be determined experimentally.
-
Cooling: Allow the emulsion to cool down to room temperature under gentle stirring. Rapid cooling can sometimes induce phase separation.
-
pH Adjustment: Once the emulsion has cooled, measure the pH and adjust it to the desired range using a suitable pH adjusting agent. For emulsions containing fatty acids, a pH slightly above the pKa can enhance stability.
-
Quality Control and Stability Assessment:
-
Particle Size Analysis: Determine the mean droplet size and size distribution using a particle size analyzer. A narrow distribution with a small mean droplet size is generally indicative of a stable emulsion.
-
Microscopy: Visually inspect the emulsion under a microscope to check for droplet uniformity and the absence of large aggregates.
-
Accelerated Stability Testing: To predict long-term stability, subject the emulsion to various stress conditions:
-
Centrifugation: Centrifuge the emulsion at a moderate speed (e.g., 3000 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or sedimentation.[5]
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours).[4]
-
Elevated Temperature Storage: Store the emulsion at an elevated temperature (e.g., 40°C) and monitor for changes in appearance, viscosity, and particle size over several weeks.[4]
-
-
Troubleshooting Common Emulsion Instabilities
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Creaming/Sedimentation | Insufficient homogenization, large droplet size, low viscosity of the continuous phase. | Increase homogenization time/pressure, optimize emulsifier concentration, add a thickening agent to the aqueous phase. |
| Flocculation | Insufficient electrostatic or steric repulsion between droplets. | Adjust pH to increase surface charge, use a combination of ionic and non-ionic emulsifiers. |
| Coalescence | Ineffective interfacial film, improper emulsifier selection (incorrect HLB). | Re-evaluate the required HLB of the oil phase and adjust the emulsifier blend accordingly, increase emulsifier concentration. |
| Phase Inversion | Incorrect oil-to-water ratio, improper addition of phases. | Ensure the dispersed phase is added slowly to the continuous phase with adequate mixing. |
Visualization of Interfacial Stabilization
Caption: Emulsifiers stabilizing an oil droplet in water.
Conclusion
The formulation of stable emulsions with this compound is a multifactorial process that requires a systematic approach. By carefully selecting the appropriate emulsifier system based on the HLB theory, optimizing the homogenization process to achieve a small and uniform droplet size, and controlling the pH of the aqueous phase, researchers can develop robust and effective emulsion-based products. The protocols and principles outlined in this guide provide a solid foundation for the successful development of stable emulsions for a wide range of applications in the pharmaceutical and cosmetic fields.
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GC-MS Analysis of 2-Heptylundecanoic Acid: A Comprehensive Guide to Derivatization and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed protocol for the analysis of 2-Heptylundecanoic Acid, a branched-chain fatty acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and high polarity, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic performance.[1] To overcome this, a crucial derivatization step is employed to convert the analyte into its more volatile and thermally stable fatty acid methyl ester (FAME) form.[1][2][3] This guide offers a robust, step-by-step methodology covering sample preparation, derivatization, optimized GC-MS instrument parameters, and data analysis for reliable identification and quantification.
Introduction: The Analytical Challenge
This compound (also known as Isostearic Acid) is a C18 branched-chain saturated fatty acid with the molecular formula C₁₈H₃₆O₂ and a molecular weight of approximately 284.48 g/mol .[4][5][6][7] It is valued in various industrial and consumer products, including cosmetics and lubricants, for its unique lubricating and emollient properties.[8]
Accurate quantification of this compound is essential for quality control, formulation development, and research. However, the presence of a polar carboxyl group makes the molecule non-volatile, which is incompatible with gas chromatography.[9] Direct injection onto a GC column leads to poor peak shape, peak tailing, and low sensitivity. Therefore, a chemical modification step, known as derivatization, is a mandatory prerequisite for successful analysis.[10] The most common and effective strategy for fatty acids is esterification, which converts the carboxylic acid into a fatty acid methyl ester (FAME), a derivative with significantly increased volatility.[2]
Principle of the Method: From Acid to Ester
The core of this analytical method is the conversion of this compound to its methyl ester, methyl 2-heptylundecanoate. This is typically achieved through an acid-catalyzed transesterification reaction with methanol.[2] This process neutralizes the polar carboxyl group, making the molecule amenable to GC analysis.[1] Once derivatized, the FAME is separated from other components in the sample mixture by the gas chromatograph and subsequently identified and quantified by the mass spectrometer.
The overall experimental workflow is a multi-step process that ensures the sample is in an optimal state for instrumental analysis.
Detailed Protocols
Part 3.1: Sample Preparation and Derivatization Protocol
This protocol describes the conversion of this compound to its FAME derivative using Boron Trifluoride (BF₃) in methanol. This is a widely accepted and effective method for esterifying fatty acids.
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., 1 mg/mL Heptadecanoic acid, C17:0, in Toluene)
-
0.5 M Methanolic Sodium Hydroxide (NaOH)
-
14% Boron Trifluoride in Methanol (BF₃-MeOH)
-
Saturated Sodium Chloride (NaCl) solution
-
n-Hexane, GC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass test tubes with PTFE-lined screw caps
-
Heating block or water bath set to 100°C
-
Vortex mixer
-
Pipettes
-
GC vials with inserts
Procedure:
-
Aliquoting and Internal Standard Spiking:
-
Transfer a precisely measured amount of the sample (e.g., 1-10 mg of lipid extract or standard) into a screw-cap glass test tube.
-
Add a known volume of the internal standard solution (e.g., 100 µL). The IS is critical for accurate quantification as it corrects for variations during sample preparation and injection.[2][11]
-
-
Saponification (Base-catalyzed Hydrolysis):
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Securely cap the tube, vortex briefly, and heat at 100°C for 5-10 minutes until the solution is clear. This step ensures that any esterified fatty acids in the sample are hydrolyzed to their free fatty acid salts.[2]
-
-
Esterification (Acid-catalyzed Methylation):
-
Cool the tube to room temperature.
-
Add 3 mL of 14% BF₃-MeOH solution.[12]
-
Cap the tube tightly, vortex, and heat again at 100°C for 5 minutes. This is the core derivatization step where the free fatty acid is converted to its methyl ester.
-
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 3 mL of n-Hexane and 2 mL of saturated NaCl solution.[12]
-
Cap the tube and vortex vigorously for 1-2 minutes to extract the nonpolar FAMEs into the upper hexane layer.
-
Allow the layers to separate. If separation is slow, centrifuge briefly at low speed.
-
-
Final Sample Preparation:
-
Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract into a GC vial. The sample is now ready for GC-MS analysis.
-
Part 3.2: GC-MS Instrumental Parameters
The following parameters are recommended for the analysis of this compound methyl ester. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity, while a split injection prevents column overloading for concentrated samples. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the FAME derivative without thermal degradation.[11][13] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency.[11][14] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Provides optimal velocity for separation on a standard 0.25 mm ID column. |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polar column that provides excellent separation for a wide range of FAMEs. For complex mixtures with isomers, a more polar cyanopropyl column (e.g., HP-88) may be beneficial.[13][14] |
| Oven Program | Initial: 70°C, hold 2 min Ramp 1: 15°C/min to 180°C Ramp 2: 5°C/min to 250°C Ramp 3: 20°C/min to 300°C, hold 5 min | The temperature program is designed to separate analytes based on their boiling points, ensuring sharp peaks for both early and late-eluting compounds.[11] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The industry standard for EI, providing stable and extensive fragmentation for structural elucidation. |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full Scan (e.g., m/z 40-500) is used to acquire the full mass spectrum for compound identification. SIM mode significantly increases sensitivity and selectivity by monitoring only specific characteristic ions.[11][14][15] |
| MS Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| MS Quadrupole Temperature | 150 °C | Ensures stable performance of the mass filter. |
| Solvent Delay | 3-5 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
The successful analysis relies on a logical sequence of steps, from understanding the analyte's properties to interpreting the final data output.
Identification: The primary identification of methyl 2-heptylundecanoate is achieved by matching its retention time and mass spectrum against a known reference standard analyzed under the identical conditions.
Mass Spectrum Interpretation: The Electron Ionization (EI) mass spectrum of the FAME derivative is expected to show characteristic fragments. While a library spectrum for methyl 2-heptylundecanoate may not be common, its fragmentation pattern can be predicted based on the established rules for FAMEs:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the FAME (C₁₉H₃₈O₂, MW = 298.5). This peak may be weak or absent.
-
McLafferty Rearrangement Ion: A prominent peak at m/z 74 . This is the base peak for most saturated methyl esters and is highly characteristic.
-
Alkyl Chain Fragments: A series of peaks corresponding to the loss of alkyl fragments from the hydrocarbon chain.
Quantification: Quantification is performed by creating a calibration curve.
-
Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard (e.g., Heptadecanoic acid).
-
Derivatize these standards using the protocol in section 3.1.
-
Analyze the derivatized standards by GC-MS.
-
For each point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot this ratio against the concentration of the analyte to generate a linear calibration curve.
-
The concentration of this compound in unknown samples can then be determined by derivatizing them with the same amount of internal standard, measuring the peak area ratio, and interpolating the concentration from the calibration curve.
Conclusion
The protocol detailed in this application note presents a reliable and robust method for the quantitative analysis of this compound by GC-MS. The critical step of converting the non-volatile fatty acid to its volatile methyl ester derivative is essential for achieving the high sensitivity, selectivity, and chromatographic quality necessary for accurate results. This method is suitable for quality control in manufacturing, research applications, and product development where precise measurement of this branched-chain fatty acid is required.
References
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High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Heptylundecanoic Acid
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Heptylundecanoic Acid using High-Performance Liquid Chromatography (HPLC). This compound, a C18 branched-chain fatty acid also known as isostearic acid, presents unique analytical challenges due to its lack of a strong native chromophore.[1][2] This document outlines three robust methodologies tailored for researchers, scientists, and drug development professionals: (1) Pre-column derivatization for sensitive UV-Vis detection, (2) Derivatization for ultra-sensitive fluorescence detection, and (3) A direct analysis approach using an Evaporative Light Scattering Detector (ELSD). The causality behind experimental choices, detailed step-by-step protocols, and advanced detection strategies like Mass Spectrometry (MS) are discussed to ensure scientific integrity and field-proven insights.
Introduction: The Analytical Challenge
This compound (C₁₈H₃₆O₂, MW: 284.48 g/mol ) is a saturated, branched-chain fatty acid valued for its unique properties, including high stability and lubricity, making it a key ingredient in cosmetics, lubricants, and other industrial formulations.[3][4][5][6] However, its saturated aliphatic structure lacks conjugated double bonds, meaning it does not absorb light in the conventional UV-Vis range (220-800 nm). Direct analysis of such underivatized fatty acids is often limited to low UV wavelengths (~205 nm), where many HPLC solvents also absorb, resulting in poor sensitivity and unstable baselines.[1][2][7]
To overcome this limitation, two primary strategies are employed:
-
Chemical Derivatization: The carboxylic acid functional group is reacted with a tagging molecule that contains a potent chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection).[8][9][10] This significantly enhances detection sensitivity and selectivity.[2]
-
Universal Detection: An alternative to derivatization is the use of detectors that do not depend on the analyte's optical properties. The Evaporative Light Scattering Detector (ELSD) is a powerful tool in this category, responding to any analyte that is less volatile than the mobile phase.[11][12]
This guide provides detailed protocols for both approaches, enabling accurate and reliable quantification of this compound across various applications.
Method 1: HPLC-UV Analysis via Phenacyl Derivatization
This method is a robust and widely accessible technique that relies on converting the non-absorbing fatty acid into a UV-active phenacyl ester. The derivatizing agent, 2,4'-Dibromoacetophenone, attaches a strongly absorbing aromatic group to the analyte, allowing for sensitive detection at a wavelength where mobile phase interference is minimal (~256 nm).[7][13][14]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis via derivatization.
Detailed Experimental Protocol
A. Pre-column Derivatization with 2,4'-Dibromoacetophenone
-
Objective: To esterify the carboxylic acid group of this compound with a UV-active tag.
-
Materials:
-
This compound standard and samples, accurately weighed.
-
2,4'-Dibromoacetophenone (derivatizing agent).
-
Triethylamine (catalyst).
-
Acetonitrile (HPLC grade).
-
Reaction vials (2 mL, screw cap).
-
Heating block or water bath.
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare a series of calibration standards by serial dilution.
-
Prepare a derivatization solution containing 2,4'-Dibromoacetophenone (e.g., 10 mg/mL) and Triethylamine (e.g., 5 mg/mL) in acetonitrile.
-
In a reaction vial, add 100 µL of the standard or sample solution.
-
Add 200 µL of the derivatization solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 40°C for 30 minutes.[7] This lower temperature helps prevent the degradation of any other potentially unsaturated fatty acids in a sample matrix.[7]
-
After cooling to room temperature, the sample is ready for HPLC injection. If necessary, dilute with acetonitrile to bring the concentration within the calibration range.
-
B. HPLC-UV Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC with a binary pump and UV-Vis detector | Widely available and suitable for this application. |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 4 µm) | Provides excellent separation of fatty acid derivatives based on hydrophobicity.[7][14] |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic component; elutes the hydrophobic analytes. |
| Gradient | 0-25 min: 80% to 100% B; 25-30 min: 100% B | A gradient is essential to elute long-chain fatty acids with good peak shape and reasonable run times.[7][14] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35-40°C | Elevated temperature improves peak symmetry and reduces system backpressure.[7] |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 256 nm | Corresponds to the absorbance maximum of the 2,4'-dibromoacetophenone derivative, ensuring high sensitivity.[7][14] |
Method 2: HPLC with Fluorescence Detection
For applications requiring higher sensitivity and selectivity, fluorescence detection is the preferred method. This involves using a derivatizing agent that imparts a fluorescent tag to the analyte. Reagents such as 9-chloromethyl anthracene react with the carboxylic acid to form highly fluorescent esters.[15]
The primary advantage is a significant improvement in the signal-to-noise ratio, allowing for detection limits in the picomole range.[15] The derivatization protocol is similar to the UV method, involving the reaction of the fatty acid with the fluorescent tagging reagent in the presence of a catalyst. The key difference lies in the detector settings.
Chromatographic Conditions: Key Modifications
-
Derivatizing Agent: 9-chloromethyl anthracene.
-
Detector: Fluorescence Detector.
-
Excitation Wavelength (λex): 365 nm.[15]
-
Emission Wavelength (λem): 410 nm.[15]
Method 3: HPLC with Evaporative Light Scattering Detection (ELSD)
This method offers the significant advantage of analyzing this compound in its native form, completely avoiding the time and potential errors associated with chemical derivatization.[1] The ELSD is a mass-sensitive universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated.[11][16]
Experimental Workflow
Caption: Workflow for direct HPLC-ELSD analysis.
Detailed Experimental Protocol
A. HPLC-ELSD Chromatographic & Detector Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC system | No special requirements for the HPLC itself. |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 provides the necessary retention for the fatty acid. |
| Mobile Phase A | Methanol with 0.1% Acetic Acid | Volatile mobile phases are required for ELSD.[17] Acetic acid ensures the analyte is protonated for better peak shape.[2] |
| Mobile Phase B | Isopropanol/Hexane (50/40 v/v) | A stronger solvent mixture for eluting the long-chain fatty acid.[17] |
| Gradient | Optimized based on sample matrix (e.g., starting with high %A) | A gradient allows for elution of the analyte while separating it from other matrix components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Ambient or slightly elevated temperature is sufficient. |
| Injection Vol. | 20 µL | Can be adjusted based on concentration. |
| ELSD Nebulizer | 30-40°C | Optimizes droplet formation. Lower temperatures can improve sensitivity for semi-volatile compounds.[17] |
| ELSD Evaporator | 45-70°C | Must be hot enough to evaporate the mobile phase but not the analyte.[16][18] |
| ELSD Gas Flow | 1.2 L/min Nitrogen | Typical setting for nebulization.[18] |
Important Note on ELSD Quantification: The ELSD response is often non-linear with respect to mass. Therefore, a logarithmic transformation of both concentration and peak area is typically required to generate a linear calibration curve.
Advanced Methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the most demanding applications, such as analyzing complex biological matrices or confirming structural identity, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[2] LC-MS provides unparalleled sensitivity and selectivity. The mass analyzer confirms the molecular weight of this compound (m/z 283.26 in negative ion mode, [M-H]⁻). Furthermore, tandem mass spectrometry (MS/MS) can be used to generate fragment ions that confirm its branched-chain structure, providing definitive identification.[19][20][21][22]
Conclusion
The successful HPLC analysis of this compound is highly achievable with the appropriate selection of detection strategy.
-
HPLC with UV derivatization is a reliable, robust, and widely accessible method suitable for most quality control and research applications.
-
HPLC with fluorescence derivatization offers superior sensitivity for trace-level analysis.
-
HPLC-ELSD provides a simplified, direct analysis workflow by eliminating the need for derivatization, making it ideal for screening and routine analysis where high throughput is desired.
-
LC-MS represents the most powerful approach, delivering the highest sensitivity, selectivity, and structural confirmation, making it indispensable for complex sample analysis and metabolomics research.
The choice of method should be guided by the specific analytical requirements, including sensitivity needs, sample complexity, and available instrumentation.
References
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Imaizumi, N., & Nagai, T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204. [Link]
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Jian, R., Zhao, X., Lin, Q., & Xia, Y. (2022). Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow. Analyst, 147(8), 1665-1672. [Link]
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Wikipedia contributors. (2023). Evaporative light scattering detector. Wikipedia, The Free Encyclopedia. [Link]
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Bravi, E., Perretti, G., & Montanari, L. (2006). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. Journal of Chromatography A, 1134(1-2), 210-214. [Link]
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ResearchGate. (n.d.). Profiling of Branched-Chain Fatty Acids via Nitroxide Radical-Directed Dissociation Integrated on an LC-MS/MS Workflow. ResearchGate. [Link]
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BuyersGuideChem. (n.d.). 2-n-Heptylundecanoic acid | 22890-21-7. [Link]
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Springer Nature Experiments. (n.d.). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
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Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(3), 517-528. [Link]
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Ablordeppey, S. Y., & Warner, I. M. (1995). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Journal of Chromatography A, 717(1-2), 241-249. [Link]
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Xie, Z., Yu, L., Yu, H., & Deng, Q. (2013). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 51(8), 756-761. [Link]
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Vanhoenacker, G., & Dunkle, M. (2012). Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC. Agilent Technologies Application Note. [Link]
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Guarrasi, V., Sannino, A., & Mangione, M. R. (2010). Quantification of Underivatized Fatty Acids From Vegetable Oils by HPLC with UV Detection. Journal of the American Oil Chemists' Society, 87(6), 663-670. [Link]
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De Muer, N., De Smedt, A., & Dewettinck, K. (2009). Triacylglycerol Analysis of Fats and Oils by Evaporative Light Scattering Detection. Journal of the American Oil Chemists' Society, 86(1), 19-25. [Link]
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Jian, R., Zhao, X., Lin, Q., & Xia, Y. (2022). Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow. Analyst, 147(8), 1665-1672. [Link]
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Christie, W. W. (2019). Fatty Acid Analysis by HPLC. American Oil Chemists' Society. [Link]
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Guarrasi, V., Sannino, A., & Mangione, M. R. (2010). Quantification of Underivatized Fatty Acids From Vegetable Oils by HPLC with UV Detection. ResearchGate. [Link]
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Czauderna, M., & Kowalczyk, J. (2002). HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. [Link]
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Formulating nanoparticles with 2-Heptylundecanoic Acid for drug encapsulation
Application Notes and Protocols
Topic: Formulating Nanoparticles with 2-Heptylundecanoic Acid for Drug Encapsulation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of lipid nanoparticles (LNPs) utilizing this compound (2-HUA). Lipid-based nanoparticles are a premier drug delivery platform, enhancing the solubility, stability, and bioavailability of therapeutic agents.[1][2] The unique branched-chain structure of 2-HUA presents a compelling alternative to traditional straight-chain lipids, potentially offering a less crystalline, more amorphous lipid core. This disordered matrix is hypothesized to improve the encapsulation efficiency and loading capacity for a diverse range of therapeutic molecules, from small hydrophobic drugs to larger biologics.[3] We present detailed, field-proven protocols for nanoparticle formulation via nanoprecipitation, comprehensive physicochemical characterization, and robust methods for quantifying drug loading and in vitro release.
Introduction: The Rationale for this compound in Nanoparticle Formulation
The efficacy of many promising therapeutic compounds is often hindered by poor water solubility and low bioavailability.[1] Encapsulating these drugs into nanoparticles (NPs) is a well-established strategy to overcome these challenges, improving their pharmacokinetic profiles and therapeutic outcomes.[4] Among the various types of nanocarriers, lipid-based nanoparticles (LNPs), including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have garnered significant interest due to their biocompatibility and scalability.[3][5]
The choice of lipid is a critical determinant of the final nanoparticle's properties, including its stability, drug loading capacity, and release characteristics.[6] Traditional SLNs are often formulated with solid lipids composed of linear fatty acids, which can form highly ordered, crystalline structures. While providing excellent stability, this crystallinity can lead to premature drug expulsion during storage as the lipid matrix rearranges into its most stable polymorphic form.
This is where this compound (2-HUA), a C18 saturated fatty acid, offers a significant advantage.[7] Its defining feature is a seven-carbon alkyl chain branching at the alpha-position to the carboxylic acid.
Diagram 1: Structural Comparison of Lipids
Caption: Structural comparison of a linear vs. a branched lipid and its impact on the nanoparticle matrix.
This branched structure sterically hinders the efficient packing of lipid chains, creating an amorphous, less-ordered solid core within the nanoparticle. This is conceptually similar to NLCs, which are formulated with a blend of solid and liquid lipids to create imperfections in the crystal lattice.[3] The resulting disordered matrix in 2-HUA nanoparticles is expected to provide more space to accommodate drug molecules, thereby increasing drug loading capacity (LC) and enhancing the stability of the formulation by preventing drug expulsion.
This application note provides the foundational protocols to harness the potential of 2-HUA for robust and efficient drug encapsulation.
Materials and Equipment
Materials
-
Lipid: this compound (CAS: 22890-21-7)
-
Model Hydrophobic Drug: Paclitaxel, Curcumin, or similar
-
Model Hydrophilic Drug: Doxorubicin HCl, Metformin, or similar
-
Surfactant/Emulsifier: Polysorbate 80 (Tween® 80), Poloxamer 188 (Kolliphor® P 188), Polyvinyl alcohol (PVA).[8]
-
Organic Solvent (water-miscible): Acetone, Ethanol, or Tetrahydrofuran (THF).[9]
-
Aqueous Phase: Deionized (DI) water, Phosphate-Buffered Saline (PBS)
-
Dialysis Tubing: 12-14 kDa Molecular Weight Cut-Off (MWCO)
-
Cryoprotectant (for lyophilization): Sucrose, Trehalose
Equipment
-
Magnetic stirrer with heating plate
-
Probe sonicator or bath sonicator
-
High-speed homogenizer (optional)
-
Rotary evaporator or vacuum oven for solvent removal
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge (capable of >15,000 x g)
-
Lyophilizer (Freeze-dryer)
-
Transmission Electron Microscope (TEM) (for morphological analysis)
Experimental Protocols
Protocol 1: Formulation of 2-HUA Nanoparticles via Nanoprecipitation
Principle: Nanoprecipitation, also known as solvent displacement, is a robust and straightforward method for nanoparticle formation.[10] It involves dissolving the lipid and a hydrophobic drug in a water-miscible organic solvent. This organic phase is then rapidly introduced into an aqueous phase containing a surfactant, which acts as an anti-solvent. The rapid solvent mixing causes supersaturation of the lipid, leading to its precipitation into nanosized particles, which are stabilized by the surfactant.[9][11]
Diagram 2: Nanoprecipitation Workflow
Caption: Indirect method for determining Encapsulation Efficiency and Drug Loading.
Step-by-Step Procedure:
-
Separation:
-
Take a known volume (e.g., 1 mL) of the nanoparticle suspension and place it in a centrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000 x g) for 30 minutes to pellet the nanoparticles.
-
-
Quantification of Free Drug:
-
Calculations:
-
Encapsulation Efficiency (EE %): This represents the percentage of the initial drug that was successfully encapsulated into the nanoparticles.
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] * 100
-
Drug Loading Capacity (LC %): This represents the weight percentage of the drug relative to the total weight of the nanoparticle.
LC (%) = [(Total Drug Added - Free Drug in Supernatant) / Weight of Nanoparticles (Lipid + Drug)] * 100
-
Trustworthiness Check: To accurately calculate LC%, you need the weight of the nanoparticles. This can be determined by lyophilizing a known volume of the purified suspension and weighing the resulting powder.
Protocol 4: In Vitro Drug Release Study
Principle: The dialysis bag method is a widely used technique to simulate in vitro drug release. The nanoparticle suspension is placed inside a dialysis bag with a specific MWCO, which is then submerged in a larger volume of a release medium. The membrane allows the diffusion of the released drug into the medium while retaining the nanoparticles. [16] Step-by-Step Procedure:
-
Preparation:
-
Hydrate a section of dialysis tubing (12-14 kDa MWCO) according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 2 mL) of the purified 2-HUA nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Submerge the sealed bag in a beaker containing a known volume (e.g., 100 mL) of release buffer (e.g., PBS pH 7.4). To maintain sink conditions, 0.5% Tween® 80 can be added to the buffer to increase the solubility of a released hydrophobic drug.
-
Place the beaker on a magnetic stirrer at a low speed (e.g., 100 RPM) and maintain a constant temperature (37°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release buffer.
-
Crucially , replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume.
-
-
Analysis:
-
Analyze the concentration of the drug in the collected aliquots using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size (>500 nm) or High PDI (>0.4) | - Inefficient stirring/mixing.- Surfactant concentration too low.- Lipid concentration too high. | - Increase stirring speed during precipitation.- Increase surfactant concentration (e.g., to 1.5% or 2%).- Decrease the concentration of 2-HUA in the organic phase. |
| Low Encapsulation Efficiency (EE%) | - Drug has poor solubility in the lipid core.- Drug leakage during formulation.- Insufficient lipid-to-drug ratio. | - Increase the lipid-to-drug ratio (e.g., from 10:1 to 20:1).- For hydrophilic drugs, switch to a double-emulsion method.- Ensure solvent is evaporated at a mild temperature to prevent drug leakage. |
| Nanoparticle Aggregation Over Time (Poor Stability) | - Low zeta potential magnitude.- Insufficient surfactant coverage. | - Confirm zeta potential is > |25| mV. If not, consider a different surfactant or adjust the pH of the aqueous phase.- Increase the surfactant concentration in the formulation. |
| Very Low Drug Release | - Drug is too strongly partitioned within the lipid core.- Release medium does not maintain sink conditions. | - Consider adding a small amount of a liquid lipid (oil) to the 2-HUA to create an NLC-type structure.- Add a solubilizing agent (e.g., Tween 80) to the release buffer. |
Conclusion
This compound serves as a highly promising lipid for the formulation of advanced drug delivery nanoparticles. Its unique branched structure disrupts the formation of a perfect crystalline lattice, creating an amorphous core that is conducive to high drug loading and stable encapsulation. The protocols detailed in this guide provide a robust framework for developing, characterizing, and evaluating 2-HUA-based nanoparticles. By systematically applying these methods, researchers can effectively harness the potential of this novel excipient to formulate next-generation nanomedicines for a wide array of therapeutic challenges.
References
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Application Notes and Protocols: 2-Heptylundecanoic Acid as a Novel Emollient in Topical Creams
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of 2-Heptylundecanoic Acid as a primary emollient in the formulation of topical creams. This compound, a branched-chain saturated fatty acid, offers unique sensorial and functional benefits compared to its linear counterparts. These application notes elucidate the scientific rationale behind its selection, provide detailed formulation protocols, and outline robust methodologies for performance evaluation. The aim is to equip researchers and formulation scientists with the necessary knowledge to effectively incorporate this novel emollient into advanced dermatological and cosmetic products.
Introduction to this compound: A Guerbet Acid for Modern Formulations
This compound (CAS No. 22890-21-7) is an 18-carbon branched-chain saturated fatty acid, often referred to by its synonym, Isostearic Acid.[1] It belongs to the class of Guerbet acids, which are known for their exceptional thermal and oxidative stability.[2] Unlike linear fatty acids such as stearic acid, the branched structure of this compound introduces a lower melting point and a liquid state at room temperature, which imparts unique textural and performance characteristics to topical formulations.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C18H36O2 | [3] |
| Molecular Weight | 284.48 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in oils and organic solvents; insoluble in water | [4] |
The branched nature of this compound provides a distinct advantage in cosmetic and pharmaceutical formulations by offering a non-greasy, silky skin feel and improved spreadability.[2] Its saturation ensures resistance to oxidation, contributing to a longer shelf life of the final product.
Mechanism of Action as an Emollient
Emollients are crucial components of topical formulations that help to soften, smooth, and hydrate the skin.[4] The primary mechanisms through which this compound functions as an emollient are:
-
Occlusion: By forming a thin, hydrophobic film on the skin's surface, it reduces transepidermal water loss (TEWL), thereby increasing the hydration of the stratum corneum.[5]
-
Skin Barrier Reinforcement: As a fatty acid, it can integrate into the lipid matrix of the stratum corneum, helping to repair and maintain the skin's natural barrier function.
-
Lubrication: The branched structure provides excellent lubricating properties, which translates to a smoother application and a more pleasant sensory experience.[6]
Caption: Mechanism of this compound as an emollient.
Formulation Protocol: Oil-in-Water (O/W) Cream
This section provides a detailed protocol for the formulation of a stable and aesthetically pleasing oil-in-water (O/W) cream using this compound as the primary emollient.
Materials and Equipment
-
Oil Phase:
-
This compound (Emollient): 5.0 - 15.0% w/w
-
Cetearyl Alcohol (Thickener/Stabilizer): 2.0 - 5.0% w/w
-
Glyceryl Stearate (Emulsifier): 1.0 - 3.0% w/w
-
Tocopherol (Antioxidant): 0.1 - 0.5% w/w
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin (Humectant): 3.0 - 7.0% w/w
-
Xanthan Gum (Thickener/Stabilizer): 0.2 - 0.5% w/w
-
-
Cool-Down Phase:
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 0.5 - 1.0% w/w
-
Fragrance (optional): As desired
-
-
Equipment:
-
Homogenizer (e.g., rotor-stator type)
-
Water bath
-
Beakers and other standard laboratory glassware
-
Overhead stirrer with propeller blade
-
pH meter
-
Formulation Procedure
Caption: O/W cream formulation workflow.
-
Phase Preparation:
-
In a suitable vessel, combine the oil phase ingredients: this compound, Cetearyl Alcohol, Glyceryl Stearate, and Tocopherol. Heat to 75°C with gentle stirring until all components are melted and uniform.
-
In a separate vessel, combine the aqueous phase ingredients: Deionized Water, Glycerin, and Xanthan Gum. Heat to 75°C with stirring until the xanthan gum is fully hydrated.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under continuous homogenization.
-
Homogenize for 3-5 minutes to form a fine emulsion.
-
-
Cooling and Final Additions:
-
Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring gently.
-
When the temperature reaches 40°C, add the cool-down phase ingredients (preservative and fragrance).
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
-
Quality Control:
-
Measure the pH of the final product and adjust if necessary to a skin-compatible range (typically 4.5 - 6.0).
-
Visually inspect for homogeneity and phase separation.
-
Performance Evaluation Protocols
Sensory Panel Evaluation
A trained sensory panel is essential for evaluating the aesthetic and tactile properties of the cream.
-
Panelists: A panel of 10-15 trained assessors.
-
Procedure:
-
Panelists cleanse their forearms and allow them to equilibrate to room temperature and humidity for 15 minutes.
-
A standardized amount of the cream (e.g., 0.1 g) is applied to a designated area on the forearm.
-
Panelists evaluate the product based on a predefined lexicon of sensory attributes during and after application.[6][7][8]
-
Each attribute is rated on a 10-point scale (1 = low intensity, 10 = high intensity).
-
Sensory Attributes and Rating Scale:
| Attribute | Description | 1 (Low) | 10 (High) |
| Spreadability | Ease of spreading the product on the skin. | Difficult to spread | Spreads very easily |
| Gloss | The shininess of the product on the skin immediately after application. | Matte | Very glossy |
| Absorbency | The speed at which the product is absorbed into the skin. | Absorbs slowly | Absorbs very quickly |
| Greasiness | The perception of an oily residue on the skin after application. | Not greasy | Very greasy |
| Tackiness | The sticky feeling on the skin after application. | Not tacky | Very tacky |
| Smoothness | The smoothness of the skin after the product is absorbed. | Rough | Very smooth |
| Moisturization | The feeling of hydration on the skin after application. | Dry | Very moisturized |
Rheological Analysis
Rheology is critical for understanding the physical stability and sensory properties of the cream.[9]
-
Equipment: A rotational rheometer with parallel plate or cone and plate geometry.
-
Parameters to Measure:
-
Viscosity: A flow sweep from low to high shear rates (e.g., 0.1 to 100 s⁻¹) will reveal the shear-thinning behavior of the cream. A desirable cream will have a high viscosity at rest and a lower viscosity during application. A target viscosity in the range of 9,500 - 10,500 cP at low shear rates is often associated with a premium feel.[6]
-
Yield Stress: This is the minimum stress required to initiate flow. A sufficient yield stress (e.g., 20-200 Pa) ensures the cream holds its shape in the jar but spreads easily on the skin.[10][11]
-
Thixotropy: A thixotropic loop test (ramping shear rate up and then down) can indicate the structural recovery of the cream after application.
-
In-Vivo Skin Hydration Study
This study evaluates the moisturizing efficacy of the cream over time.
-
Subjects: A panel of at least 20 healthy volunteers with self-perceived dry skin.[12]
-
Instrumentation: Corneometer® CM 825 for measuring stratum corneum hydration.[13][14]
-
Protocol:
-
Baseline Measurement: After a 7-day washout period where subjects use a standard neutral cleanser, baseline skin hydration is measured on designated areas of the forearms.[15]
-
Product Application: A standardized amount of the cream is applied to one forearm, while the other serves as an untreated control.[11]
-
Post-Application Measurements: Skin hydration is measured at set time points (e.g., 2, 4, 6, and 24 hours) after a single application.[5]
-
Long-Term Study: For long-term efficacy, subjects apply the product twice daily for 28 days, with measurements taken at baseline and on specified days (e.g., day 14 and day 28).[11]
-
-
Data Analysis: Statistical analysis (e.g., paired t-test) is used to compare the change in skin hydration from baseline between the treated and untreated sites.
Safety and Regulatory Information
This compound, as Isostearic Acid, has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use.[13] In clinical studies, undiluted isostearic acid was not found to be an irritant or a sensitizer.[13] While there was some indication of potential comedogenicity in animal models, these tests were not deemed adequate to predict human comedogenicity.[13]
In the European Union, Isostearic Acid is listed in the CosIng database and its use in cosmetic products is not subject to any specific restrictions. As with all cosmetic ingredients, formulators must ensure that the final product is safe for its intended use and complies with all relevant regulations in the target market.[7][16]
Conclusion
This compound is a highly effective and versatile emollient for topical cream formulations. Its unique branched-chain structure provides significant advantages in terms of sensory perception, stability, and skin feel. By following the detailed protocols outlined in these application notes, researchers and formulators can successfully incorporate this compound to develop innovative and high-performance skin care products.
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MDPI. (2022). Skin Sensory Assessors Highly Agree on the Appraisal of Skin Smoothness and Elasticity but Fairly on Softness and Moisturization. Retrieved from [Link]
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Cosmoderma. (2024). Clinical evaluation of a topical ceramide lotion on skin hydration and skin barrier in healthy volunteers with dry skin. Retrieved from [Link]
-
AAPS. (n.d.). Clinical Relevance of Rheological Characteristics of Topical Creams: Relationship Between Yield Stress and Dose Spreading Area. Retrieved from [Link]
-
ResearchGate. (2018). Design of lexicon and referential to help hair care product development. Retrieved from [Link]
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Shandong BlueSun Chemicals. (2023, August 11). Isostearic Acid - The Unique Branched Fatty Acid. Retrieved from [Link]
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Ataman Kimya. (n.d.). Isostearic Acid. Retrieved from [Link]
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NETZSCH. (2020, January 31). Predicting the Stability of Dispersions with a Yield Stress. Retrieved from [Link]
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Cosmetic Ingredient Review. (2019, February 1). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Retrieved from [Link]
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Chemycal. (2023, January 4). Safety of salicylic acid in cosmetic products: prelimnary opinion of the EU Scientific Committee on Consumer Safety. Retrieved from [Link]
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- 13. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 14. scielo.br [scielo.br]
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- 16. ingrevo.com [ingrevo.com]
Application Note: 2-Heptylundecanoic Acid as a High-Performance Rheology Modifier in Polymer Science
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of rheological properties is paramount in the processing and performance of polymeric materials, from advanced coatings to sophisticated drug delivery systems. This application note details the use of 2-heptylundecanoic acid, a branched-chain C18 fatty acid, as a highly effective rheology modifier. Due to its unique molecular architecture, this compound offers distinct advantages over traditional linear-chain fatty acids, such as stearic acid. Its branched structure provides superior lubricity, depresses the freezing point, and imparts unique flow characteristics to polymer melts and solutions. This guide provides a deep dive into its mechanism of action, presents illustrative performance data, and offers detailed protocols for its incorporation and characterization in polymer systems, with a special focus on applications relevant to drug development.
Introduction to this compound
This compound (CAS: 22890-21-7) is a saturated C18 fatty acid. Unlike its linear isomer, stearic acid, it possesses a branched alkyl chain at the alpha-position. This structure places it in the category of Guerbet acids.[1] This branching is not a minor structural nuance; it is the primary driver of its unique physicochemical properties and its efficacy as a rheology modifier.[2]
The branched structure sterically hinders the molecule from packing into an ordered, crystalline lattice, resulting in a substance that is liquid at room temperature and exhibits a much lower melting point than its linear counterpart.[2] In polymer science, these characteristics are highly desirable for an additive intended to function as an internal lubricant or plasticizer, enhancing flow and processing while resisting solidification.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 22890-21-7 | [5][6] |
| Synonyms | Isostearic Acid, Isocarb 18 | [5][6] |
| Molecular Formula | C₁₈H₃₆O₂ | [5] |
| Molecular Weight | 284.48 g/mol | [5][6] |
| Appearance | Liquid | [1] |
| Density | ~0.88 g/cm³ | [6] |
| Boiling Point | 183 °C @ 5 mmHg |[6] |
Mechanism of Action as a Rheology Modifier
The primary function of this compound in a polymer matrix is to reduce viscosity and improve flow (i.e., lower the resistance to deformation). It achieves this through several mechanisms rooted in its molecular structure.
-
Internal Lubrication and Disruption of Chain Packing: In a polymer melt or concentrated solution, viscosity is largely a function of polymer chain entanglement and intermolecular forces (e.g., van der Waals forces). The linear chains of a polymer like Poly(lactic acid) (PLA) can pack relatively closely. When introduced, the bulky, branched structure of this compound inserts itself between polymer chains.[3] This increases the free volume and disrupts the close packing of the polymer chains, reducing intermolecular friction and allowing them to slide past one another more easily. This effect is more pronounced than with linear fatty acids, which can align with polymer chains and in some cases even induce localized order.
-
Enhanced Fluidity: The inherent fluidity of branched-chain fatty acids contributes to the overall fluidity of the polymer-additive blend.[3] By lowering the energy barrier for chain movement, it effectively reduces the melt viscosity and glass transition temperature (Tg) of the polymer system.
Below is a conceptual diagram illustrating this mechanism.
Figure 1: Mechanism of viscosity reduction.
Applications in Polymer Systems
The properties of this compound make it a versatile additive in numerous applications, particularly where precise viscosity control and stability are critical.
Drug Delivery Systems
For drug development professionals, controlling polymer rheology is essential for manufacturing reproducible and effective delivery vehicles such as nanoparticles, microparticles, and hydrogels.[7]
-
Polymeric Nanoparticle Formulations: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or PLA are often dissolved in an organic solvent before being formulated into nanoparticles via emulsification or nanoprecipitation. The viscosity of this initial polymer solution dictates droplet size and manufacturing consistency. This compound can be used as an excipient to lower the solution viscosity, allowing for processing at higher polymer concentrations without prohibitive viscosity increases.
-
Lipid-Drug Conjugates (LDCs): Fatty acids are frequently conjugated directly to drug molecules to increase their lipophilicity, improve loading into lipid or polymer carriers, and enhance bioavailability.[8][9] A drug conjugated with this compound would benefit from the branched chain's ability to enhance solubility in lipidic and polymeric matrices.
-
Topical and Transdermal Formulations: In creams and gels, rheology governs texture, spreadability, and drug release.[10][11] As a texture modifier, this compound can create formulations with a desirable sensory profile and ensure uniform application.[12][13]
Illustrative Performance Data
While specific performance data depends on the polymer system, concentration, and temperature, the expected effect of adding this compound is a reduction in complex viscosity (η*) across a range of shear rates or frequencies. The following table provides an illustrative example based on typical rheological behavior observed in polymer melts, such as PLA, when a plasticizer is added.[14][15]
Table 2: Illustrative Rheological Data for PLA at 180°C
| Additive Concentration (% w/w) | Complex Viscosity (η*) at 1 rad/s (Pa·s) | Complex Viscosity (η*) at 100 rad/s (Pa·s) | Tan δ (G''/G') at 1 rad/s |
|---|---|---|---|
| 0% (Neat PLA) | 2500 | 350 | 0.8 (More Elastic) |
| 2.5% this compound | 1800 | 280 | 1.2 (More Viscous) |
| 5.0% this compound | 1100 | 200 | 1.7 (More Viscous) |
This illustrative data shows a clear trend: as the concentration of the rheology modifier increases, the viscosity decreases significantly. Furthermore, the increase in Tan δ indicates a shift towards more liquid-like (viscous) behavior, as the additive lubricates chain movement and dampens the elastic response.
Experimental Protocols
The following protocols provide a framework for incorporating and characterizing this compound in a model polymer system like PLA.
Protocol 1: Preparation of Modified Polymer via Melt Blending
This protocol is suitable for thermoplastic polymers.
-
Drying: Dry the base polymer (e.g., PLA pellets) in a vacuum oven at a temperature appropriate for the material (e.g., 80°C for 4-6 hours for PLA) to remove residual moisture, which can cause polymer degradation during melting.[16]
-
Pre-Mixing: In a sealed container, combine the dried polymer pellets with the desired weight percentage of this compound (e.g., 2.5% and 5.0% w/w). Shake vigorously to coat the pellets.
-
Melt Compounding: Transfer the mixture to a laboratory-scale twin-screw extruder or internal mixer. Set the temperature profile according to the polymer's processing window (e.g., 170-190°C for PLA).[17]
-
Extrusion/Mixing: Process the material at a set screw speed (e.g., 50-100 RPM) for a sufficient residence time (e.g., 3-5 minutes) to ensure homogeneous mixing.
-
Sample Preparation: Extrude the molten strand, cool it in a water bath, and pelletize it for subsequent analysis. For rheological testing, press the pellets into discs of appropriate thickness (e.g., 1-2 mm) using a hydraulic hot press at the processing temperature.
-
Annealing & Storage: Anneal the pressed discs to relax internal stresses and store them in a desiccator to prevent moisture absorption.
Protocol 2: Rheological Characterization with a Rotational Rheometer
This protocol outlines a standard dynamic frequency sweep to measure viscoelastic properties.[18][19]
-
Instrument Setup: Use a rotational rheometer equipped with a parallel-plate geometry (e.g., 25 mm diameter) and a temperature-controlled chamber.
-
Sample Loading: Place a prepared polymer disc onto the lower plate, preheated to the desired test temperature (e.g., 180°C). Lower the upper plate to the desired gap (e.g., 1.0 mm), trimming any excess material that flows out. Allow the sample to equilibrate thermally for at least 5 minutes.
-
Determine Linear Viscoelastic Region (LVER): Perform a dynamic strain sweep at a constant frequency (e.g., 1 Hz) to find the range of strain over which the storage modulus (G') and loss modulus (G'') are constant. Select a strain value within this linear region for the subsequent frequency sweep (e.g., 0.5%).
-
Frequency Sweep: Perform a dynamic frequency sweep from a high to a low frequency (e.g., 100 to 0.1 rad/s) at the selected constant strain.
-
Data Acquisition: Record the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan delta (tan δ = G''/G') as a function of angular frequency.
-
Analysis: Plot the acquired parameters on a logarithmic scale to analyze the material's behavior. Compare the curves for the neat polymer and the modified samples to quantify the effect of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 2-n-Heptylundecanoic acid | 22890-21-7 - BuyersGuideChem [buyersguidechem.com]
- 7. Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity [mdpi.com]
- 8. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rheological and Viscoelastic Analysis of Hybrid Formulations for Topical Application [mdpi.com]
- 12. Isostearic Acid Rheology Modifier for Creamy and Spreadable Sunscreen Liquids - Isooctadecanoic Acid and Isostearic Acid [2bc0fef93fca16df.en.made-in-china.com]
- 13. Evaluation of use of essential fatty acids in topical ophthalmic preparations for dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Rheological Measurements and Structural Analysis of Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Synthesis of 2-Heptylundecanoic Acid esters for biofuel research
Application Notes & Protocols
Title: Synthesis of 2-Heptylundecanoic Acid Esters as Advanced Biofuel Candidates: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals in the field of renewable energy and biofuel development.
Introduction: The Case for Advanced Biofuels
The global imperative to reduce dependence on fossil fuels has intensified research into renewable alternatives. First-generation biofuels, predominantly fatty acid methyl esters (FAMEs) derived from vegetable oils and animal fats, represent a significant step forward. However, their widespread adoption is often hampered by issues such as poor cold-flow properties (crystallization at low temperatures) and sometimes suboptimal oxidative stability.[1][2] These limitations necessitate the development of "designer" biofuels with molecular structures engineered for superior performance.
This compound, a C18 branched-chain carboxylic acid, represents a promising platform for such advanced biofuels. As a Guerbet acid, its inherent branched structure is a key feature. Esters derived from this acid are expected to exhibit significantly improved low-temperature properties compared to their straight-chain counterparts (e.g., methyl stearate), a critical attribute for aviation and diesel fuels used in colder climates.[3] The branching disrupts the crystal lattice formation, thereby lowering the cloud point and pour point of the fuel.[1]
This document provides a detailed guide to the synthesis, purification, and characterization of this compound esters, with a focus on producing methyl 2-heptylundecanoate as a primary example for biofuel research.
Chemical Background and Rationale
The Guerbet Acid Advantage
This compound (C₁₈H₃₆O₂) is a saturated fatty acid with a unique β-branched structure. This branching is the primary reason for its potential as a biofuel precursor. Unlike linear saturated fatty acids which pack tightly and have higher melting points, the alkyl branch at the α-position (carbon 2) introduces steric hindrance that prevents efficient crystal packing. This directly translates to lower melting points and superior cold-flow properties in the resulting esters.[3]
Synthesis Route: Fischer-Speier Esterification
The most direct and atom-economical method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification.[4][5] This is a reversible, acid-catalyzed reaction where a carboxylic acid reacts with an alcohol to form an ester and water.
General Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (Carboxylic Acid + Alcohol ⇌ Ester + Water)
The reaction equilibrium must be shifted towards the product side to achieve high yields. This is typically accomplished by either using a large excess of the alcohol reactant or by removing water as it is formed (e.g., using a Dean-Stark apparatus).[5][6]
Mechanistic Insight: Acid Catalysis
The Fischer esterification mechanism proceeds through a series of protonation and nucleophilic attack steps.[7][8]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
Considerations for a Sterically Hindered Acid
This compound is a sterically hindered carboxylic acid due to the bulky heptyl group at the α-position. This steric hindrance can slow down the rate of esterification compared to linear acids. To overcome this, the reaction may require:
-
More forceful reaction conditions (higher temperatures, longer reaction times).
-
A higher concentration of a strong acid catalyst (e.g., concentrated sulfuric acid).
-
The use of a large excess of the alcohol to maximize the probability of a successful nucleophilic attack.
Experimental Workflow and Reaction Mechanism
The overall process from starting materials to the final, characterized product is outlined below.
Caption: Experimental workflow for the synthesis of Methyl 2-Heptylundecanoate.
Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Heptylundecanoate
This protocol describes the synthesis on a 10g scale. All operations should be performed in a well-ventilated fume hood.
Materials & Equipment:
-
This compound (10.0 g, ~35.1 mmol)
-
Anhydrous Methanol (100 mL, ~2.47 mol, ~70 equivalents)
-
Concentrated Sulfuric Acid (98%, ~1 mL, ~18.4 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Hexane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (10.0 g).
-
Addition of Reagents: Add anhydrous methanol (100 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring solution. The addition is exothermic and may cause the methanol to warm.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Continue refluxing for 8-12 hours. Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for FT-IR analysis to observe the disappearance of the broad carboxylic acid O-H stretch.
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Work-up - Neutralization: Transfer the residue to a separatory funnel using diethyl ether or hexane (~100 mL). Carefully add saturated sodium bicarbonate solution in small portions (~50 mL total) to neutralize the remaining acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.
-
Work-up - Extraction: Shake the funnel and allow the layers to separate. Drain the aqueous layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 2-heptylundecanoate.
-
Purification (Optional but Recommended): For high-purity material, the crude product can be purified by vacuum distillation.
Protocol 2: Characterization of the Ester Product
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the conversion of the carboxylic acid to an ester.
-
Procedure: Acquire an IR spectrum of the purified product.
-
Expected Result:
-
Disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).
-
Appearance of a strong C=O stretch for the ester at ~1740 cm⁻¹.
-
Appearance of C-O stretches in the 1150-1250 cm⁻¹ region.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the detailed structure of the ester.
-
Procedure: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~3.67 (s, 3H): The key singlet for the methyl ester (-OCH₃) protons.
-
~2.2-2.4 (m, 1H): The methine proton at the α-position (-CH-COO-).
-
~1.2-1.6 (m, large integral): Methylene protons of the alkyl chains.
-
~0.88 (t, 6H): Terminal methyl groups of the two alkyl chains.
-
-
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~175-177: Ester carbonyl carbon.
-
~51-52: Methyl ester carbon (-OCH₃).
-
~45-47: Methine carbon at the α-position.
-
~14: Terminal methyl carbons.
-
~22-34: Methylene carbons in the alkyl chains.
-
Data Presentation & Expected Results
Synthesis and Physical Properties
| Parameter | Expected Value/Result |
| Reactants | This compound, Methanol |
| Catalyst | H₂SO₄ (2-5 mol%) |
| Reaction Time | 8-12 hours |
| Temperature | ~65 °C (Reflux) |
| Typical Yield | > 90% |
| Appearance | Colorless to pale yellow liquid |
| Molecular Weight | 298.52 g/mol |
Comparative Fuel Properties
Specific, experimentally determined fuel properties for methyl 2-heptylundecanoate are not widely available in the literature. However, based on data for analogous branched and linear C18 esters, the following properties can be anticipated.
| Fuel Property | Methyl Stearate (Linear C18:0) | Methyl 2-Heptylundecanoate (Branched C18:0) (Anticipated) | ASTM D6751 Limit |
| Cloud Point | ~20 °C | Significantly Lower (< 0 °C) | Report |
| Kinematic Viscosity @ 40°C | ~4.3 mm²/s | Slightly Higher (~4.5 - 5.5 mm²/s) | 1.9 - 6.0 |
| Cetane Number | ~75-80 | ~70-75 | Min. 47 |
| Oxidative Stability | Excellent | Excellent | Min. 3 hours |
Rationale for Anticipated Properties:
-
Cloud Point: The primary benefit of the branched structure is the significant depression of the cloud point, drastically improving cold-flow performance.
-
Viscosity: Increased branching can sometimes lead to a slight increase in viscosity compared to linear isomers.[9]
-
Cetane Number: Studies have shown that branching in the acid or alcohol moiety of fatty esters does not significantly penalize the cetane number, which is a measure of ignition quality.[3][10] Unsaturation is a more significant factor in lowering the cetane number.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (<70%) | 1. Incomplete reaction. 2. Insufficient catalyst. 3. Water present in reactants. 4. Loss of product during work-up. | 1. Increase reflux time; monitor by TLC/FTIR. 2. Increase catalyst loading slightly. 3. Use anhydrous methanol and dry glassware. 4. Ensure careful separation during extraction; avoid vigorous shaking that can cause emulsions. |
| Product is an Emulsion after Neutralization | Formation of soap from unreacted carboxylic acid and base. | Add brine to help break the emulsion. Allow to stand for a longer period. If persistent, filter the entire mixture through Celite. |
| Broad O-H Peak still in FTIR of Product | 1. Incomplete reaction. 2. Presence of residual water or methanol. | 1. Re-subject the product to the reaction conditions. 2. Ensure the product is thoroughly dried over MgSO₄/Na₂SO₄ and concentrated under vacuum. |
References
-
The Effect of Branched‐Chain Fatty Acid Alkyl Esters on the Cold‐Flow Properties of Biodiesel. (2019). Journal of the American Oil Chemists' Society. [Link]
-
Knothe, G., Matheaus, A. C., & Ryan, T. W. (2003). Cetane numbers of branched and straight-chain fatty esters determined in an ignition quality tester. Fuel, 82(8), 971-975. [Link]
-
Verma, P., et al. (2020). Biodiesel Produced from Propanol and Longer Chain Alcohols—Synthesis and Properties. Energies. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
A Mini Review on the Cold Flow Properties of Biodiesel and its Blends. (2021). Frontiers in Energy Research. [Link]
-
Guerbet Compounds. (2011). AOCS Lipid Library. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
-
Fischer Esterification. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification Reaction. BYJU'S. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fuel properties - Fatty Acid Esters (biodiesel). IEA Bioenergy. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Alptekin, E., & Canakci, M. (2008). Characterization of the key fuel properties of methyl ester–diesel fuel blends. Fuel, 87(10-11), 2096-2100. [Link]
-
Knothe, G. (2005). Dependence of biodiesel fuel properties on the structure of fatty acid alkyl esters. Fuel Processing Technology, 86(10), 1059-1070. [Link]
-
Lanjekar, V. K., et al. (2016). INVESTIGATION PROPERTIES OF RAPESEED OIL METHYL ESTERS/AVIATION TURBINE FUEL JET A-1 BLENDS. Journal of KONES. [Link]
Sources
- 1. AMF [iea-amf.org]
- 2. kones.eu [kones.eu]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
How to improve the solubility of 2-Heptylundecanoic Acid in aqueous solutions
Welcome to the technical support guide for 2-Heptylundecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this branched-chain fatty acid in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Introduction to this compound
This compound (C18H36O2, MW: 284.48 g/mol ) is a saturated, branched-chain fatty acid.[1][2][3] Its long, nonpolar hydrocarbon tail renders it practically insoluble in water under neutral conditions. This guide will walk you through various methods to enhance its aqueous solubility, from simple pH adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve this compound in a neutral aqueous buffer (e.g., PBS pH 7.4), but it won't dissolve. What am I doing wrong?
This is the most common issue encountered. The insolubility of this compound in neutral water is expected due to its long hydrophobic alkyl chain. The carboxylic acid head group is not sufficiently polar to overcome the hydrophobicity of the C17 tail. For a long-chain carboxylic acid to dissolve in an aqueous medium, the carboxylic acid group needs to be ionized.
Troubleshooting Steps:
-
Primary Method: pH Adjustment. The most effective and straightforward method to solubilize this compound is by increasing the pH of the aqueous solution.
-
Mechanism of pH-Dependent Solubility. By raising the pH above the acid's pKa, the carboxylic acid group (-COOH) is deprotonated to its carboxylate salt form (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its ability to interact favorably with water molecules. The pKa of long-chain fatty acids is typically around 4.8-5.0.[4][5] To ensure complete ionization and solubilization, it is recommended to work at a pH at least 2 units above the pKa (i.e., pH > 7.0).
Experimental Protocol 1: Solubilization by pH Adjustment
-
Weigh the desired amount of this compound.
-
Add a small amount of a suitable base, such as 1 M NaOH or 1 M KOH, to the fatty acid. Use a volume sufficient to create a paste or a concentrated slurry.
-
Gently warm the mixture (e.g., to 37-40°C) and vortex or sonicate to aid in the formation of the sodium or potassium salt of the fatty acid.
-
Once a clear, viscous solution is formed, slowly add your desired aqueous buffer (e.g., PBS) to reach the final desired concentration.
-
Adjust the final pH of the solution as needed using dilute HCl or NaOH.
Q2: I've tried adjusting the pH, but my solution is cloudy or forms a precipitate over time. What should I do?
Cloudiness or precipitation after initial dissolution can be due to several factors, including the final concentration of the fatty acid, the ionic strength of the buffer, and temperature.
Troubleshooting Steps:
-
Concentration Effects: At high concentrations, even the salt form of the fatty acid can form micelles, which can lead to a cloudy appearance. If a true solution is required, you may need to work at a lower concentration.
-
Ionic Strength: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer can form insoluble salts with the carboxylate. If your buffer contains these ions, consider using a buffer without them, such as HEPES or Tris.
-
Temperature: The solubility of fatty acid salts can be temperature-dependent. Gentle warming can sometimes improve solubility. However, be mindful of the stability of other components in your experiment at elevated temperatures.
-
Consider Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can be an effective strategy.[6]
Experimental Protocol 2: Using Co-solvents for Enhanced Solubility
-
First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol, DMSO, or DMF.[7]
-
In a separate container, prepare your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the fatty acid/co-solvent stock solution dropwise.
-
Important: The final concentration of the organic co-solvent should be kept as low as possible (typically <1-5%) to avoid potential artifacts in biological assays.
| Co-solvent | Pros | Cons |
| Ethanol | Volatile, less toxic for many cell-based assays. | Can precipitate proteins at higher concentrations. |
| DMSO | Powerful solvent for many organic molecules. | Can have biological effects in assays; may be toxic to some cells. |
| DMF | Good solubilizing agent. | Higher toxicity profile; use with caution. |
Q3: My experimental system is sensitive to pH changes and organic solvents. Are there alternative methods to solubilize this compound?
Yes, for sensitive applications, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic tail of the fatty acid, forming an inclusion complex that is water-soluble.[8][][10]
Mechanism of Cyclodextrin-Mediated Solubilization:
The hydrophobic alkyl chain of this compound is inserted into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively shielding the fatty acid from the aqueous environment and increasing its apparent solubility.[]
Experimental Protocol 3: Solubilization using Cyclodextrins
-
Choose an appropriate cyclodextrin. For molecules of this size, β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are good starting points.[11]
-
Prepare a stock solution of the cyclodextrin in your desired aqueous buffer. The concentration will depend on the molar ratio you intend to use.
-
Add the this compound to the cyclodextrin solution.
-
Mix the solution vigorously. Sonication or overnight shaking at a controlled temperature can facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. If not, you may need to adjust the molar ratio of cyclodextrin to fatty acid (e.g., from 1:1 to 5:1 or higher).
Q4: I need to prepare a high-concentration formulation of this compound for oral or topical delivery. What are my options?
For high-concentration formulations, lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) are often employed.[12][13][14][15][16] These systems are designed to carry poorly water-soluble drugs in a lipid phase that can be dispersed in an aqueous environment.
Troubleshooting and Formulation Strategy:
-
Emulsions: These are dispersions of one liquid in another immiscible liquid. For this compound, an oil-in-water (o/w) emulsion would be appropriate, where the fatty acid is part of the oil phase. A surfactant is required to stabilize the emulsion.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation.[17]
A detailed protocol for developing a SEDDS formulation is beyond the scope of this guide, as it requires extensive optimization of the oil, surfactant, and co-surfactant ratios. However, the general approach involves screening various excipients for their ability to solubilize the fatty acid and then constructing ternary phase diagrams to identify the self-emulsifying region.
Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group. | Simple, cost-effective. | Not suitable for pH-sensitive applications; risk of precipitation with divalent cations. |
| Co-solvents | Reduces the polarity of the solvent system. | Effective for creating stock solutions. | Potential for biological interference or toxicity from the solvent. |
| Cyclodextrins | Encapsulation of the hydrophobic tail. | Biocompatible; suitable for sensitive systems. | Can be expensive; requires optimization of molar ratios. |
| Lipid Formulations | Dispersion in an oil phase stabilized by surfactants. | Allows for high drug loading. | Complex formulation development and characterization required. |
References
-
2-n-Heptylundecanoic acid | 22890-21-7. BuyersGuideChem. Available at: [Link]
-
Szejtli, J. (2015). Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]
-
Gao, P., & Morozowich, W. (2006). Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. AAPS PharmSciTech, 7(4), E103. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Stable formulations of fatty acids. (2011). Google Patents.
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925.
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
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Müllertz, A., et al. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews, 62(4-5), 503-515. Available at: [Link]
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Müllertz, A., et al. (2010). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. Available at: [Link]
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Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3743. Available at: [Link]
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound? Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Available at: [Link]
-
Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
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Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
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Dahiya, S., et al. (2021). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Fermentation, 7(3), 133. Available at: [Link]
-
The Continuous Extraction of Carboxylic Acids and Amines. (2019). White Rose eTheses Online. Available at: [Link]
-
Quora. Is heptanoic acid soluble in water? Available at: [Link]
-
Kaatze, U., & Behrends, R. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics, 149(24), 244502. Available at: [Link]
-
Determination of Solubility Class. Available at: [Link]
-
Huq, F. (2005). Why the Lower-membered Alkanoic Acids are Infinitely Soluble in Water whereas the Higher-membered Ones have a Very Low Solubility in Water? A Molecular Modeling Analysis. Asian Journal of Chemistry, 17(2), 1001-1006. Available at: [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. Available at: [Link]
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Preventing oxidation and degradation of 2-Heptylundecanoic Acid in formulations
Welcome to the technical support center for 2-Heptylundecanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the oxidation and degradation of this compound in your formulations. Here, we move beyond simple protocols to explain the underlying chemistry and rationale for making informed decisions during your experimental design, ensuring the stability and efficacy of your final product.
Introduction to this compound Stability
This compound, a branched-chain saturated fatty acid also known as isostearic acid, is prized for its unique physicochemical properties, including excellent chemical stability and resistance to oxidation.[1] However, like all lipids, it is not entirely immune to degradation under certain conditions. The primary pathway of degradation for fatty acids is oxidation, a process that can be initiated by several factors and can compromise the integrity of your formulation, leading to changes in color, odor, and, most critically, performance.
This guide will provide a comprehensive overview of the mechanisms of this compound degradation, preventative strategies, and troubleshooting common stability issues.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to oxidation?
While its branched structure and saturation provide a degree of inherent stability compared to unsaturated fatty acids, this compound can still undergo oxidation. The process is typically initiated by the formation of free radicals, which can be triggered by:
-
Heat: Elevated temperatures can accelerate the rate of chemical reactions, including the initial steps of oxidation.
-
Light: Exposure to ultraviolet (UV) light can provide the energy needed to generate free radicals.[2]
-
Metal Ions: Trace amounts of transition metals, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), are potent catalysts for the decomposition of hydroperoxides, which are early products of oxidation. This decomposition generates more free radicals, propagating the oxidative chain reaction.[3]
-
Oxygen: The presence of molecular oxygen is a prerequisite for most oxidation pathways.
Q2: What are the primary degradation products of this compound oxidation?
The oxidation of fatty acids proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps. While specific studies on the exhaustive degradation profile of this compound are not abundant, based on general lipid oxidation mechanisms, the expected degradation products would include:
-
Hydroperoxides: These are the primary oxidation products.
-
Aldehydes, Ketones, and Alcohols: Formed from the decomposition of hydroperoxides, these volatile compounds can contribute to off-odors.
-
Shorter-chain fatty acids: Resulting from the cleavage of the carbon chain.
A detailed analysis of degradation byproducts can be achieved through techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]
Q3: How can I prevent the oxidation of this compound in my formulations?
A multi-pronged approach is most effective:
-
Control of Environmental Factors:
-
Temperature: Store this compound and its formulations at controlled, cool temperatures.
-
Light: Protect formulations from light by using opaque or amber-colored containers.
-
Oxygen: Minimize exposure to air during manufacturing and storage. Techniques like nitrogen blanketing are highly effective.[7][8][9][10]
-
-
Use of Antioxidants: Incorporate antioxidants to inhibit the oxidative process.
-
Use of Chelating Agents: Add chelating agents to sequester metal ions that can catalyze oxidation.
-
pH Optimization: The pH of a formulation can influence the rate of oxidation and the efficacy of antioxidants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Development of off-odors or discoloration in the formulation. | Oxidation of this compound leading to the formation of volatile secondary oxidation products. | 1. Confirm oxidation using analytical methods like Peroxide Value or TBARS assay. 2. Review your antioxidant and chelating agent strategy. Consider increasing the concentration or using a synergistic blend. 3. Assess your manufacturing and storage conditions for exposure to light, heat, and oxygen. Implement protective measures like inert gas blanketing. |
| Phase separation or changes in viscosity. | Degradation of this compound may alter its solubility and interactions with other formulation components. | 1. Characterize the degradation products to understand the chemical changes. 2. Evaluate the compatibility of all excipients in the formulation under stress conditions (e.g., elevated temperature). 3. Re-evaluate the emulsification system if applicable. |
| Decreased efficacy of the active pharmaceutical ingredient (API). | The API may be susceptible to degradation initiated by the oxidation of the lipid excipient, or the degradation products of the lipid may react with the API. | 1. Conduct forced degradation studies to understand the interaction between the API and oxidized this compound. 2. Implement a more robust stabilization strategy for the lipid phase. |
In-Depth Technical Guide to Preventing Oxidation
The Role of Antioxidants
Antioxidants are crucial for preventing lipid oxidation. They can be classified into two main types based on their mechanism of action:
-
Primary (Chain-Breaking) Antioxidants: These donate a hydrogen atom to free radicals, converting them into more stable, non-radical species and thus terminating the propagation phase of oxidation. Examples include:
-
Butylated Hydroxyanisole (BHA)
-
Butylated Hydroxytoluene (BHT)
-
Tocopherols (Vitamin E) [11]
-
Propyl Gallate (PG)
-
-
Secondary (Preventative) Antioxidants: These function by non-radical mechanisms, such as chelating metal ions, regenerating primary antioxidants, or scavenging oxygen. Examples include:
Combining different antioxidants can often lead to a synergistic effect, where the total antioxidant activity is greater than the sum of the individual activities. A common and effective strategy is to combine a primary antioxidant with a secondary one. For instance, a blend of BHT or BHA with a chelating agent like citric acid can be highly effective.[13] Ascorbyl palmitate has also been shown to have a high synergistic effect when combined with tocopherols.[1][14]
Typical Use Concentrations of Common Antioxidants in Pharmaceutical Formulations:
| Antioxidant | Typical Concentration Range (%) |
| Butylated Hydroxyanisole (BHA) | 0.005 - 0.02 |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 |
| Tocopherols (Vitamin E) | 0.01 - 0.05 |
| Ascorbyl Palmitate | 0.01 - 0.2 |
| Propyl Gallate | 0.001 - 0.15 |
Note: Optimal concentrations should be determined experimentally for each specific formulation.
The Importance of Chelating Agents
Metal ions are often present as impurities in raw materials and can significantly accelerate lipid oxidation. Chelating agents are molecules that can bind to these metal ions, rendering them chemically inert.
-
Ethylenediaminetetraacetic Acid (EDTA): A powerful and widely used chelating agent that forms stable complexes with most divalent and trivalent metal ions.[15][16] It is effective at low concentrations and can enhance the efficacy of antioxidants.[15]
-
Citric Acid: A natural and effective chelating agent, particularly for iron.[6][12] Its effectiveness is pH-dependent, generally being optimal in the pH range of 4 to 7.[2]
The Influence of pH
The pH of aqueous formulations can impact the stability of this compound. Generally, a lower pH may decrease the rate of lipid oxidation.[17] However, the effect of pH is complex and can also influence the stability of other formulation components and the efficacy of certain antioxidants. For example, the chelating ability of citric acid is most effective at pH values above its pKa's (3.1, 4.7, and 6.4).[12] Therefore, the optimal pH for a formulation must be determined through careful experimental evaluation.
Practical Formulation and Storage Strategies
-
Inert Gas Blanketing: During manufacturing and storage, replacing the headspace in containers with an inert gas like nitrogen or argon effectively displaces oxygen, a key initiator of oxidation.[7][8][9][10]
-
Packaging: Use packaging materials with low oxygen permeability. Opaque or amber-colored containers are essential to protect against photo-oxidation.[18]
-
Storage Conditions: Store this compound and its formulations in a cool, dark place. Avoid exposure to high temperatures.[19][20]
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Efficacy
This protocol outlines a method to compare the effectiveness of different antioxidants in preventing the oxidation of this compound.
1. Sample Preparation: a. Prepare a series of samples of this compound. b. To each sample, add a different antioxidant or antioxidant blend at a predetermined concentration (e.g., 0.02% w/w). Include a control sample with no added antioxidant. c. If using a chelating agent, add it to the samples before the antioxidant.
2. Accelerated Stability Study: a. Place the samples in a stability chamber at an elevated temperature (e.g., 40°C or 60°C) to accelerate oxidation. b. At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each sample for analysis.
3. Analytical Testing: a. Peroxide Value (PV) Determination: Measure the concentration of primary oxidation products (hydroperoxides). A lower PV indicates better oxidative stability. (See Protocol 2 for a detailed method). b. Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measure the concentration of secondary oxidation products, such as malondialdehyde. A lower TBARS value indicates less degradation. (See Protocol 3 for a detailed method).
4. Data Analysis: a. Plot the PV and TBARS values against time for each sample. b. Compare the rates of oxidation for the different antioxidant systems to determine the most effective one.
Protocol 2: Determination of Peroxide Value (PV)
This method is adapted from standard iodometric titration procedures.[21][22][23][24]
Materials:
-
Glacial acetic acid
-
Chloroform or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate solution
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with the standardized sodium thiosulfate solution with vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a spectrophotometric method to measure secondary oxidation products.[25][26][27][28][29]
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v in 0.25 M HCl)
-
Butylated hydroxytoluene (BHT) solution (e.g., 2% in ethanol)
Procedure:
-
Weigh a known amount of the sample and homogenize it in a suitable solvent.
-
To prevent further oxidation during the assay, add a small amount of BHT solution to the homogenate.
-
Precipitate proteins by adding TCA solution and centrifuge to obtain a clear supernatant.
-
Mix an aliquot of the supernatant with an equal volume of TBA reagent in a test tube.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15 minutes) to develop the pink color.
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantify the TBARS value using a standard curve prepared with malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane.
Visualizations
Diagram 1: The Vicious Cycle of Lipid Autoxidation
Caption: The free-radical chain reaction of lipid autoxidation.
Diagram 2: Mechanisms of Antioxidant Intervention
Caption: How antioxidants and chelating agents interrupt the oxidation process.
References
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- AOCS. (2024). Official Method Cd 19-90, Reapproved 2024: 2-Thiobarbituric Acid Value, Direct Method.
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- Luongo, G., Avino, P., & Russo, M. V. (2021). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. Molecules, 26(16), 4983.
- Costa, M., Freiría-Gándara, J., Losada-Barreiro, S., Paiva-Martins, F., & Bravo-Díaz, C. (2021). Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. Antioxidants, 10(5), 769.
- Xylem Analytics. (n.d.). Determination of Peroxide value (POV)
- GOED. (2017).
- Zhang, Y., Chen, Y., & Wang, X. (2023). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. Journal of the Science of Food and Agriculture.
- Equilibar. (n.d.). Tank Blanketing in API Pharma Processing.
- Atlas Copco. (n.d.).
- AOCS. (n.d.). 2-Thiobarbituric Acid Value, Direct Method.
- Gasperlin, M., & Sentjurc, M. (2020). A comparative study of lipid-based drug delivery systems with different microstructure for combined dermal administration of antioxidant vitamins. Journal of Drug Delivery Science and Technology, 58, 101799.
- Shahidi, F., & Zhong, Y. (2010). A Simple Method for Measuring the Peroxide Value in a Colored Lipid. Journal of Food Science, 75(1), C22-C25.
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- Elchemy. (2024). The Versatile Chelating Agent: Understanding the Benefits of EDTA 4 Na.
- Brody, A. L. (2021).
- Metrohm. (n.d.). Peroxide value in edible oils.
- Tian, F., Decker, E. A., & Goddard, J. M. (2015). Development of Iron-Chelating Poly(ethylene terephthalate) Packaging for Inhibiting Lipid Oxidation in Oil-in-Water Emulsions. Journal of agricultural and food chemistry, 63(22), 5427-5434.
- Popović, I., & Čakar, M. (2019). Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. Journal of the Serbian Chemical Society, 84(10), 1081-1093.
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Heptylundecanoic Acid
Welcome to the technical support center for the synthesis of 2-Heptylundecanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic protocols.
Introduction
This compound is a branched-chain fatty acid with applications in various fields, including cosmetics and lubricants.[1] Its synthesis, while conceptually straightforward, can present several challenges that affect yield and purity. This guide will focus on the most common synthetic routes and provide expert insights into optimizing reaction conditions.
The primary synthetic strategy discussed is the malonic ester synthesis, a robust and versatile method for preparing carboxylic acids.[2] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: The most prevalent and reliable method is the malonic ester synthesis.[3][4][7] This multi-step process can be broken down as follows:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.[2]
-
Alkylation: The nucleophilic enolate is then reacted with an appropriate alkyl halide. For this compound, this would typically involve a sequential double alkylation, first with a heptyl halide (e.g., 1-bromoheptane) and then with a nonyl halide (e.g., 1-bromononane), or vice-versa. It's also possible to perform a single alkylation with a more complex branched halide if available. A major challenge in this step is the potential for dialkylation, which can lead to product mixtures and lower yields of the desired mono-alkylated product if not carefully controlled.[6]
-
Hydrolysis (Saponification): The resulting dialkylated malonic ester is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts.[2][4]
-
Acidification and Decarboxylation: The reaction mixture is then acidified to protonate the carboxylates, forming a dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.[4][8]
Q2: I'm observing a low yield of my final product. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. Here are the most common culprits:
-
Incomplete Enolate Formation: The initial deprotonation of diethyl malonate is crucial. If the base is not strong enough or if there is moisture in the reaction, the enolate will not be formed in sufficient quantity. Ensure your solvent is anhydrous and the base is of high quality.
-
Side Reactions during Alkylation: The alkylation step is an S(_N)2 reaction. If the alkyl halide is sterically hindered or if the reaction conditions favor elimination (E2), the yield of the desired C-C bond formation will decrease. Using primary alkyl halides is recommended.
-
Dialkylation and Polyalkylation: A significant drawback of the malonic ester synthesis is the potential for the product to be a mixture of mono- and di-alkylated products.[6] This is especially true if a second alkylation is intended. Careful control of stoichiometry and reaction conditions is necessary to favor the desired product.
-
Incomplete Hydrolysis or Decarboxylation: The hydrolysis of the sterically hindered diester can be slow. Ensure adequate reaction time and temperature. Similarly, the decarboxylation step requires sufficient heat to proceed to completion.
Q3: My final product is contaminated with impurities. What are they and how can I remove them?
A3: Common impurities include unreacted starting materials (diethyl malonate, alkyl halides), the mono-alkylated intermediate, and the dialkylated malonic ester. Purification can typically be achieved through the following methods:
-
Extraction: After acidification, an extraction with an organic solvent can separate the carboxylic acid product from water-soluble impurities.
-
Distillation: Given the relatively high boiling point of this compound (approximately 183 °C at 5 mmHg), vacuum distillation can be an effective method for purification.[9]
-
Chromatography: For high-purity applications, column chromatography on silica gel is a reliable method. A solvent system of hexane and ethyl acetate is often effective for separating the fatty acid from less polar impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation after alkylation step | 1. Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. 2. Wet Solvent/Reagents: Presence of water will quench the enolate. 3. Poor Quality Alkyl Halide: The alkyl halide may have decomposed or be of low purity. | 1. Use freshly opened or properly stored base. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Purify the alkyl halide by distillation before use. |
| Formation of a complex mixture of products | 1. Competitive Dialkylation: The mono-alkylated product can be deprotonated and react with another molecule of alkyl halide.[6] 2. Transesterification: If the alkoxide base does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of esters.[6] | 1. Use a slight excess of diethyl malonate to favor mono-alkylation. Add the alkyl halide slowly to the enolate solution. 2. Always use a base with an alkoxide that matches the ester (e.g., sodium ethoxide with diethyl malonate).[6] |
| Difficulty in isolating the final product | 1. Incomplete Decarboxylation: The dicarboxylic acid intermediate may still be present. 2. Emulsion during Workup: The long-chain fatty acid can act as a surfactant, causing emulsions during aqueous extraction. | 1. Ensure the decarboxylation step is carried out at a sufficiently high temperature (typically >150 °C) until CO2 evolution ceases. 2. Add a small amount of a saturated salt solution (brine) to break the emulsion. Use a separatory funnel with gentle inversions rather than vigorous shaking. |
| Product appears oily or discolored after purification | 1. Residual Solvent: Incomplete removal of distillation or chromatography solvents. 2. Thermal Decomposition: Overheating during distillation can cause decomposition. | 1. Dry the product under high vacuum for an extended period. 2. Use a lower distillation pressure to reduce the required temperature. |
Experimental Protocols
Optimized Malonic Ester Synthesis of this compound
This protocol is designed to maximize yield and purity.
Step 1: Enolate Formation and First Alkylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1.1 equivalents of sodium ethoxide.
-
Add anhydrous ethanol and stir until the sodium ethoxide is fully dissolved.
-
Slowly add 1.0 equivalent of diethyl malonate to the solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add 1.05 equivalents of 1-bromoheptane dropwise to the reaction mixture.
-
Heat the reaction to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
Step 2: Second Alkylation
-
Cool the reaction mixture to room temperature.
-
Add a second equivalent of sodium ethoxide and stir for 30 minutes.
-
Add 1.05 equivalents of 1-bromononane dropwise.
-
Heat the reaction to reflux and maintain for 4-6 hours, or until TLC indicates the disappearance of the mono-alkylated intermediate.
Step 3: Saponification, Acidification, and Decarboxylation
-
Cool the reaction mixture and add a solution of 2.5 equivalents of sodium hydroxide in water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the diester.
-
Cool the reaction to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
Heat the acidified mixture to 150-180 °C to effect decarboxylation. Continue heating until the evolution of CO2 gas ceases.
Step 4: Workup and Purification
-
Cool the reaction mixture and extract the product with diethyl ether or a similar organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Alternative: LDA-Mediated Alkylation of Undecanoic Acid
For researchers seeking to avoid the multi-step malonic ester synthesis, direct alkylation of a carboxylic acid enolate is a viable, though more technically demanding, alternative. This method requires the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[10][11]
Step 1: Enolate Formation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve undecanoic acid in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of freshly prepared or commercial LDA solution. The use of a strong, bulky base like LDA at low temperatures favors the formation of the kinetic enolate.[12]
-
Stir the mixture at -78 °C for 1-2 hours.
Step 2: Alkylation
-
Slowly add 1.1 equivalents of 1-bromoheptane to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding water.
-
Acidify the mixture with 1M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualization of Key Processes
Malonic Ester Synthesis Workflow
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Malonic ester synthesis. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved January 21, 2026, from [Link]
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Jasperse, J. (n.d.). Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025, August 10). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis | Request PDF. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP1842843A1 - Process for the synthesis of carboxylic acid alkyl esters.
-
Chemistry LibreTexts. (2014, August 29). 19.8 Using LDA to Form an Enolate Ion. Retrieved January 21, 2026, from [Link]
-
YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Structure and reactivity of lithium diisopropylamide (LDA) in hydrocarbon solutions. Formation of unsolvated ketone, ester, and carboxamide enolates | The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). This compound | C18H36O2 | CID 14513632. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved January 21, 2026, from [Link]
-
BuyersGuideChem. (n.d.). 2-n-Heptylundecanoic acid | 22890-21-7. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, October 15). A Three Step Synthesis of 11-Cycloheptylundecanoic Acid, a Component of the Thermoacidophile Alicyclobacillus cycloheptanicus - ResearchGate. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and evaluation of ?-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2020, July 13). Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. Retrieved January 21, 2026, from [Link]
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Lin, W. (2023, September 13). "Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates". Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US3950365A - Method for purification of fatty acid mixtures.
-
PubMed. (2011, August 23). Optimized enzymatic synthesis of hesperidin fatty acid esters in a two-phase system containing ionic liquid. Retrieved January 21, 2026, from [Link]
-
PMC. (n.d.). Understanding biocatalyst inhibition by carboxylic acids. Retrieved January 21, 2026, from [Link]
-
PMC. (2021, June 9). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Retrieved January 21, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Undecanoic acid (HMDB0000947). Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Purification of oleic acid and linoleic acid. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Biotransformation of ω-hydroxyundecanoic acid into α,ω-undecanedioic.... Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (2019, June 8). Metabolic engineering to enhance biosynthesis of both docosahexaenoic acid and odd-chain fatty acids in Schizochytrium sp. S31. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US20040245176A1 - Process for removal of impurities from mother liquor in the synthesis of carboxylic acid using pressure filtration.
-
MDPI. (2022, May 25). Optimization of cis-9-Heptadecenoic Acid Production from the Oleaginous Yeast Yarrowia lipolytica. Retrieved January 21, 2026, from [Link]
-
Imperial College London. (n.d.). Biosynthesis of Fatty Acids & Polyketides Alan C. Spivey. Retrieved January 21, 2026, from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved January 21, 2026, from [Link]
-
Reddit. (2021, August 31). confusion about fatty acid synthesis : r/Mcat. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Troubleshooting Emulsion Instability with 2-Heptylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting emulsion instability when formulating with 2-Heptylundecanoic Acid. As a C18 branched-chain fatty acid, this compound offers unique lipophilic properties. However, its structure and chemical nature as a carboxylic acid present specific challenges and opportunities in emulsion formulation. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve common stability issues.
Section 1: Understanding the Fundamentals of Emulsion Instability
Before troubleshooting, it is critical to correctly identify the type of instability. Emulsions are thermodynamically unstable systems that will, over time, revert to their separated oil and water phases.[1] The goal of formulation is to create kinetic stability for a desired shelf-life. The primary mechanisms of physical instability are:
-
Creaming/Sedimentation: The migration of dispersed droplets under gravity, leading to a concentration gradient. This is often reversible by shaking. Creaming is common in oil-in-water (O/W) emulsions where the oil is less dense than water.[1]
-
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This is also potentially reversible.[1]
-
Coalescence: The irreversible merging of adjacent droplets to form larger ones. This process leads to a decrease in the number of droplets and an eventual complete phase separation. It is the most critical form of instability to prevent.[1][2]
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. This is particularly relevant if the oil phase has some solubility in the continuous phase.[2]
-
Phase Inversion: The emulsion changes from oil-in-water (O/W) to water-in-oil (W/O), or vice versa. This can be induced by changes in temperature, electrolyte concentration, or phase volume ratio.[3]
Section 2: Troubleshooting Guide for this compound Emulsions
This section addresses specific problems you may observe during your experiments.
Q1: My oil-in-water (O/W) emulsion formulated with this compound is separating into layers (creaming or coalescence) shortly after preparation. What are the likely causes and how can I fix this?
A1: Rapid phase separation points to a fundamental instability of the interfacial film. With this compound, the primary causes are often related to its function as a pH-dependent anionic surfactant and the overall formulation composition.
Core Causality & Troubleshooting Steps:
-
Incorrect pH of the Aqueous Phase: this compound is a carboxylic acid. Its ability to stabilize an O/W emulsion relies on the deprotonation of its carboxyl group (-COOH) to the carboxylate form (-COO⁻). This negatively charged head group orients into the water phase, creating an electrostatic repulsion between oil droplets that prevents them from coalescing.[4][5]
-
The Problem: If the pH of your aqueous phase is near or below the acid's dissociation constant (pKa), the majority of the molecules will be in the uncharged -COOH form, which is not an effective emulsifier.
-
Solution: Adjust the pH of the aqueous phase to be at least 1-2 units above the pKa of this compound. This ensures sufficient ionization to form a stable interfacial layer. You can use a base like sodium hydroxide or triethanolamine for this adjustment.
-
-
Insufficient Emulsifier Concentration or Inadequate HLB: While pH is critical, this compound alone may not be a sufficiently powerful emulsifier for all systems, especially at lower concentrations or with high oil loads. Its branched structure, while providing some steric hindrance, may not be as efficient as traditional high-HLB (Hydrophilic-Lipophilic Balance) emulsifiers.
-
The Problem: There may not be enough emulsifier to adequately cover the surface area of the oil droplets created during homogenization, leading to immediate coalescence.[6]
-
Solution:
-
Increase Concentration: Incrementally increase the concentration of this compound in your formulation.
-
Introduce a Co-emulsifier: This is often the most effective strategy. Pair the anionic this compound with a non-ionic, high-HLB emulsifier (e.g., Polysorbate 80, PEG-40 Stearate). The combination creates a more robust, mixed interfacial film that enhances stability through both electrostatic and steric repulsion.[5]
-
-
-
Inadequate Homogenization: The stability of an emulsion is highly dependent on achieving a small and uniform droplet size.[7][8] Larger droplets have a greater tendency to cream and coalesce.[1]
-
The Problem: Insufficient shear during emulsification results in large, polydisperse oil droplets.
-
Solution: Increase the energy input during the emulsification step. Move from simple stirring or mixing to high-shear homogenization (e.g., using a rotor-stator homogenizer or a microfluidizer). Increase the homogenization time and/or speed. Use particle size analysis to confirm a reduction in droplet diameter.[9][10]
-
-
Low Viscosity of the Continuous Phase: A low-viscosity external (water) phase allows oil droplets to move freely, collide, and coalesce more easily, and accelerates creaming according to Stokes' Law.[6][11]
-
The Problem: The aqueous phase lacks the structure to impede droplet movement.
-
Solution: Incorporate a water-soluble polymer or gum (e.g., Xanthan Gum, Carbomer, Hydroxyethylcellulose) into the continuous phase. This increases the viscosity, slows droplet movement, and significantly enhances long-term stability.[7][12]
-
Q2: My emulsion appears stable initially, but its viscosity drops significantly over a few days, or it becomes grainy. What is happening?
A2: This delayed instability often points to coalescence. The initial appearance may be deceptive, but the droplets are slowly merging, leading to a decrease in their number and an increase in their average size. The "grainy" texture is often the result of large, coalesced droplets becoming perceptible.
Core Causality & Troubleshooting Steps:
-
Weak Interfacial Film: The interfacial film created by this compound might be too fluid or weak to withstand thermal fluctuations or minor collisions over time.
-
The Problem: The branched structure of the fatty acid might prevent the tight packing at the interface that is necessary for a rigid, protective film.
-
Solution: As with rapid instability, the addition of a co-emulsifier is key. A long-chain, non-ionic surfactant or a polymeric emulsifier can interpenetrate the this compound film, increasing its viscoelasticity and resistance to rupture.[8]
-
-
Electrolyte Effects: The stability of an emulsion stabilized by an ionic mechanism is sensitive to the presence of salts or other electrolytes in the formulation.
-
The Problem: High concentrations of electrolytes in the aqueous phase can shield the negative charge of the carboxylate groups on the oil droplets. This phenomenon, known as "electrostatic screening," reduces the repulsive forces between droplets, making them more likely to approach and coalesce.[7][13]
-
Solution: Review your formulation for sources of electrolytes (e.g., buffers, salts, active ingredients). If possible, reduce the ionic strength. If high electrolyte levels are necessary, you must rely more on steric stabilization. Increase the concentration of a non-ionic co-emulsifier or add a steric stabilizer like a poloxamer.
-
Q3: How do I determine the optimal pH and emulsifier concentration for my system?
A3: A systematic approach using small-scale screening experiments is the most efficient method.
Core Causality & Troubleshooting Steps:
-
pH Screening:
-
The Problem: The optimal pH for stability is unknown.
-
Solution: Prepare a series of identical small-scale emulsions where the only variable is the final pH of the aqueous phase (e.g., create batches at pH 6.0, 6.5, 7.0, 7.5, 8.0). Evaluate the stability of each batch after 24 hours and after accelerated testing (see Protocol 4.2). Measure the zeta potential of the droplets; stability is generally enhanced when the absolute value of the zeta potential is high (> |30| mV), indicating strong electrostatic repulsion.[4][14]
-
-
Emulsifier Concentration Screening:
-
The Problem: The ideal ratio of oil to emulsifier is unknown.
-
Solution: Keeping the oil phase percentage and pH constant, prepare a series of emulsions with varying concentrations of this compound (and any co-emulsifier). For example, test total emulsifier levels at 3%, 5%, and 7% of the oil phase weight. Observe the stability and measure the particle size of each batch. The optimal concentration will yield the smallest, most stable droplet size without excessive foaming or other undesirable effects.[15]
-
Section 3: Physicochemical Data & Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22890-21-7 | [16][17][18] |
| Molecular Formula | C₁₈H₃₆O₂ | [16][17][18] |
| Molecular Weight | 284.48 g/mol | [16][17] |
| Synonyms | Isostearic Acid, Heptadecane-8-carboxylic acid | [16][17][18] |
| Physical Form | Solid or Liquid (depending on purity/temp) | [19] |
| Density | ~0.88 g/cm³ | [16] |
| Boiling Point | 183 °C @ 5 mmHg | [16] |
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving emulsion instability issues when formulating with this compound.
Caption: A decision-tree workflow for troubleshooting emulsion instability.
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Test Oil-in-Water (O/W) Emulsion
This protocol uses the beaker method for preparing a standard 100g batch of a test emulsion.[20]
-
Phase Preparation:
-
Oil Phase: In a 250 mL beaker, combine this compound, any co-emulsifiers, and all other oil-soluble components.
-
Aqueous Phase: In a separate 250 mL beaker, combine water, any water-soluble components (e.g., thickeners, buffers), and the pH adjuster.
-
-
Heating: Heat both phases separately in a water bath to 75-80 °C. Stir both phases gently until all components are fully dissolved and uniform.[6][7]
-
Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., at 5000-10000 rpm).
-
Homogenization: Continue high-shear mixing for 3-5 minutes to ensure the formation of small, uniform droplets.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead propeller mixer until it cools to room temperature. This prevents shock and maintains uniformity.
-
Final pH Check: Check the final pH of the cooled emulsion and adjust if necessary.
Protocol 4.2: Accelerated Stability Testing
Accelerated tests are crucial for predicting the long-term shelf-life of an emulsion.[9][14]
-
Centrifugation:
-
Place 10-15 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000-5000 rpm for 15-30 minutes.[11]
-
Observe the sample for any signs of phase separation (creaming layer or separated oil/water). A stable emulsion will show no separation. Measure the height of any separated layer to quantify instability.
-
-
Thermal Cycling (Freeze-Thaw):
-
Store a sample of the emulsion at 4 °C for 24 hours, then at 45 °C for 24 hours.
-
Repeat this cycle 3-5 times.[7]
-
After the cycles, visually inspect the sample for phase separation, changes in viscosity, or crystal growth. This tests the robustness of the interfacial film against temperature-induced stresses.
-
Protocol 4.3: Characterization of Emulsion Droplets
-
Optical Microscopy:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe under a microscope at 40x or 100x magnification.
-
Examine the droplet size, uniformity, and for any signs of flocculation or coalescence. Comparing images taken over several days can provide direct evidence of instability.[9][21]
-
-
Particle Size Analysis (Dynamic Light Scattering - DLS):
-
Dilute the emulsion in filtered deionized water to the appropriate concentration for the instrument (to avoid multiple scattering effects).[21]
-
Measure the particle size distribution. An increase in the average droplet diameter (Z-average) or the appearance of a second, larger peak over time is a clear indicator of coalescence.[9]
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the required HLB for this compound?
-
A: The HLB system is typically used for non-ionic surfactants. As a carboxylic acid, this compound functions as an anionic surfactant when the pH is above its pKa. Its effectiveness is therefore primarily controlled by the degree of ionization (pH) rather than a fixed HLB value. When used in combination with non-ionic surfactants, you would still calculate the required HLB of your oil phase and select non-ionic partners to achieve that value, with the this compound providing additional electrostatic stability.[20]
-
-
Q: How does ionic strength (salt concentration) impact emulsions stabilized with this compound?
-
A: Increasing the ionic strength of the aqueous phase can destabilize the emulsion. The added ions shield the negative charges on the droplets, reducing the electrostatic repulsion that prevents them from coalescing.[13][22] If your formulation requires high salt content, you must incorporate strong steric stabilizers (like non-ionic surfactants or polymers) to maintain stability.
-
-
Q: What are the most critical analytical techniques for troubleshooting these emulsions?
-
A: A combination of techniques is most powerful.[6]
-
Visual Assessment & Microscopy: For initial, qualitative checks of phase separation and droplet morphology.[9]
-
Particle Size Analysis (e.g., DLS): To quantitatively track changes in droplet size over time, which is a direct measure of coalescence.[21]
-
Zeta Potential Measurement: To assess the surface charge of the droplets and confirm the effectiveness of pH adjustments for electrostatic stabilization.[14]
-
Rheology/Viscosity Measurement: To track changes in the bulk properties of the emulsion, which can indicate structural breakdown.[11]
-
-
Section 6: References
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Technical Support Center: Overcoming Challenges in the Purification of 2-Heptylundecanoic Acid
Welcome to the dedicated technical support center for the purification of 2-Heptylundecanoic Acid (CAS 22890-21-7). As a branched-chain saturated fatty acid, also known as a Guerbet acid, its unique structure presents distinct advantages in various applications, from cosmetics to industrial lubricants. However, this same structure introduces specific challenges during its purification.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot common issues and optimize your workflow for the highest possible purity.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding this compound and its purification.
Q1: What is this compound, and why is its purification challenging?
This compound is an 18-carbon, branched-chain fatty acid.[3][4] Unlike its linear counterpart, stearic acid, the branching at the alpha-position significantly lowers its melting point, making it a liquid at room temperature.
The primary challenge stems from its synthesis, typically a variation of the Guerbet reaction.[1][5] This reaction dimerizes a primary alcohol, and subsequent oxidation yields the carboxylic acid. The Guerbet reaction is notorious for producing a mixture of products, which become the primary impurities in your crude material.[5][6]
Key Purification Challenges:
-
Structurally Similar Impurities: Byproducts are often isomers or compounds with very similar chain lengths and polarities, making separation difficult.
-
High Boiling Point: The molecule's high molecular weight (284.48 g/mol ) results in a high boiling point (183°C at 5 mmHg), necessitating vacuum distillation to prevent thermal degradation.[7][8]
-
Thermal Sensitivity: Prolonged exposure to high temperatures can cause decomposition, discoloration, and the formation of new impurities.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22890-21-7 | [3][4][7] |
| Molecular Formula | C₁₈H₃₆O₂ | [3][4][7] |
| Molecular Weight | 284.48 g/mol | [3][7][8] |
| Boiling Point | 183°C @ 5 mmHg | [7][8] |
| Density | ~0.88 g/cm³ | [7][8] |
| Flash Point | 165°C | [7][8] |
Q2: What are the most common impurities I should expect in my crude this compound?
Understanding your potential impurities is the first step to designing an effective purification strategy. The impurities are almost always related to the Guerbet synthesis pathway.
Diagram 1: Simplified Guerbet Reaction & Impurity Formation
Sources
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- 7. 2-n-Heptylundecanoic acid | 22890-21-7 - BuyersGuideChem [buyersguidechem.com]
- 8. isostearic acid | CAS#:22890-21-7 | Chemsrc [chemsrc.com]
Technical Support Center: Synthesis of 2-Heptylundecanoic Acid
As a Senior Application Scientist, I understand that synthesizing specialty branched-chain fatty acids like 2-Heptylundecanoic Acid presents unique challenges. Achieving high yield and purity requires careful control over reaction conditions and a deep understanding of the underlying mechanisms. This technical support guide is designed to provide you, our fellow researchers and development professionals, with practical, field-proven insights to navigate and troubleshoot the synthesis process effectively.
We will focus on the most common and reliable method for this synthesis: the Malonic Ester Synthesis . This pathway offers a versatile and controllable route to disubstituted acetic acids, making it ideal for creating the specific structure of this compound.
The Synthetic Blueprint: Malonic Ester Route
The synthesis of this compound via this route involves the sequential alkylation of a malonic ester (typically diethyl malonate) with two different alkyl halides, followed by hydrolysis and decarboxylation. The two alkyl groups required at the alpha-carbon are a heptyl group (from a 7-carbon halide) and a nonyl group (from a 9-carbon halide).
Overall Reaction Scheme:
The process can be broken down into four key stages:
-
First Deprotonation & Alkylation: Formation of the malonate enolate and reaction with the first alkyl halide (e.g., 1-bromononane).
-
Second Deprotonation & Alkylation: Deprotonation of the mono-alkylated intermediate and reaction with the second alkyl halide (e.g., 1-bromoheptane).
-
Saponification (Hydrolysis): Conversion of the dialkylated diester to a dicarboxylate salt.
-
Acidification & Decarboxylation: Protonation to form the unstable malonic acid derivative, which loses CO2 upon heating to yield the final product.[1]
Experimental Workflow Diagram
Below is a visual representation of the complete workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A)
This section addresses common issues that can lead to suboptimal results.
❓ Question 1: My overall yield is very low (<40%). What are the most likely causes?
Answer: A low overall yield is a common issue that can stem from problems in multiple steps of the synthesis. Here’s how to diagnose the root cause:
-
Inefficient Deprotonation: The alpha-protons of malonic esters are acidic, but complete deprotonation is critical for efficient alkylation.[2]
-
Causality: If the base is not strong enough or is partially quenched, a significant portion of the malonic ester will not form the reactive enolate, remaining unreacted through the alkylation step.
-
Solution:
-
Ensure Anhydrous Conditions: Water will react with and neutralize the strong base (e.g., sodium ethoxide). Use freshly dried solvents and glassware.
-
Verify Base Quality: Use a fresh, high-quality base. Sodium ethoxide is commonly used with ethyl esters to prevent transesterification.[3]
-
Sufficient Base Stoichiometry: Use at least one full equivalent of base for each deprotonation step.
-
-
-
Poor Alkylation Efficiency (SN2 Reaction): The reaction of the enolate with the alkyl halide is a classic SN2 reaction.
-
Causality: Competing side reactions, primarily E2 elimination of the alkyl halide, can reduce the yield of the desired C-C bond formation. This is more prevalent with secondary or sterically hindered halides, though possible with primary halides at high temperatures.
-
Solution: Maintain a moderate reaction temperature (e.g., refluxing ethanol is often sufficient without being excessive) to favor substitution over elimination.
-
-
Incomplete Hydrolysis or Decarboxylation: These final steps are crucial for obtaining the carboxylic acid.
-
Causality: Insufficient heating time or inadequate concentration of acid/base can lead to incomplete conversion of the ester to the acid or incomplete loss of CO2.
-
Solution: Ensure the saponification reaction goes to completion (monitor by TLC). After acidification, heat the mixture sufficiently (often to reflux) until CO2 evolution ceases, indicating the completion of decarboxylation.[4]
-
❓ Question 2: My crude product analysis (GC-MS, NMR) shows a complex mixture of compounds. What are the likely impurities?
Answer: The presence of multiple products points towards side reactions or incomplete reactions. The most common impurities are:
-
Unreacted Diethyl Malonate: Indicates a failure in the first deprotonation/alkylation step.
-
Mono-alkylated Intermediate: (e.g., Diethyl 2-nonylmalonate). Indicates the second deprotonation/alkylation step was inefficient.
-
Symmetrical Dialkylation Product: (e.g., Diethyl 2,2-dinonylmalonate). This is a significant potential side product.
-
Causality: This occurs if the enolate formed in the first step reacts with a second molecule of the first alkyl halide (1-bromononane) before the second base and second alkyl halide (1-bromoheptane) are added. This is a major drawback of the malonic ester synthesis if not properly controlled.[3]
-
Mitigation Strategy: Add the first alkyl halide slowly and ensure it has fully reacted before proceeding. It is critical to perform the alkylations sequentially, with a deprotonation step preceding each alkyl halide addition.[4]
-
Troubleshooting Logic for Impurity Analysis
Caption: Decision tree for troubleshooting low yield and purity issues.
Frequently Asked Questions (FAQs)
Q: Which base is optimal for deprotonating the malonic ester? A: Sodium ethoxide (NaOEt) in ethanol is the standard and highly effective choice when using diethyl malonate.[1] This prevents transesterification, a side reaction where the ester's alcohol group is exchanged with the alkoxide base, which would complicate the product mixture. For other esters, use the corresponding sodium alkoxide (e.g., sodium methoxide for dimethyl malonate).
Q: Can I use alkyl chlorides or iodides instead of bromides? A: Yes, but reactivity varies. Alkyl iodides are more reactive than bromides in SN2 reactions, potentially leading to faster reactions but also increasing the risk of side reactions if not controlled. Alkyl chlorides are less reactive and may require harsher conditions (e.g., higher temperatures or the addition of a catalyst like NaI), which can also promote the E2 elimination side reaction. Alkyl bromides generally offer the best balance of reactivity and control for this synthesis.
Q: How can I confirm that the final decarboxylation step is complete? A: The most direct physical evidence is the cessation of gas (CO2) evolution. When you heat the acidified solution, you should see bubbling. The reaction is typically complete when this bubbling stops. For a more rigorous confirmation, you can take a sample from the reaction mixture and analyze it via IR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch from the malonic acid intermediate and the appearance of a single sharp carbonyl peak for the product carboxylic acid would indicate completion.
Q: What is the most effective method for purifying the final this compound? A: After an aqueous workup to remove inorganic salts and water-soluble impurities, the most common and effective method for purifying a high-boiling point liquid like this compound is vacuum distillation . This allows the compound to be distilled at a lower temperature, preventing thermal decomposition. For removing closely-related fatty acid impurities, fractional crystallization at low temperatures can also be an effective technique.[5]
Optimized Protocol and Data
This protocol is designed to maximize yield by controlling the key reaction parameters.
Detailed Synthesis Protocol
Step 1: First Alkylation (Formation of Diethyl 2-nonylmalonate)
-
Set up a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and an addition funnel.
-
Add anhydrous ethanol (150 mL) to the flask, followed by sodium metal (1.1 eq) in small portions to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise.
-
Add 1-bromononane (1.0 eq) dropwise via the addition funnel over 30 minutes.
-
Heat the mixture to reflux for 3-4 hours until TLC analysis indicates the consumption of diethyl malonate.
Step 2: Second Alkylation (Formation of Diethyl 2-heptyl-2-nonylmalonate)
-
Cool the mixture to room temperature.
-
Add a second portion of sodium ethoxide (1.1 eq), prepared separately in anhydrous ethanol.
-
Add 1-bromoheptane (1.0 eq) dropwise over 30 minutes.
-
Heat the mixture to reflux for another 3-4 hours until TLC shows the disappearance of the mono-alkylated intermediate.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture. Add an aqueous solution of sodium hydroxide (5 eq, e.g., 20% w/v).
-
Heat to reflux for 4-6 hours to ensure complete saponification of the diester.
-
Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2.
-
Heat the acidified mixture to reflux until gas evolution ceases (typically 2-4 hours).
Step 4: Workup and Purification
-
Cool the mixture and extract with diethyl ether or a similar organic solvent (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Table of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time | Expected Yield |
| 1. First Alkylation | Diethyl Malonate, NaOEt, 1-Bromononane | Anhydrous Ethanol | Reflux (~78°C) | 3-4 hours | ~85-90% (Intermediate) |
| 2. Second Alkylation | Mono-alkylated ester, NaOEt, 1-Bromoheptane | Anhydrous Ethanol | Reflux (~78°C) | 3-4 hours | ~80-85% (Intermediate) |
| 3. Hydrolysis | Dialkylated ester, aq. NaOH | Ethanol/Water | Reflux (~100°C) | 4-6 hours | >95% (Conversion) |
| 4. Decarboxylation | Diacid, aq. HCl | Water | Reflux (~100°C) | 2-4 hours | >95% (Conversion) |
| Overall | - | - | - | - | ~60-70% (After Purification) |
References
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources.
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- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
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- 5. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
Technical Support Center: Addressing Batch-to-Batch Variability of 2-Heptylundecanoic Acid
Welcome to the technical support center for 2-Heptylundecanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate batch-to-batch variability in their experiments. In the synthesis and application of fine chemicals, consistency is paramount. Even minor deviations can impact experimental outcomes, formulation stability, and biological activity. This resource provides a structured approach to troubleshooting common issues and establishing robust quality control measures.
Part 1: Troubleshooting Guide: From Observation to Resolution
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your work with this compound.
Issue 1: Inconsistent Purity and Unidentified Impurities
You've received a new batch of this compound, but your initial analysis or downstream application suggests it's not behaving like the previous one.
Question: My latest batch of this compound shows a lower-than-expected purity by GC-MS analysis. What are the likely causes?
Answer: A drop in purity is a common and concerning issue. The root cause often lies in one of three areas: raw materials, reaction control, or work-up and purification.
-
Raw Material Quality: The quality of your starting materials is the foundation of your synthesis.[1][2][3] Impurities in reactants can carry through the synthesis or even inhibit the reaction, leading to a higher proportion of unreacted starting material in the final product. Always qualify your raw materials before starting a synthesis.
-
Reaction Conditions: Chemical reactions are sensitive to a variety of factors.[4][5][6] Minor deviations in temperature, reaction time, or stirring efficiency can lead to the formation of side products or incomplete reactions.[7] For instance, in a typical synthesis of a branched-chain fatty acid, improper temperature control can favor side reactions.
-
Work-up and Purification: The purification process is critical for removing byproducts and unreacted starting materials. An inefficient extraction or distillation can leave behind impurities. It's also possible for the product to degrade during work-up if exposed to excessive heat or incompatible pH levels.[8]
Question: I'm observing unexpected peaks in my chromatogram. How can I identify these impurities and prevent their formation?
Answer: Identifying unknown peaks is a crucial step in troubleshooting. The most powerful tool for this is mass spectrometry, typically coupled with gas or liquid chromatography (GC-MS or LC-MS).
-
Identification: The mass spectrum of an impurity can provide its molecular weight and fragmentation pattern, which can be used to deduce its structure. Comparing the fragmentation pattern to libraries (like NIST) can often provide a positive identification. Common impurities in the synthesis of this compound may include positional isomers, shorter or longer chain fatty acids, or unreacted starting materials.
-
Prevention: Once the impurity is identified, you can often trace it back to its source.
-
Isomeric Impurities: These can arise from the starting materials or from side reactions. Using highly pure and well-characterized starting materials is key. Argentation chromatography (a form of liquid chromatography) can be particularly effective for separating isomers of fatty acids for analytical and preparative purposes.[9][10]
-
Byproducts from Side Reactions: If you identify a byproduct, review your reaction mechanism. Could a different base or a lower temperature prevent its formation? In-process monitoring of the reaction (e.g., by TLC or GC) can help you determine the optimal reaction time to maximize product formation and minimize side products.[7]
-
Below is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for inconsistent purity.
Issue 2: Variations in Physical Properties
Even if the purity appears acceptable, you might notice differences in the physical appearance or behavior of new batches.
Question: Why is my this compound yellowish, when previous batches were colorless?
Answer: A yellow tint in a supposedly colorless fatty acid is often an indicator of trace impurities, frequently arising from oxidation or residual catalysts.
-
Oxidation: Fatty acids can oxidize when exposed to air, light, or high temperatures, leading to the formation of colored compounds. Ensure the product is stored under an inert atmosphere (like nitrogen or argon), protected from light, and kept at the recommended temperature.
-
Residual Catalysts: If a metal catalyst was used in the synthesis, incomplete removal can lead to discoloration.
-
Trace Impurities: Certain organic impurities, even at very low levels, can be highly colored. These may not be easily detected by standard purity analyses like GC-FID if they are present in small quantities but have a high extinction coefficient.
Question: My product has poor solubility in a solvent it should readily dissolve in. What's the cause?
Answer: Changes in solubility are often linked to purity or the presence of water.
-
Purity: The presence of insoluble impurities can give the appearance of poor solubility. Filter a small sample and re-analyze the filtrate and the solid to identify the components.
-
Water Content: Residual water can significantly impact the solubility of fatty acids in non-polar organic solvents. Karl Fischer titration is the standard method for determining water content.
-
Polymorphism: While less common for this type of molecule, different crystalline forms (polymorphs) can have different solubilities. This is less likely if the material is a liquid or low-melting solid at room temperature.
Issue 3: Inconsistent Downstream Performance
The ultimate test of any reagent is its performance in your application, be it a chemical reaction, a formulation, or a biological assay.
Question: My drug formulation using this compound is showing variable stability and performance. Could the acid be the culprit?
Answer: Absolutely. In drug development, excipients like this compound can have a profound impact on the final product.
-
Impact of Impurities: Even pharmaceutically acceptable impurities can affect a formulation. For example, trace amounts of an oxidizing agent could degrade the active pharmaceutical ingredient (API). It is crucial to have a comprehensive impurity profile for each batch.
-
Isomeric Distribution: Different isomers of this compound may have different physical properties, such as their ability to act as a solubilizer or permeation enhancer.[11] A shift in the isomeric ratio between batches could lead to inconsistent formulation performance.
-
Uncharacterized Properties: Properties not typically measured, such as peroxide value (an indicator of oxidation), could be the source of variability.
The following diagram illustrates the potential sources of variability in a typical synthesis workflow:
Caption: Sources of variability in chemical synthesis.
Part 2: Proactive Quality Control: A Framework for Consistency
A robust quality control (QC) program is essential for ensuring batch-to-batch consistency.[12][13] This involves more than just testing the final product; it encompasses monitoring the entire production process.
Recommended QC Specifications for this compound
| Parameter | Method | Recommended Specification | Rationale |
| Appearance | Visual Inspection | Colorless to pale yellow liquid | Provides a quick check for significant contamination or degradation. |
| Purity (Assay) | GC-FID | ≥ 98.0% | Ensures the material is predominantly the desired compound. |
| Identity | FTIR or ¹H NMR | Conforms to reference spectrum | Confirms the chemical structure of the material. |
| Water Content | Karl Fischer Titration | ≤ 0.1% | Water can interfere with many applications and affect solubility. |
| Acid Value | Titration | Conforms to theoretical value ± 2% | Confirms the carboxylic acid functionality and provides a measure of purity. |
| Residual Solvents | GC-HS | Per USP <467> or ICH Q3C | Ensures that solvents used in the synthesis are removed to safe levels. |
In-Process Controls (IPCs)
Monitoring the reaction as it proceeds can prevent batch failures.
-
Reaction Completion: Use TLC or GC to monitor the disappearance of starting materials. This ensures the reaction is not stopped prematurely or allowed to run too long, which could lead to side product formation.[7]
-
Temperature and Stirring: Continuously monitor and record the internal reaction temperature and stirrer speed. Deviations can significantly impact the reaction outcome.[4][14]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability in fatty acid synthesis?
A1: While any step can introduce variability, the quality and consistency of raw materials are often the primary culprits.[1][15][16] An impurity in a starting material can have a cascading effect on the entire synthesis. This is why a thorough raw material qualification program is a cornerstone of good manufacturing practice.[17]
Q2: How should I properly store this compound to ensure its stability?
A2: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept in a cool, dark place to minimize degradation from heat and light. For long-term storage, refrigeration is recommended.
Q3: What are the key differences between GC and HPLC for analyzing this compound?
A3: Both are powerful chromatographic techniques, but they have different strengths for fatty acid analysis.
-
Gas Chromatography (GC): This is the most common technique for routine purity analysis of fatty acids.[10] It offers high resolution and is easily coupled to a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. Fatty acids are typically derivatized to their methyl esters (FAMEs) to improve their volatility for GC analysis.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing heat-sensitive fatty acids or for separating isomers.[10][19] Silver-ion HPLC, for example, is excellent for separating cis and trans isomers.[10] HPLC can be run at ambient temperature, avoiding potential degradation of the analyte.
Part 4: Appendices - Detailed Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines the determination of the purity of this compound by converting it to its methyl ester (FAME) followed by GC-FID analysis.
1. Derivatization to Fatty Acid Methyl Ester (FAME): a. Accurately weigh approximately 20 mg of the this compound sample into a vial. b. Add 2 mL of 2% methanolic sulfuric acid. c. Seal the vial tightly and heat at 60°C for 1 hour. d. Allow the vial to cool to room temperature. e. Add 1 mL of hexane and 1 mL of deionized water. f. Vortex for 30 seconds and allow the layers to separate. g. Carefully transfer the upper hexane layer containing the FAME to a clean GC vial.
2. GC-FID Analysis: a. Column: Use a polar capillary column suitable for FAME analysis (e.g., BPX-70 or CP-Sil 88).[18] b. Injector Temperature: 250°C. c. Detector Temperature (FID): 260°C. d. Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 5°C/min to 240°C.
- Hold at 240°C for 10 minutes. e. Carrier Gas: Helium or Hydrogen. f. Injection Volume: 1 µL.
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the area percent of the main peak corresponding to 2-heptylundecanoate. This provides an estimate of the purity.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a method for confirming the identity and structure of this compound.
1. Sample Preparation: a. Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
2. NMR Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Typical acquisition parameters:
- Pulse angle: 30-45 degrees.
- Acquisition time: ~3-4 seconds.
- Relaxation delay: 1-2 seconds.
- Number of scans: 16 or 32.
3. Spectral Interpretation: a. ~11-12 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH). b. ~2.3 ppm: A multiplet corresponding to the proton on the alpha-carbon (-CH(COOH)-). c. ~1.2-1.6 ppm: A complex series of multiplets for the methylene (-CH₂-) protons in the alkyl chains. d. ~0.9 ppm: A triplet corresponding to the terminal methyl (-CH₃) protons.
Comparison of the obtained spectrum with a reference spectrum will confirm the identity of the compound.
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- 11. CAS 22890-21-7: IsostearicacidHeptylundecanoic acid); 95% [cymitquimica.com]
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- 14. monash.edu [monash.edu]
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- 17. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]
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- 19. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Thermal Stability of 2-Heptylundecanoic Acid
Welcome to the technical support center for 2-Heptylundecanoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique branched-chain fatty acid and need to enhance its thermal stability for various applications. Here, you will find in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to address the specific challenges you may encounter.
Understanding the Thermal Stability of this compound
This compound, often referred to as isostearic acid, is a saturated C18 fatty acid with a branch at the alpha-position. This branching imparts unique physical properties, such as a lower melting point compared to its linear counterpart, stearic acid, and excellent oxidative stability.[1][2] However, for high-temperature applications, understanding and enhancing its thermal stability is crucial.
Thermal decomposition of carboxylic acids is a complex process that can proceed through various pathways, including decarboxylation and dehydration.[3][4] For branched-chain fatty acids, the steric hindrance around the carboxylic group can influence the decomposition mechanism, which is often a sterically controlled reaction.[5][6]
Frequently Asked Questions (FAQs) - Thermal Decomposition
Q1: At what temperature does this compound begin to decompose?
Q2: What is the primary mechanism of thermal decomposition for this compound?
The thermal decomposition of carboxylic acids, particularly in the presence of certain catalysts, often proceeds via ketonic decarboxylation.[5][6] This process involves the formation of a symmetric ketone with a longer carbon chain, along with the release of carbon dioxide and water. The branching at the alpha-position in this compound likely influences the rate and pathway of this decomposition due to steric effects.[5] Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique to identify the specific fragments formed during thermal decomposition.[8]
Q3: How can I analyze the thermal stability of my this compound sample?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess thermal stability.
-
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition.
-
DSC measures the heat flow into or out of a sample during a temperature change, which can reveal information about melting points, phase transitions, and the energy associated with decomposition.
A typical experimental workflow for these analyses is outlined below.
Caption: Workflow for TGA and DSC analysis.
Methods for Enhancing Thermal Stability
The thermal stability of this compound can be significantly improved through two primary strategies: the addition of antioxidants and chemical modification of the carboxylic acid group.
Stabilization with Antioxidants
Even though this compound is a saturated fatty acid and thus not prone to oxidation in the same way as unsaturated fatty acids, at high temperatures, thermo-oxidative degradation can still occur. Antioxidants can help to mitigate this.
Frequently Asked Questions (FAQs) - Antioxidants
Q4: What types of antioxidants are effective for saturated fatty acids at high temperatures?
For high-temperature applications, primary antioxidants such as hindered phenolic and aromatic amine-based antioxidants are commonly used.[9] These work by scavenging free radicals that can initiate degradation. Secondary antioxidants, which decompose peroxides, can also be part of an effective stabilizer package.
Q5: How do I choose the right antioxidant for my application?
The choice of antioxidant will depend on the target temperature range and the chemical environment. It is often beneficial to use a synergistic blend of primary and secondary antioxidants.
| Antioxidant Type | Examples | Typical Operating Temperature | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | Lower to moderate temperatures | Radical Scavenger |
| Aromatic Amines | Alkylated diphenylamines (ADPAs) | Higher temperatures | Radical Scavenger |
| Phosphites | Tris(2,4-di-tert-butylphenyl) phosphite | Moderate to high temperatures | Peroxide Decomposer |
| Thioethers | Dilauryl thiodipropionate | Moderate to high temperatures | Peroxide Decomposer |
Q6: How can I test the effectiveness of an antioxidant?
You can use TGA to compare the decomposition temperature of this compound with and without the added antioxidant. An effective antioxidant will shift the onset of decomposition to a higher temperature. Pressure Differential Scanning Calorimetry (PDSC) is another technique used to measure oxidative stability under high pressure and temperature.[10]
Chemical Modification: Esterification and Amidation
Converting the carboxylic acid group to an ester or an amide can significantly enhance the thermal stability of the molecule. These derivatives generally have higher decomposition temperatures compared to the parent carboxylic acid.
Esterification
Esterification of the sterically hindered this compound can be challenging with standard Fischer esterification methods. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for such substrates.[11][12][13]
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) and methanol (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Caption: Mechanism of Steglich Esterification.
Troubleshooting Steglich Esterification
Q7: My Steglich esterification is not going to completion. What could be the problem?
-
Reagent Quality: Ensure all reagents, especially the solvent (DCM) and alcohol (methanol), are anhydrous. Water will react with the DCC and the activated acid.
-
Steric Hindrance: For very bulky alcohols, the reaction may require longer reaction times or gentle heating.
-
Side Reactions: A common side reaction is the formation of N-acylurea, which is unreactive. This can happen if the esterification is slow. Ensure you are using a sufficient catalytic amount of DMAP.[13]
Q8: I'm having trouble removing the dicyclohexylurea (DCU) byproduct.
DCU is notoriously difficult to remove completely due to its partial solubility in many organic solvents.
-
Filtration: After the reaction, cool the reaction mixture in an ice bath or freezer to further precipitate the DCU before filtration.
-
Solvent Choice: DCU has low solubility in cold DCM.[14]
-
Chromatography: Careful column chromatography is often necessary for complete removal.
Amidation
Amidation is another excellent method to increase thermal stability. Fatty acid amides often exhibit higher melting points and decomposition temperatures than their corresponding acids.[7][15]
Objective: To synthesize N-(2-hydroxyethyl)-2-heptylundecanamide.
Materials:
-
This compound
-
Ethanolamine
-
Sodium Methoxide (catalyst)
-
Xylene (solvent)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add this compound (1 equivalent), ethanolamine (1.1 equivalents), and a catalytic amount of sodium methoxide to the flask with xylene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is low and constant.
-
After completion, cool the reaction mixture and remove the xylene under reduced pressure.
-
The crude amide can be purified by recrystallization from a suitable solvent such as ethanol or acetone.[16]
Caption: General workflow for fatty acid amidation.
Troubleshooting Amidation
Q9: The amidation reaction is very slow.
-
Temperature: Ensure the reaction is at a sufficiently high temperature to drive off the water. The boiling point of the solvent (xylene) dictates the reaction temperature.
-
Catalyst: The amount of catalyst can be increased slightly, but excess catalyst can lead to side reactions.
Q10: The final product is discolored.
-
High Temperatures: Prolonged heating at very high temperatures can cause some degradation and discoloration.
-
Purification: Discoloration can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal.
Summary of Thermal Stability Enhancement Methods
| Method | Key Reagents/Conditions | Expected Improvement in Thermal Stability | Key Considerations |
| Antioxidant Addition | Hindered phenols, aromatic amines | Moderate | Choice of antioxidant depends on temperature and application. |
| Esterification (Steglich) | DCC, DMAP, alcohol | Significant | Mild conditions, suitable for sterically hindered acids. Byproduct removal can be challenging. |
| Amidation | Amine, catalyst, heat | High | Often requires higher temperatures. Products are typically very stable. |
By understanding the principles of thermal decomposition and applying the appropriate stabilization techniques, the utility of this compound can be extended to a wider range of high-temperature applications. For further assistance, please consult the references provided below.
References
- An In-depth Technical Guide to the Thermal Stability of Long-Chain F
- Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applic
- Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications.
- Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. MDPI. 2019.
- Amides, Fatty Acid.
- Thermal Degradation of Long Chain F
- Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. STLE.org.
- Process for the purification of fatty acid amides.
- Lubricants based on synthesised emulsifier-stabilizer.
- Synthesis of Isostearic Acid/Dimer Fatty Acid-Based Polyesteramide Polyol for the Development of Green Polyurethane Co
- Synthesis of isostearic acid based fatty amide (ISAFA) and polyesteramide polyol (ISAPEP).
- What is the best technique for amide purification?.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- C18-unsaturated branched-chain fatty acid isomers: Characterization and physical properties.
- All About Additives – The Role of Antioxidants. Nye Lubricants.
- Grease and Lubricant Additives.
- Synthesis and physical properties of isostearic acids and their esters.
- Research Progress of Antioxidant Additives for Lubric
- High Temperature Antioxidant. Zhengzhou Chorus Lubricant Additive Co.,Ltd.
- Reaction scheme for amidation of stearic acid with ethanolamine....
- Process for purifying fatty acid amides.
- What's the best way for removing extra DCC and DMAP in an esterification reaction?.
- Gas chromatograms recorded after the pyrolysis of each carboxylic acid....
- Arom
- Steglich Esterific
- Steglich Esterific
- Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic F
- [Structural identification of carboxylic esters by pyrolysis gas chrom
- Combination of novel antioxidant system and thermally stable esters for high temper
- Steglich Esterific
- Synthesis method of fatty acid monoethanal acid amide.
- Pyrolysis–gas chrom
- A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Inform
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
- Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. CO Meeting Organizer EPSC2022.
- Getting Discouraged With Organic Chemistry As A Hobby.
- Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. 2019.
- RECRYSTALLISATION. University of Rochester Department of Chemistry.
- Variation of Branched-Chain Fatty Acids Marks the Normal Physiological Range for Growth in Listeria monocytogenes. PMC - NIH.
- Separation and purification of fatty acid amines.
- Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- Physicochemical characterization, fatty acid composition, and thermal analysis of Bertholletia excelsa HBK oil.
- Fatty acid derivatives as lubricity additives for low sulfur diesel fuels.
- This compound. PubChem.
- This compound. Santa Cruz Biotechnology.
- High-Temper
- Synthesis, characterization, thermal properties of a series of stearic acid esters as novel solid–liquid phase change materials.
- Thermal Conductivity of the Binary Mixtures of N-Heptane and Fatty Acid Esters: Measurement and Correl
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Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 2-Heptylundecanoic Acid and Stearic Acid in Pharmaceutical Formulations
In the landscape of pharmaceutical excipients, fatty acids are foundational pillars, lending their unique physicochemical properties to a vast array of dosage forms. Among the C18 saturated fatty acids, two isomers—the linear stearic acid and the branched 2-heptylundecanoic acid—offer a compelling study in how subtle shifts in molecular architecture can lead to profoundly different functional attributes. This guide provides an in-depth comparison of these two molecules, offering researchers, scientists, and drug development professionals the technical insights and experimental frameworks needed to select the optimal excipient for their formulation challenges.
The Decisive Factor: A Story of Molecular Structure
At the heart of their differences lies their isomeric nature. Both this compound and stearic acid share the same molecular formula, C18H36O2, and molecular weight. However, their atoms are arranged differently, a distinction that dictates their physical state, functionality, and ultimate application.
-
Stearic Acid (n-octadecanoic acid) is a linear-chain saturated fatty acid. Its long, straight hydrocarbon tail allows molecules to pack tightly together in a highly ordered, crystalline lattice structure. This efficient packing is the primary reason for its solid, waxy nature at room temperature.[1][2]
-
This compound , a type of isostearic acid, is a branched-chain saturated fatty acid. The presence of a heptyl group branching off the second carbon of the undecanoic acid chain disrupts the linear packing seen in stearic acid.[3][4] This steric hindrance prevents the formation of a stable, ordered crystal lattice, forcing the molecules to remain in a more disordered, liquid state at ambient temperatures.[3]
Comparative Physicochemical Properties
The structural divergence translates directly into their macroscopic properties. The following table summarizes the key physicochemical differences that are critical for formulation development.
| Property | Stearic Acid | This compound (Isostearic Acid) | Causality of Difference |
| Molecular Formula | C₁₈H₃₆O₂[1] | C₁₈H₃₆O₂[5] | Isomers with the same formula, different structure. |
| Molecular Weight | ~284.48 g/mol | ~284.48 g/mol | Identical molecular formula. |
| Appearance | White, waxy solid or powder[1] | Clear, pale yellow liquid[3] | Linear structure allows solid crystal lattice formation; branched structure prevents it. |
| Melting Point | ~69.3 °C[5] | Low; remains liquid below 0°C (Cloud Point ≤ 10°C)[4][6] | Strong intermolecular forces in the packed, linear chains require more energy to break. |
| Crystallinity | Highly crystalline, polymorphic[7] | Non-crystalline, amorphous liquid[3] | Efficient packing of linear chains promotes crystallinity. Branching inhibits it. |
| Oxidative Stability | Good (as a saturated acid) | Excellent; superior to stearic acid[8][9] | The branched structure provides enhanced stability against oxidation.[3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform.[5] | Insoluble in water; Soluble in DMSO (100 mg/mL), oils, and various organic solvents.[8][10] | The liquid, non-polar nature of isostearic acid enhances its solubility in oils and non-polar solvents. |
Implications for Pharmaceutical Drug Development
The choice between these two isomers is dictated by the desired characteristics of the final dosage form. Their contrasting properties make them suitable for entirely different formulation strategies.
Stearic Acid: The Architect of Solid Dosage Forms
The solid nature and high melting point of stearic acid make it an indispensable excipient in oral solid dosage forms like tablets and capsules.
-
Lubricant: Stearic acid is one of the most common lubricants used in tablet manufacturing. It forms a thin layer around granules, reducing friction between the tablet and the die wall during compression and ejection. This prevents sticking and ensures a smooth manufacturing process.[2][11]
-
Binder and Stabilizer: It can act as a binding agent, enhancing the cohesion of powdered ingredients to form mechanically strong tablets.[1] Its chemical stability also helps protect active pharmaceutical ingredients (APIs) from degradation.[2]
-
Controlled-Release Agent: In matrix-based tablet formulations, stearic acid can be used to control the release of the API. As a hydrophobic material, it forms a matrix that slows the penetration of water, thereby modulating drug dissolution over time.[2]
-
Topical Formulations: In creams and ointments, stearic acid functions as an emulsifier and thickening agent, contributing to the consistency and stability of the final product.[11]
This compound: The Enhancer for Liquid and Topical Systems
The liquid state and unique chemical properties of this compound (isostearic acid) make it a high-performance excipient for liquid and semi-solid formulations.
-
Emollient and Texture Enhancer: It is widely used in topical creams and lotions for its excellent emollient properties, providing a smooth, non-greasy feel on the skin.[4][5]
-
Solubilizer and Dispersant: Its liquid, branched nature makes it an effective solvent and dispersing agent for pigments and mineral particles (e.g., ZnO, TiO₂ in sunscreens) within oil-based formulations.[6]
-
Enhanced Stability: Isostearic acid exhibits exceptional thermal, oxidative, and odor stability, which is critical for products requiring a long shelf-life.[6] This is a significant advantage over unsaturated liquid fatty acids like oleic acid.
-
Penetration Enhancement: While not its primary role, the interaction of fatty acids with the stratum corneum suggests potential applications in enhancing the skin penetration of certain APIs.
Experimental Protocols for Characterization and Comparison
To objectively evaluate these fatty acids for a specific application, a series of well-defined analytical experiments is essential. The following protocols provide a framework for their characterization.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the melting point, phase transitions, and heat of fusion. This data is critical for understanding the physical state and stability of the fatty acids.
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity standards like indium (m.p. 156.6°C).[12]
-
Sample Preparation: Accurately weigh 3-5 mg of the fatty acid into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to be used as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample from 25°C to 90°C at a controlled rate (e.g., 10°C/min) to erase thermal history.
-
Hold for 5-10 minutes at 90°C.
-
Cool the sample to -70°C at a rate of 10°C/min to observe crystallization behavior.
-
Hold for 10 minutes at -70°C.
-
Heat the sample from -70°C to 90°C at a rate of 5°C/min to record the melting endotherm.[13]
-
-
Data Analysis: From the final heating scan, determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔH).
-
Expected Stearic Acid Result: A sharp endothermic peak around 69°C.
-
Expected this compound Result: Absence of a sharp melting peak in the positive temperature range, confirming its liquid state. A glass transition may be observed at sub-zero temperatures.
-
Crystallinity Assessment via Powder X-Ray Diffraction (PXRD)
Objective: To confirm the crystalline nature of stearic acid and the amorphous (non-crystalline) nature of this compound.
Methodology:
-
Sample Preparation: Place a sufficient amount of the fatty acid powder (for stearic acid) or liquid (for this compound) onto a sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation.
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 40° at a continuous scan rate.
-
Data Analysis:
-
Expected Stearic Acid Result: The diffractogram will show multiple sharp, well-defined peaks, which are characteristic of a highly crystalline material.[7]
-
Expected this compound Result: The diffractogram will show a broad, diffuse halo with no sharp peaks, characteristic of an amorphous liquid.[14]
-
Purity and Identification via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of each fatty acid and confirm its identity against a reference standard.
Methodology:
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for fatty acid analysis.[15]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% Acetic Acid
-
Solvent B: Acetonitrile
-
Run a gradient from a lower to a higher concentration of Solvent B.
-
-
Sample Preparation: Accurately weigh and dissolve the fatty acid samples in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Detection: UV detection at low wavelengths (205-210 nm) can be used for underivatized fatty acids.[16] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed, which does not require a chromophore.[17]
-
Analysis: Inject the samples and compare the retention time and peak area of the main component against a certified reference standard. Calculate purity based on the peak area percentage.
Conclusion: Selecting the Right Isomer for the Job
The comparison between this compound and stearic acid is a clear demonstration of structure-function relationships in pharmaceutical excipients.
-
Choose Stearic Acid when developing solid dosage forms (tablets, capsules) where lubrication, binding, and controlled release are paramount. Its high melting point and crystalline structure provide the necessary physical attributes for robust and stable solid products.
-
Choose this compound (Isostearic Acid) for liquid or semi-solid formulations (creams, lotions, ointments, suspensions) where emollience, stability, and solubilization are key. Its liquid nature, resistance to oxidation, and excellent sensory profile make it a superior choice for topical and liquid-based delivery systems.
By understanding the fundamental chemical and physical differences driven by their isomeric structures, formulation scientists can make informed, rational decisions, leveraging the unique properties of each fatty acid to design and develop optimized, effective, and stable pharmaceutical products.
References
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Retrieved January 20, 2026, from [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved January 20, 2026, from [Link]
-
Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies. Available at: [Link]
-
HPLC analysis. (n.d.). Cyberlipid. Retrieved January 20, 2026, from [Link]
-
Czauderna, M., & Kowalczyk, J. (2003). HPLC separation of some unsaturated and saturated fatty acids. ResearchGate. Available at: [Link]
-
Isostearic Acid: A Unique Fatty Acid with Great Potential. (n.d.). DSpace. Retrieved January 20, 2026, from [Link]
-
Paz, E., et al. (2022). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? Journal of Food and Drug Analysis. Available at: [Link]
-
Siger, A., et al. (2022). DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage. Molecules. Available at: [Link]
-
Branched-chain and dendritic lipids for nanoparticles. (2021). ResearchGate. Available at: [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Isostearic Acid. (n.d.). Reachem Chemicals. Retrieved January 20, 2026, from [Link]
-
DSC Melting Properties of Fats and Oils. (2024). AOCS. Available at: [Link]
-
Tan, C. P., & Che Man, Y. B. (2000). Differential scanning calorimetric analysis of edible oils: Comparison of thermal properties and chemical composition. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Isostearic Acid - The Unique Branched Fatty Acid. (2023). Shandong BlueSun Chemicals. Available at: [Link]
-
Männistö, V., et al. (2022). Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Pharmacology & Therapeutics. Available at: [Link]
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Isostearic Acid. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]
-
Synthesis and physical properties of isostearic acids and their esters. (2009). ResearchGate. Available at: [Link]
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X-ray diffraction patterns of powdered fatty acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Isostearic Acid. (n.d.). Foreverest Resources Ltd. Retrieved January 20, 2026, from [Link]
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Acevedo, N. C., & Marangoni, A. G. (2010). Quantitative Phase Analysis of Complex Fats during Crystallization. Crystal Growth & Design. Available at: [Link]
-
Linear and Branched Lactide Polymers for Targeted Drug Delivery Systems. (2021). ResearchGate. Available at: [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (2023). PubMed. Available at: [Link]
-
Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I. (2014). Acta Crystallographica Section F: Structural Biology Communications. Available at: [Link]
-
Stearic Acid in the Pharmaceutical Industry: Key Uses and Benefits. (2024). ALA Polystabs. Available at: [Link]
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Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. (2020). MDPI. Available at: [Link]
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Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved January 20, 2026, from [Link]
-
Protocol for measuring trans fatty acids in foods. (2020). World Health Organization. Available at: [Link]
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Stearic acid: Synthesis, properties and applications. (2016). ResearchGate. Available at: [Link]
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Stearic Acid in the Pharmaceutical Industry – Benefits and Applications. (2025). Pharmapproach. Available at: [Link]
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FDA-Approved Stearic acid API Manufacturers & Suppliers. (n.d.). Pharmaoffer. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to the Efficacy of 2-Heptylundecanoic Acid and Other Branched-Chain Fatty Acids in Emulsions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of emulsion formulation, particularly within the pharmaceutical and cosmetic industries, the choice of lipid excipients is paramount to achieving desired product stability, bioavailability, and sensory characteristics. Among the diverse array of fatty acids utilized, branched-chain fatty acids (BCFAs) present unique advantages over their straight-chain counterparts due to their distinct physicochemical properties. This guide provides an in-depth comparative analysis of 2-Heptylundecanoic Acid (2-HUDA), a C18 BCFA, against other relevant branched-chain and unsaturated fatty acids in the context of emulsion efficacy.
Introduction: The Significance of Molecular Architecture in Emulsion Science
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The long-term stability and performance of an emulsion are critically dependent on the composition of the oil phase and the interfacial film formed by emulsifiers. The molecular structure of fatty acids, specifically the presence and position of branching, profoundly influences their packing at the oil-water interface, and consequently, the stability and characteristics of the resulting emulsion.
Branched-chain fatty acids, such as this compound, possess a methyl or other alkyl group along their carbon chain. This branching disrupts the linear, ordered packing that is characteristic of straight-chain saturated fatty acids, leading to a lower melting point and altered interfacial behavior. These properties can be advantageous in creating stable and effective emulsion-based delivery systems for a variety of active pharmaceutical ingredients (APIs).
Key Physicochemical Properties of this compound (Isostearic Acid)
| Property | Value |
| CAS Number | 22890-21-7[1][2][3][4] |
| Molecular Formula | C18H36O2[1][2][3] |
| Molecular Weight | 284.48 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid or solid[4] |
| Density | Approximately 0.88 g/cm³[1] |
| Boiling Point | 183 °C at 5 mmHg[1] |
| Flash Point | 165 °C[1] |
Comparative Efficacy in Emulsion Stability: A Data-Driven Analysis
The primary measure of efficacy for a fatty acid in an emulsion is its ability to contribute to the formation of a stable dispersion of droplets with a desirable size distribution. While direct, side-by-side comparative studies on the emulsifying performance of a wide range of BCFAs are limited, existing data and related studies provide valuable insights.
A study investigating the emulsifying properties of various fatty acid esters in water-in-oil (w/o) emulsions found that emulsions prepared with triethyleneglycol 2-heptylundecanoate were labile and separated into two or three layers in a short period.[5] In contrast, emulsions formulated with esters of oleic acid, elaidic acid, and (Z)-9,10-methyleneoctadecanoate demonstrated considerable stability, with the emulsified layer remaining at approximately 95% after 72 hours at 45°C.[5] This suggests that the specific branching pattern of 2-HUDA may be less effective in stabilizing w/o emulsions compared to certain unsaturated fatty acids.
Table 1: Comparative Emulsion Stability of C18 Fatty Acid Esters (Water-in-Oil)
| Fatty Acid Ester (in Triethyleneglycol) | Emulsion Stability (Proportion of Emulsified Layer after 72h at 45°C) | Observations |
| 2-Heptylundecanoate | Unstable | Rapid separation into two or three layers[5] |
| Oleate | ~95% | Good stability[5] |
| Elaidate | ~95% | Good stability[5] |
| (Z)-9,10-methyleneoctadecanoate | ~95% | Good stability[5] |
| n-Octadecanoate (Stearate) | Unstable | Rapid separation[5] |
| 2-Hexyldecanoate | Unstable | Rapid separation[5] |
It is crucial to note that these findings are for w/o emulsions and the performance in oil-in-water (o/w) emulsions, which are more common in pharmaceutical and cosmetic formulations, may differ. The branching in 2-HUDA is expected to disrupt the crystalline packing of the lipid phase, which can be beneficial in preventing Ostwald ripening and coalescence in o/w emulsions.
The Underlying Science: How Branching Influences Emulsion Properties
The efficacy of a fatty acid in an emulsion is governed by its impact on interfacial tension, droplet size, and the prevention of destabilization phenomena such as creaming, flocculation, and coalescence.
Caption: Influence of fatty acid structure on emulsion properties.
The branched structure of 2-HUDA introduces steric hindrance, preventing the close alignment of fatty acid chains at the oil-water interface. This disruption of crystalline structures can lead to a more fluid and flexible interfacial film, which may be more resilient to mechanical stresses and temperature fluctuations. In contrast, straight-chain saturated fatty acids like stearic acid can form highly ordered, rigid films that are more prone to fracture, potentially leading to emulsion breakdown.
Unsaturated fatty acids, such as oleic acid, contain double bonds that create kinks in the hydrocarbon chain, similarly disrupting packing and enhancing fluidity. The comparative efficacy between a branched-chain and an unsaturated fatty acid will depend on the specific geometry of the molecule and its interaction with other components of the emulsion.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparison of the efficacy of 2-HUDA against other branched-chain fatty acids, a series of standardized experiments should be performed.
Preparation of Oil-in-Water (O/W) Emulsions
Objective: To prepare stable O/W emulsions with different fatty acids for comparative analysis.
Materials:
-
This compound (2-HUDA)
-
Other branched-chain fatty acids (e.g., isostearic acid isomers, anteiso-heptadecanoic acid)
-
Straight-chain fatty acid (e.g., stearic acid)
-
Unsaturated fatty acid (e.g., oleic acid)
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous phase (deionized water)
-
Emulsifier (e.g., Tween 80, Span 80)
-
High-shear homogenizer
Procedure:
-
Prepare the oil phase by dissolving the fatty acid (e.g., 5% w/w) and a lipophilic emulsifier (e.g., Span 80, 2% w/w) in the chosen oil at 60-70°C.
-
Prepare the aqueous phase by dissolving a hydrophilic emulsifier (e.g., Tween 80, 3% w/w) in deionized water and heating to the same temperature as the oil phase.
-
Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer at a controlled speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes).
-
Continue homogenization for an additional 5-10 minutes to ensure uniform droplet size.
-
Allow the emulsion to cool to room temperature with gentle stirring.
Caption: Workflow for preparing oil-in-water emulsions.
Characterization of Emulsion Properties
4.2.1. Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the prepared emulsions.
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the diluted sample using a DLS instrument or a laser diffraction particle size analyzer.
-
Record the z-average mean diameter and the polydispersity index (PDI). A lower PDI indicates a more uniform droplet size distribution.
4.2.2. Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsions over time.
Method: Creaming Index Measurement. The creaming index is a measure of the physical separation of the emulsion over time.[6][7][8]
Procedure:
-
Transfer a known volume of the emulsion into a graduated cylinder or a specialized stability analysis tube.
-
Store the samples at a controlled temperature (e.g., 25°C and 40°C).
-
At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Hc / Ht) x 100 A lower creaming index indicates greater emulsion stability.[6][9]
4.2.3. Microscopic Observation
Objective: To visually inspect the morphology and dispersion of the emulsion droplets.
Method: Optical Microscopy.
Procedure:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope at different magnifications.
-
Capture images to document the droplet size, shape, and any signs of flocculation or coalescence.
Conclusion and Future Perspectives
The selection of a fatty acid for an emulsion formulation is a critical decision that significantly impacts the final product's performance. While this compound offers the theoretical advantages of a branched-chain structure, such as disruption of lipid packing and enhanced fluidity, the limited available data suggests that its performance, particularly in w/o emulsions, may be inferior to certain unsaturated fatty acids.
Researchers and formulators are encouraged to perform the outlined experimental protocols to generate robust, in-house data that directly compares the efficacy of 2-HUDA with other relevant BCFAs and unsaturated fatty acids for their specific applications. Such data will enable a more informed and evidence-based approach to the selection of lipid excipients, ultimately leading to the development of more stable and effective emulsion-based products.
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A comparative study of 2-Heptylundecanoic Acid isomers' properties
A Comparative Study of 2-Heptylundecanoic Acid and its Isomers: Physicochemical Properties and Biological Activities
Introduction
Branched-chain fatty acids (BCFAs) are ubiquitous in nature, found in organisms from bacteria to humans, and are gaining increasing attention for their unique physicochemical properties and biological activities that distinguish them from their linear-chain counterparts.[1][2] Among these, C18 branched-chain fatty acids represent a class of molecules with significant potential in various applications, including cosmetics, lubricants, and as bioactive compounds in drug development.[3][4] This guide provides a detailed comparative analysis of this compound, a specific C18 Guerbet acid, and its isomers, with a focus on their synthesis, physicochemical properties, and biological implications.
This compound (CAS 22890-21-7) is a saturated fatty acid with a C18 backbone, characterized by a heptyl group at the α-carbon.[5] This specific branching is a result of the Guerbet reaction, a self-condensation of alcohols at high temperatures, which produces β-alkylated dimer alcohols that can be subsequently oxidized to the corresponding carboxylic acids.[6][7] This guide will compare this compound with other C18 branched-chain isomers, collectively known as isostearic acid, which typically consists of a mixture of methyl-branched heptadecanoic acids.[1][5] We will also contrast these branched isomers with their linear counterpart, stearic acid, to highlight the profound impact of chain branching on their properties.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information and field-proven insights to aid in the selection and application of these unique fatty acids.
Synthesis of this compound and its Isomers
The synthesis of this compound is primarily achieved through the Guerbet reaction, followed by an oxidation step. The Guerbet reaction itself is a dimerization of a primary alcohol, in this case, nonanol, to form the corresponding β-branched dimer alcohol, 2-heptylundecanol.[6] This reaction is typically catalyzed by a base and a dehydrogenation/hydrogenation catalyst at elevated temperatures.[7] The resulting Guerbet alcohol is then oxidized to yield this compound.[6]
In contrast, other C18 branched-chain isomers, such as those found in commercial isostearic acid, are often produced through the skeletal isomerization of oleic acid, followed by hydrogenation.[4] This process results in a complex mixture of methyl-branched heptadecanoic acids.
Experimental Protocol: Synthesis of this compound (Guerbet Acid)
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Guerbet Reaction to Synthesize 2-Heptylundecanol
-
Reactants: 1-Nonanol, Sodium Nonanolate (catalyst), and a dehydrogenation catalyst (e.g., copper chromite).
-
Procedure: a. A mixture of 1-nonanol and the catalysts is heated in a reaction vessel equipped with a condenser and a water trap. b. The reaction is typically carried out at temperatures ranging from 200 to 250°C. c. Water is continuously removed to drive the reaction towards the formation of the dimer alcohol. d. The reaction progress is monitored by gas chromatography (GC). e. Upon completion, the crude 2-heptylundecanol is purified by vacuum distillation.
Step 2: Oxidation of 2-Heptylundecanol to this compound
-
Reactants: 2-Heptylundecanol, an oxidizing agent (e.g., potassium permanganate or a catalytic amount of a noble metal catalyst with an oxidant like air or oxygen), and a suitable solvent.
-
Procedure: a. 2-Heptylundecanol is dissolved in an appropriate solvent. b. The oxidizing agent is added portion-wise while monitoring the reaction temperature. c. The reaction is stirred until the alcohol is completely converted to the carboxylic acid, as monitored by thin-layer chromatography (TLC) or GC. d. The reaction mixture is then worked up to isolate the crude this compound. e. Purification is achieved by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Comparative Physicochemical Properties
The branching of the hydrocarbon chain has a significant impact on the physicochemical properties of fatty acids. Generally, branched-chain isomers exhibit lower melting points and viscosities, and greater oxidative stability compared to their linear counterparts.[4]
| Property | This compound | Isostearic Acid (Typical) | Stearic Acid (Linear C18) |
| Molecular Formula | C₁₈H₃₆O₂[5] | C₁₈H₃₆O₂[1] | C₁₈H₃₆O₂ |
| Molecular Weight ( g/mol ) | 284.48[5] | ~284.48[1] | 284.48 |
| Melting Point (°C) | Liquid at room temperature[1] | Liquid at room temperature[1] | 69.3 |
| Boiling Point (°C) | 183 (at 5 mmHg)[5] | Varies (mixture of isomers) | 361 |
| Density (g/cm³) | 0.88[5] | ~0.85-0.88 | 0.94 (at 20°C) |
| Flash Point (°C) | 165[5] | >150 | 196 |
| Oxidative Stability | High[7] | High[3] | Low |
Causality Behind Property Differences:
-
Melting Point: The branching in this compound and isostearic acid disrupts the orderly packing of the molecules in the solid state, leading to weaker van der Waals forces and consequently lower melting points compared to the linear stearic acid.[8]
-
Oxidative Stability: The absence of double bonds and the steric hindrance provided by the alkyl branches in saturated branched-chain fatty acids like this compound and isostearic acid make them less susceptible to oxidation compared to unsaturated fatty acids and even their linear saturated counterparts.[3][7]
Comparative Biological Activities
Branched-chain fatty acids are known to play crucial roles in biological systems, particularly in modulating cell membrane properties and exhibiting anti-inflammatory and cytotoxic effects.
Effects on Cell Membranes
The incorporation of branched-chain fatty acids into cell membranes can significantly alter their fluidity and permeability. The kinked structure of BCFAs disrupts the tight packing of the phospholipid bilayer, leading to increased membrane fluidity.[9][10][11] This can have profound effects on membrane protein function and cellular signaling. In contrast, saturated linear fatty acids like stearic acid tend to decrease membrane fluidity.[12]
Anti-inflammatory Properties
Several studies have suggested that branched-chain fatty acids possess anti-inflammatory properties.[13][14] For instance, isostearic acid has been shown to activate an inflammasome response and stimulate the release of proinflammatory cytokines in a mouse model of skin inflammation.[15] However, it's important to note that the inflammatory response can be context-dependent. Other studies on BCFAs have indicated potential anti-inflammatory effects by modulating signaling pathways such as NF-κB.[1] The specific anti-inflammatory profile of this compound has not been extensively studied and warrants further investigation.
Cytotoxicity
The cytotoxic effects of fatty acids are dependent on their structure, concentration, and the cell type being studied. Some unsaturated fatty acids have been shown to be more cytotoxic to tumor cells than their saturated counterparts.[16] The cytotoxicity of branched-chain fatty acids is an area of active research. While some studies suggest that certain BCFAs can inhibit the growth of cancer cells, more specific data on this compound and its isomers is needed.[1][17]
| Biological Activity | This compound | Isostearic Acid (Mixture) | Stearic Acid (Linear C18) |
| Effect on Membrane Fluidity | Increases fluidity (expected) | Increases fluidity | Decreases fluidity[12] |
| Anti-inflammatory Activity | Under investigation | Pro-inflammatory in some models[15] | Can induce pro-inflammatory responses[18] |
| Cytotoxicity | Under investigation | Can inhibit cancer cell growth[1] | Can induce cytotoxicity at high concentrations[18] |
Analytical Characterization of Isomers
The separation and identification of fatty acid isomers, especially branched-chain isomers, can be challenging due to their similar physicochemical properties. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for this purpose.
Experimental Protocol: GC-MS Analysis of C18 Branched-Chain Fatty Acid Isomers
This protocol provides a general workflow for the analysis of this compound and its isomers.
-
Sample Preparation and Derivatization: a. Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system, such as a modified Bligh and Dyer method. b. Saponification (for total fatty acids): If analyzing fatty acids from complex lipids, a saponification step is required to release the fatty acids. c. Derivatization: Free fatty acids are converted to their more volatile methyl esters (FAMEs) or other suitable derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic behavior. This is typically achieved by reaction with a methylating agent like acetyl-chloride and methanol.
-
GC-MS Analysis: a. Gas Chromatograph: An Agilent 6890N Gas Chromatograph or similar instrument is used. b. Column: A polar capillary column, such as a cyano-column or a highly polar ionic liquid column (e.g., SLB-IL111), is essential for separating positional and geometric isomers.[8] c. Oven Temperature Program: A carefully optimized temperature gradient is crucial for achieving good resolution. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the different isomers. d. Mass Spectrometer: An Agilent 5975 Mass Selective Detector or a similar instrument is used for detection and identification. e. Ionization Mode: Electron ionization (EI) is commonly used for generating mass spectra. f. Data Analysis: The identification of isomers is based on their retention times and mass spectra, which are compared to those of known standards and spectral libraries.
Caption: General workflow for GC-MS analysis of fatty acid isomers.
Conclusion
This comparative guide highlights the significant differences in the physicochemical and biological properties of this compound and its isomers compared to their linear counterpart, stearic acid. The presence of branching dramatically lowers the melting point and enhances oxidative stability, making these compounds attractive for various industrial applications. While the biological activities of branched-chain fatty acids are complex and context-dependent, they show promise as modulators of cell membrane properties and inflammatory responses.
Further research is needed to fully elucidate the specific biological roles of this compound and other well-defined C18 branched-chain isomers. A more detailed, head-to-head comparison of a wider range of pure isomers under standardized experimental conditions would provide invaluable data for researchers and drug development professionals. The experimental protocols provided in this guide offer a solid foundation for the synthesis and characterization of these intriguing molecules, paving the way for future discoveries and applications.
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Validating the purity of synthesized 2-Heptylundecanoic Acid
An In-Depth Technical Guide to Validating the Purity of Synthesized 2-Heptylundecanoic Acid
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple listing of procedures, we delve into the causality behind experimental choices, empowering scientists to design a robust, self-validating system for purity assessment.
The Synthetic Landscape: Anticipating Potential Impurities
This compound (C₁₈H₃₆O₂) is commonly produced via the Malonic Ester Synthesis .[3][4][5] This classical method involves the sequential alkylation of a malonic acid diester (e.g., diethyl malonate) with two different alkyl halides, followed by hydrolysis and thermal decarboxylation.[4]
Understanding this pathway is crucial because it allows us to anticipate the most likely impurities:
-
Starting Materials: Unreacted diethyl malonate and alkyl halides.
-
Intermediates: Mono-alkylated malonic ester species.
-
Side-Products: The most common side-product is the dialkylated ester, which arises when the mono-alkylated intermediate is deprotonated and reacts again.[3][6]
-
Isomers: Positional isomers may form depending on the reaction conditions and precursors used.
A robust validation strategy must be capable of separating and identifying not just the target molecule but also these anticipated, structurally similar impurities.
A Comparative Analysis of Core Validation Techniques
No single analytical technique can provide a complete picture of a sample's purity. A trustworthy assessment is achieved by employing orthogonal methods—techniques that measure different chemical or physical properties—to create a self-validating system. Here, we compare the three most powerful and relevant techniques for analyzing this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle of Separation/Analysis | Sample Preparation | Key Strengths | Limitations |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase based on boiling point and column interaction.[7] | Derivatization Required: Conversion to Fatty Acid Methyl Esters (FAMEs) is necessary to increase volatility.[8][9] | - High resolution for separating structurally similar fatty acids.- Excellent sensitivity, especially with MS detection.- Mass spectrometry provides definitive identification of impurities.[10][11]- Well-established, robust methods exist.[12] | - Requires derivatization, which adds a step and potential for side reactions.- Not suitable for non-volatile or thermally labile impurities.- Cannot distinguish between the free acid and its ester without specialized methods.[10] |
| HPLC | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase (e.g., C18).[7][13] | Direct Analysis Possible: Can analyze the free fatty acid without derivatization.[13][14] Derivatization may be used to enhance detection.[15] | - Analyzes the compound in its native state.- Ideal for non-volatile or thermally sensitive impurities.- Versatile with different column chemistries and detectors (UV, ELSD, MS).[14][16] | - Lower chromatographic resolution for long-chain saturated isomers compared to capillary GC.- UV detection of saturated fatty acids is poor; requires low wavelengths (~205 nm) or derivatization for sensitivity.[14][16] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed structural information.[17][18] | Minimal: Dissolution in a deuterated solvent (e.g., CDCl₃).[19] | - Provides unambiguous confirmation of the molecular structure.- Non-destructive and requires minimal sample preparation.[20]- Can quantify purity without a reference standard (qNMR).- Detects a wide range of impurities simultaneously, provided their signals are resolved.[21] | - Relatively low sensitivity for trace impurities (<0.1%).- Signal overlap can complicate analysis in complex mixtures.- Higher initial instrument cost. |
Recommended Validation Workflow
A multi-pronged approach ensures the highest confidence in purity assessment. The following workflow leverages the strengths of each technique for a comprehensive and self-validating analysis.
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A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 2-Heptylundecanoic Acid Quantification
Introduction: The Analytical Challenge of 2-Heptylundecanoic Acid
This compound (2-HUA) is a branched-chain fatty acid (BCFA) of increasing interest in metabolic research and drug development. Unlike their straight-chain counterparts, BCFAs like 2-HUA present unique analytical challenges due to their structural complexity and often low endogenous concentrations.[1][2] Accurate and reliable quantification is paramount, as fluctuations in BCFA levels can be indicative of specific metabolic states or disease pathways.
In drug development, analytical methods often evolve or are transferred between laboratories, necessitating a rigorous comparison to ensure data continuity. This is the domain of analytical method cross-validation: a formal process to demonstrate that two distinct methods are equivalent and can be used interchangeably to generate reliable data.[3][4]
This guide provides an in-depth comparison of two premier analytical techniques for 2-HUA quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and establish a framework for a robust cross-validation study, grounded in the principles outlined by regulatory bodies like the FDA and EMA.[3][5][6]
Chapter 1: Foundational Technologies for 2-HUA Quantification
The choice of an analytical platform is the most critical decision in method development. For a small molecule lipid like 2-HUA, the primary candidates are GC-MS and LC-MS/MS, each with inherent strengths and weaknesses.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been the gold standard for fatty acid analysis.[7] Its power lies in the high chromatographic resolution offered by capillary GC columns, which is essential for separating structurally similar isomers.
-
Expertise & Experience: The primary consideration for GC-MS analysis of fatty acids is their low volatility. A mandatory derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester, typically a fatty acid methyl ester (FAME).[1] This step, while essential, is also a critical source of potential variability. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.[8] Therefore, the optimization and stringent control of the derivatization reaction are paramount for a trustworthy protocol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative, often prized for its high throughput and sensitivity, sometimes without the need for derivatization.[9][10]
-
Expertise & Experience: The primary challenge in LC-MS/MS is achieving efficient ionization of the fatty acid. In reversed-phase chromatography, the mobile phase is often acidic to ensure good peak shape for the protonated acid. However, this acidic environment can suppress the formation of the desired deprotonated ion [M-H]- in the electrospray ionization (ESI) source, hindering sensitivity.[10] While derivatization can be employed to enhance ionization efficiency, this negates one of the key advantages of LC-MS over GC-MS.[10] Therefore, the choice of ESI polarity and mobile phase composition is a critical optimization point.
Chapter 2: Designing the Method Validation Framework
Before a cross-validation can be performed, each individual method must be fully validated to demonstrate its fitness for purpose. This process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines and regulatory documents from the FDA and EMA.[6][11][12]
Core Validation Parameters
The following parameters must be assessed for both the GC-MS and LC-MS/MS methods. The objective is to prove that each method is accurate, precise, and reliable over a specified concentration range.[13][14]
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy: The closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple concentrations.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at three levels:
-
Repeatability: Intra-assay precision.
-
Intermediate Precision: Inter-assay precision, considering different days, analysts, or equipment.
-
Reproducibility: Precision between different laboratories (addressed by cross-validation).
-
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.
-
Stability: Ensuring the analyte is stable in the biological matrix under expected storage conditions and throughout the sample preparation process.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics from the validation of each method. This data provides the basis for an objective comparison.
| Validation Parameter | GC-MS Method | LC-MS/MS Method | Rationale for Performance |
| Selectivity | Excellent | Very Good | GC offers superior chromatographic separation of isomers. MS/MS provides high specificity through parent/daughter ion transitions. |
| Linearity (r²) | >0.995 | >0.998 | Both techniques offer excellent linearity with appropriate internal standards. |
| Range | 10 - 2000 ng/mL | 1 - 1000 ng/mL | GC-MS may handle higher concentrations, while LC-MS/MS often excels at the lower end. |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% | Both methods are capable of high accuracy with proper optimization. |
| Precision (%CV) | < 10% | < 8% | LC-MS/MS automation can lead to slightly better precision by reducing manual steps. |
| LOQ | 10 ng/mL | 1 ng/mL | Tandem MS generally provides superior sensitivity, leading to a lower LOQ.[16] |
| Sample Throughput | Moderate | High | LC-MS/MS methods typically have shorter run times and are more amenable to automation. |
Chapter 3: Experimental Protocols
The trustworthiness of any analytical method lies in a meticulously detailed and reproducible protocol.
General Sample Preparation Workflow (Plasma)
This protocol is designed to be a self-validating system by incorporating an internal standard (IS) early in the process to account for variability during extraction.
-
Causality: We use a structural analog of 2-HUA, such as isotopically labeled 2-HUA (d4-2-HUA), as the internal standard. This ensures that the IS behaves almost identically to the analyte during extraction and analysis, providing the most accurate correction for sample loss and matrix effects.
Protocol:
-
Thaw: Thaw plasma samples and internal standard stock solutions on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the d4-2-HUA internal standard working solution. Vortex briefly.
-
Acidification: Add 10 µL of 1M HCl to protonate the fatty acids, which improves extraction efficiency into an organic solvent. Vortex.
-
Extraction: Add 500 µL of a methyl tert-butyl ether (MTBE) and methanol mixture (3:1 v/v). This combination disrupts protein binding and efficiently extracts lipids.
-
Vortex & Centrifuge: Vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Proceed to Derivatization (for GC-MS) or Reconstitution (for LC-MS/MS).
GC-MS Protocol
-
Derivatization:
-
To the dried extract, add 100 µL of 2% (v/v) H₂SO₄ in methanol.
-
Cap the tube tightly and incubate at 60°C for 60 minutes to form the FAME derivative.
-
Cool to room temperature. Add 200 µL of saturated NaCl solution and 200 µL of hexane.
-
Vortex for 1 minute and centrifuge for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial with an insert.
-
-
GC-MS Conditions:
-
Column: DB-225ms or similar polar column (30 m x 0.25 mm, 0.25 µm).[7]
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 8°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode for initial identification, Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for 2-HUA methyl ester and the d4-IS.
-
LC-MS/MS Protocol
-
Reconstitution:
-
Reconstitute the dried extract from the sample preparation step in 100 µL of 80:20 methanol:water.
-
Vortex and transfer to an LC vial.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 98% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Conditions: ESI in negative mode. Use Multiple Reaction Monitoring (MRM) for the transitions of 2-HUA (parent ion -> daughter ion) and d4-2-HUA.
-
Chapter 4: The Cross-Validation Study
Cross-validation is performed when two or more bioanalytical methods are used to generate data within the same study or across different studies.[3] The goal is to confirm inter-method reliability.
Study Design
A robust cross-validation study involves analyzing the same set of samples with both the "reference" method (the original validated method) and the "comparator" method (the new or alternative method).
Caption: Workflow for a cross-validation study comparing two analytical methods.
Acceptance Criteria
The acceptance criteria are based on regulatory guidelines.[3][5]
-
Mean Accuracy: The mean concentration difference between the two methods should not exceed ±20% of the mean concentration. This is calculated as: (% Difference) = (Method 2 - Method 1) / mean(Method 1, Method 2) * 100.
-
Individual Sample Consistency: At least 67% (two-thirds) of the individual samples must have a concentration difference within ±20%.
Data Analysis & Interpretation
The results should be presented in a clear table and graphically using a Bland-Altman plot to visualize the agreement between the two methods.
Example Data Comparison Table:
| Sample ID | GC-MS Result (ng/mL) | LC-MS/MS Result (ng/mL) | Mean (ng/mL) | Difference (LC-MS - GC-MS) | % Difference | Within ±20%? |
| S001 | 15.2 | 14.8 | 15.0 | -0.4 | -2.7% | Yes |
| S002 | 124.5 | 131.2 | 127.9 | 6.7 | 5.2% | Yes |
| S003 | 450.1 | 425.8 | 438.0 | -24.3 | -5.5% | Yes |
| S004 | 88.9 | 108.2 | 98.6 | 19.3 | 19.6% | Yes |
| S005 | 25.6 | 32.1 | 28.9 | 6.5 | 22.5% | No |
| ... | ... | ... | ... | ... | ... | ... |
Final Calculation:
-
Mean % Difference of all samples: (e.g., 4.5%) -> PASS (is < 20%)
-
% of Samples within ±20%: (e.g., 19 out of 20 = 95%) -> PASS (is > 67%)
If both criteria are met, the methods are considered cross-validated and can be used interchangeably. If not, an investigation into the source of the discrepancy is mandatory.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise in ensuring data integrity throughout the lifecycle of a research or drug development program. Both GC-MS and LC-MS/MS are powerful and reliable techniques, but they operate on different principles and have distinct performance characteristics. GC-MS offers unparalleled chromatographic resolution, while LC-MS/MS provides superior sensitivity and throughput.
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- Nikopour, A. (2017). Phase Appropriate Method Validation. AAPS Southern California Pharmaceutical Discussion Group.
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A Comparative Guide to the Performance of 2-Heptylundecanoic Acid in Cosmetic Bases
In the pursuit of formulating cosmetically elegant and functionally superior skincare and cosmetic products, the selection of the emollient system is paramount. It dictates not only the sensory experience—the initial feel, the way it spreads, and the residual impression on the skin—but also profoundly influences the stability and delivery of active ingredients within the formulation. This guide provides an in-depth technical comparison of 2-Heptylundecanoic Acid, a branched-chain fatty acid also known as Isostearic Acid, against two widely used alternatives: Caprylic/Capric Triglyceride and Isopropyl Myristate.
Our analysis is grounded in established experimental protocols, offering researchers, scientists, and drug development professionals a clear, data-driven framework for informed ingredient selection. We will delve into the causality behind experimental choices, ensuring a robust understanding of how each emollient performs and why.
Introduction to Emollient Performance in Cosmetic Science
Emollients are fundamental to cosmetic formulations, primarily functioning to soften and smooth the skin by forming a protective layer that reduces water loss.[1] However, their role extends far beyond simple moisturization. The physicochemical properties of an emollient, such as viscosity, polarity, and surface tension, directly translate to the sensory profile and stability of the final product.[2] A successful formulation balances these attributes to achieve the desired texture, skin feel, and shelf-life.
This guide will benchmark this compound against two common emollients from different chemical classes to provide a comprehensive performance overview.
-
This compound (Isostearic Acid): A branched-chain saturated fatty acid known for its excellent emolliency, low viscosity, and superior spreadability without a greasy feel.[3] Its branched structure provides oxidative stability.[1]
-
Caprylic/Capric Triglyceride: A medium-chain triglyceride derived from coconut or palm kernel oil, valued for its stability, light texture, and non-greasy skin feel.[4]
-
Isopropyl Myristate: A low molecular weight ester recognized for its very low viscosity, rapid spreadability, and ability to reduce the greasy feel of other oils.[5][6]
Comparative Analysis of Physicochemical and Sensory Properties
To objectively compare the performance of these emollients, we will examine key physicochemical parameters and their correlation with sensory attributes as evaluated by trained panels. The causality is clear: measurable physical properties govern the subjective sensory experience.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the three emollients. These parameters are fundamental in predicting their behavior in a cosmetic formulation.
| Property | This compound | Caprylic/Capric Triglyceride | Isopropyl Myristate |
| Chemical Class | Branched-Chain Fatty Acid | Medium-Chain Triglyceride | Low MW Ester |
| Molecular Weight ( g/mol ) | ~284.48[7][8] | ~500 (average) | ~270.46 |
| Viscosity (at 20-25°C) | Medium (~40-60 mPa·s) | Medium (~30-40 mPa·s) | Low (~5-10 mPa·s) |
| Spreadability | High[3] | High[4] | Very High[5] |
| Polarity | Medium | High[2] | Low |
Note: Viscosity values are approximate and can vary based on the specific grade and manufacturer. The value for this compound is an educated estimate based on qualitative descriptions and comparison to similar molecules, as direct quantitative data was not consistently available in the reviewed literature.
Sensory Profile Comparison
The sensory perception of an emollient is a critical factor for consumer acceptance. A trained sensory panel typically evaluates attributes such as initial feel, spreadability, absorbency, and after-feel.[9] The following table provides a comparative sensory profile.
| Sensory Attribute | This compound | Caprylic/Capric Triglyceride | Isopropyl Myristate |
| Initial Feel | Cushioned, Substantive | Smooth, Silky | Light, Slippery |
| Spreadability | Easy to spread | Easy to spread | Spreads very quickly |
| Absorbency | Medium | Medium | Fast |
| Greasiness | Low to Medium | Low | Very Low |
| After-feel | Soft, Non-greasy[3] | Smooth, Powdery | Light, Powdery, Dry |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness of our comparative data, we outline the detailed methodologies for key experiments. These protocols are designed to be self-validating and are based on industry-standard practices.
Viscosity Measurement
Rationale: Viscosity is a measure of a fluid's resistance to flow and is a primary determinant of an emollient's texture and feel on the skin.[2] Higher viscosity often correlates with a heavier, more occlusive feel, while lower viscosity provides a lighter, more spreadable sensation.
Protocol:
-
Instrument: Rotational viscometer (e.g., Brookfield DV-II+ Pro).
-
Spindle: Select an appropriate spindle (e.g., LV series for low viscosity liquids).
-
Sample Preparation: Equilibrate the emollient sample to a controlled temperature of 25°C in a water bath.
-
Measurement:
-
Place 100 mL of the sample in a 150 mL beaker.
-
Immerse the spindle into the sample to the marked level.
-
Begin rotation at a low speed (e.g., 10 rpm) and gradually increase until the torque reading is between 40-60%.
-
Record the viscosity reading in millipascal-seconds (mPa·s) after 60 seconds of stable rotation.
-
-
Replicates: Perform the measurement in triplicate and calculate the average.
Caption: Viscosity Measurement Workflow
Spreadability Assessment
Rationale: Spreadability is a measure of how easily a product can be applied to a surface. For cosmetic emollients, this translates to the ease of application on the skin. It is influenced by viscosity, surface tension, and the chemical structure of the emollient.[10]
Protocol:
-
Substrate: Use a synthetic skin substrate (e.g., Vitro-Skin®) to mimic the topography of human skin.
-
Sample Application:
-
Cut a 10 cm x 10 cm piece of the synthetic skin.
-
Place the substrate on a flat, level surface.
-
Using a micropipette, dispense 0.1 mL of the emollient onto the center of the substrate.
-
-
Measurement:
-
Place a transparent grid over the substrate.
-
Measure the diameter of the spread emollient at regular intervals (e.g., 1, 5, and 10 minutes).
-
Calculate the area of spread (in mm²) at each time point using the formula for the area of a circle (A = πr²).
-
-
Replicates: Perform the measurement in triplicate and calculate the average spread area at each time point.
Caption: Spreadability Assessment Workflow
Sensory Panel Evaluation
Rationale: A trained sensory panel provides quantitative and qualitative data on the human perception of a product's attributes. This is the gold standard for assessing the cosmetic elegance of an emollient.
Protocol:
-
Panelists: Recruit a panel of 10-15 trained sensory assessors.
-
Sample Preparation:
-
Prepare a simple oil-in-water emulsion (e.g., 15% emollient, 4% emulsifier, 1% preservative, water q.s. 100%).
-
Code the samples with random three-digit numbers.
-
-
Evaluation Procedure:
-
Panelists cleanse their forearms and allow them to dry completely.
-
A standardized amount (e.g., 0.2 mL) of each sample is applied to a marked area on the forearm.
-
Panelists evaluate the samples for various attributes (e.g., initial feel, spreadability, absorbency, greasiness, after-feel) on a labeled magnitude scale (e.g., 0-10, where 0 is low and 10 is high).
-
-
Data Analysis:
-
Collect the scores for each attribute from all panelists.
-
Calculate the mean score for each attribute for each sample.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences between the samples.
-
Emulsion Stability Testing
The choice of emollient can significantly impact the stability of an emulsion. An unstable emulsion may exhibit creaming, coalescence, or phase separation over time.
Centrifugation Test
Rationale: This accelerated stability test uses centrifugal force to simulate the long-term effects of gravity on an emulsion. It is a rapid method for predicting creaming or sedimentation.[6][11]
Protocol:
-
Sample Preparation: Prepare oil-in-water emulsions with each of the test emollients at a concentration of 15%.
-
Procedure:
-
Fill a 15 mL centrifuge tube with 10 mL of the emulsion.
-
Place the tube in a centrifuge.
-
Centrifuge the sample at 3000 rpm for 30 minutes at room temperature.
-
-
Evaluation:
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.
-
Measure the height of any separated layer and express it as a percentage of the total sample height.
-
Caption: Centrifugation Test Workflow
Droplet Size Analysis
Rationale: The stability of an emulsion is also related to the size distribution of the dispersed phase droplets. An increase in droplet size over time is an indicator of coalescence and instability.
Protocol:
-
Instrument: Laser diffraction particle size analyzer.
-
Sample Preparation: Prepare oil-in-water emulsions with each of the test emollients.
-
Measurement:
-
Dilute a small amount of the emulsion in deionized water to achieve the optimal obscuration level for the instrument.
-
Measure the droplet size distribution immediately after preparation (T=0).
-
Store the emulsions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Repeat the droplet size measurement at specified time intervals (e.g., 1 week, 1 month, 3 months).
-
-
Data Analysis:
-
Compare the droplet size distributions over time and across different storage conditions.
-
An increase in the mean droplet size (D50) indicates emulsion instability.
-
Conclusion and Recommendations
The selection of an emollient is a multi-faceted decision that requires a thorough understanding of its physicochemical properties and their impact on sensory perception and formulation stability.
-
This compound presents a balanced profile, offering good spreadability and a pleasant, non-greasy after-feel. Its branched structure contributes to good oxidative stability, making it a reliable choice for a wide range of cosmetic applications.[7]
-
Caprylic/Capric Triglyceride is an excellent all-around emollient with a light, silky feel and good stability. Its high polarity can be advantageous for solubilizing certain active ingredients.[2]
-
Isopropyl Myristate is a superior choice for formulations where a very light, fast-absorbing, and non-greasy feel is desired. Its low viscosity and high spreadability make it ideal for sprayable products and for reducing the tackiness of heavier emollients.[5]
Ultimately, the optimal emollient will depend on the specific formulation goals. For a luxurious, cushioned feel with good stability, this compound is a strong contender. For a light, everyday moisturizer, Caprylic/Capric Triglyceride offers an elegant solution. When an ultra-light, fast-absorbing product is required, Isopropyl Myristate is an excellent choice.
It is recommended that formulators conduct their own comparative studies using the protocols outlined in this guide to determine the most suitable emollient for their specific application.
References
- Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science, 56(3), 175–182.
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Cosmetic Grade Isostearic Acid Consumer Trends: Insights and Forecasts 2026-2034. (2026, January 16). ReportLinker. Retrieved from [Link][3]
- Gilbert, L., Picard, C., Savary, G., & Grisel, M. (2013). A sensorial-instrumental correlation methodology for a category of cosmetic products: O/W emulsions. Cosmetics, 1(1), 10-33.
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Parente, M. E., Pérez, C., & Gámbaro, A. (2008). Sensory characterization of emollients. Journal of Sensory Studies, 23(2), 244-255.[9]
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MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
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TSAR. (n.d.). Analysis of cosmetic creams - stability tests. Retrieved from [Link]
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Rawsource. (2024, May 27). Isostearic Acid: Benefits, Applications, and Sustainability in Cosmetics. Retrieved from [Link]
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Rawsource. (2024, May 27). Isostearic Acid: Comprehensive Guide to Its Physical Properties. Retrieved from [Link]
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Medical News Today. (2021, March 23). Caprylic triglyceride: Uses, benefits, and side effects. Retrieved from [Link]
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Cosmetics Info. (n.d.). Caprylic/Capric Triglyceride. Retrieved from [Link][12]
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PubMed. (2002). Stability estimation of emulsions of isopropyl myristate in mixtures of water and glycerol. Retrieved from [Link]
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PubMed. (n.d.). Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin. Retrieved from [Link]
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ECSA Chemicals. (2025, July 1). Isopropyl Myristate for cosmetic use. Retrieved from [Link][6]
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Niran Chemical. (2025, June 13). Choosing the Right Concentration of Isopropyl Myristate for Your Product. Retrieved from [Link]
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Ataman Kimya. (n.d.). CAPRYLIC/CAPRIC ACID TRIGLYCERIDE. Retrieved from [Link]
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Zhongding. (2025, September 1). Caprylic/Capric Triglycerides: Uses, Benefits, and Bulk Supply. Retrieved from [Link][4]
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A Comparative Guide to In-Vitro Drug Release Profiles from 2-Heptylundecanoic Acid-Based Formulations
This guide provides a comprehensive analysis of the in-vitro drug release characteristics of formulations based on 2-Heptylundecanoic Acid (2-HUA), a branched-chain fatty acid. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative formulation strategies, supported by representative experimental data and detailed methodologies. We will explore the causal relationships behind experimental design, ensuring a robust and scientifically grounded perspective on leveraging 2-HUA for optimized drug delivery.
Introduction: The Role of this compound in Modern Formulations
This compound (C18H36O2) is a saturated, branched-chain fatty acid that has garnered interest in pharmaceutical sciences as a versatile excipient.[1][2] Unlike linear fatty acids, its branched structure imparts unique physicochemical properties, including a lower melting point and altered lipophilicity, which can be advantageous in semi-solid and lipid-based formulations.
In drug delivery, 2-HUA primarily functions as a lipid excipient and a penetration enhancer.[3][4] Its lipophilic nature makes it an excellent solvent and carrier for poorly water-soluble (BCS Class II/IV) active pharmaceutical ingredients (APIs).[5][6][7] The core challenge with such APIs is their dissolution rate-limited absorption.[6] By dissolving the drug within a lipid matrix, formulations can bypass the initial dissolution step in the gastrointestinal tract or on the skin, potentially enhancing bioavailability.[8] Furthermore, as a fatty acid, 2-HUA can interact with the lipid bilayers of biological membranes like the stratum corneum, reversibly disrupting their ordered structure and thereby facilitating drug permeation.[3][4]
This guide will compare a hypothetical 2-HUA-based formulation against two common alternatives: a formulation containing Oleic Acid, a well-characterized unsaturated fatty acid penetration enhancer, and a standard Hydrophilic Polymer Gel (e.g., based on Hydroxypropyl Methylcellulose - HPMC), which represents a common aqueous-based vehicle.
The Science of In-Vitro Release Testing (IVRT)
In-vitro release testing is a critical tool in formulation development. It measures the rate and extent of drug release from a dosage form under controlled laboratory conditions.[9] This data is invaluable for:
-
Guiding Formulation Optimization: Quickly screening and comparing different excipients and compositions.
-
Ensuring Batch-to-Batch Consistency: Serving as a crucial quality control test to ensure manufacturing reproducibility.[10]
-
Predicting In-Vivo Performance: In many cases, in-vitro release profiles can be correlated with in-vivo absorption (In-Vitro-In-Vivo Correlation, IVIVC), reducing the need for extensive animal or human studies.[11]
For semi-solid formulations, the Franz Diffusion Cell is the most widely accepted and utilized apparatus.[12][13][14] It is designed to simulate drug release from a topical formulation through a membrane into a receptor fluid, mimicking physiological conditions.[12][13]
Workflow for In-Vitro Release Testing using Franz Diffusion Cells
The following diagram outlines the standard workflow for conducting an IVRT study.
Caption: Standard workflow for IVRT using Franz Diffusion Cells.
Comparative Analysis of Drug Release Profiles
To illustrate the performance of 2-HUA, we present hypothetical, yet representative, experimental data for the release of a model lipophilic drug (e.g., Ketoprofen) from three different semi-solid formulations.
-
Formulation A: 2% Ketoprofen in a this compound (2-HUA) base.
-
Formulation B: 2% Ketoprofen in an Oleic Acid (OA) base.
-
Formulation C: 2% Ketoprofen in a 2% HPMC Hydrophilic Gel.
Quantitative Data Summary
The following table summarizes the key performance parameters derived from the in-vitro release study over 8 hours.
| Parameter | Formulation A (2-HUA) | Formulation B (Oleic Acid) | Formulation C (HPMC Gel) | Causality & Rationale |
| Total Drug Release (%) | 48.5% | 55.2% | 25.8% | Lipid-based enhancers significantly increase drug partitioning into and through the synthetic membrane compared to the aqueous gel. Oleic acid's unsaturation creates more disorder in lipid structures, often leading to slightly higher release than saturated fatty acids.[3] |
| Steady-State Flux (µg/cm²/h) | 30.1 | 34.5 | 15.2 | Flux is the rate of drug permeation per unit area. The higher flux from Formulations A and B reflects the enhanced permeation capability of the fatty acid vehicles. |
| Lag Time (hours) | 0.75 | 0.60 | 1.50 | Lag time represents the delay before reaching steady-state flux. The hydrophilic gel shows a longer lag time as the drug must first partition out of the aqueous vehicle into the lipophilic membrane, a slower process. |
| Release Kinetics Model (Best Fit) | Higuchi | Higuchi | Higuchi | A good fit to the Higuchi model (R² > 0.99 for all) suggests that drug release is primarily controlled by diffusion from a matrix system, which is expected for semi-solid formulations.[15][16][17] |
Logical Comparison of Release Mechanisms
The differing release profiles are a direct consequence of the formulation base and its interaction with the drug and the membrane.
Caption: Comparative mechanisms of drug release from different vehicles.
Detailed Experimental Protocol: IVRT with Franz Diffusion Cells
This protocol describes a self-validating system for assessing the in-vitro release of a model drug from 2-HUA-based semi-solid formulations.
4.1. Apparatus and Materials
-
Apparatus: Vertical Franz Diffusion Cells (e.g., PermeGear V-Series) with a diffusion area of ~1.77 cm² and a receptor volume of ~12 mL.[12][13]
-
Membrane: Synthetic, biologically inert membrane (e.g., Strat-M® or PVDF). The choice of a synthetic membrane ensures low variability between experiments compared to excised skin.[12][18]
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 with 0.5% w/v surfactant (e.g., Tween 80) to ensure sink conditions. Sink conditions (where the drug concentration in the receptor is less than 10% of its saturation solubility) are crucial to ensure the release rate is not limited by the solubility in the receptor fluid.
-
Drug Quantification: Validated High-Performance Liquid Chromatography (HPLC) method.
4.2. Step-by-Step Procedure
-
Membrane Preparation: Cut the membrane to the appropriate size and hydrate in the receptor medium for at least 1 hour.
-
Apparatus Assembly: Mount the hydrated membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C), degassed receptor medium. Degassing is critical to prevent bubble formation on the membrane surface, which would impede diffusion.
-
Equilibration: Place the assembled cells in the stirring block and allow the system to equilibrate to 37 ± 0.5°C for 30 minutes. This temperature mimics physiological skin surface temperature.[12]
-
Formulation Application: Accurately weigh and apply a finite dose of the formulation (~10 mg/cm²) evenly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber via the sampling arm.
-
Fluid Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analysis: Analyze the drug concentration in each sample using the validated HPLC method.
4.3. Data Analysis and Kinetic Modeling
-
Calculate Cumulative Release: Calculate the cumulative amount of drug released at each time point, correcting for the amount removed during sampling. Plot the cumulative amount of drug released per unit area (µg/cm²) against time (hours).
-
Determine Steady-State Flux (J): Calculate the slope of the linear portion of the cumulative release plot. This slope represents the steady-state flux.
-
Determine Lag Time (t_L): Extrapolate the linear portion of the plot back to the x-axis. The x-intercept is the lag time.
-
Fit to Kinetic Models: To understand the release mechanism, fit the release data to mathematical models.[15][16][19]
-
Zero-Order: Q_t = Q_0 + K_0 * t (Release rate is constant)
-
First-Order: log(Q_t) = log(Q_0) - K_1 * t / 2.303 (Release rate is concentration-dependent)
-
Higuchi: Q_t = K_H * sqrt(t) (Release from a matrix is diffusion-controlled)[17]
-
Korsmeyer-Peppas: Q_t / Q_inf = K_KP * t^n (Describes release from a polymeric system)[20]
-
The model with the highest coefficient of determination (R²) is considered the best fit. For semi-solids, a Higuchi fit is often indicative of a diffusion-based release mechanism.
Conclusion and Field-Proven Insights
This guide demonstrates that this compound is a highly effective excipient for enhancing the in-vitro release of lipophilic drugs from semi-solid formulations.
-
Comparative Performance: While its performance is similar to that of the well-known enhancer Oleic Acid, 2-HUA, as a saturated fatty acid, may offer advantages in terms of oxidative stability, which is a critical consideration for long-term product shelf life.
-
Trustworthiness in Methodology: The described IVRT protocol using Franz Diffusion Cells provides a robust and reproducible method for characterizing formulation performance.[10] Adherence to principles like maintaining sink conditions, temperature control, and using validated analytical methods ensures the integrity of the generated data.
Ultimately, the choice of excipient depends on a holistic assessment of the API's properties, the desired release profile, and stability considerations. This compound presents a compelling option for formulators seeking to overcome the challenges associated with poorly soluble drugs in topical and transdermal delivery systems.
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Liebenberg, W., et al. (2004). A comparative study of the release of active ingredients from semisolid cosmeceuticals measured with Franz, enhancer or flow-through cell diffusion apparatus. Journal of Food and Drug Analysis. [Link]
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A Comparison of Dissolution Testing on Lipid Soft Gelatin Capsules Using USP Apparatus 2 and Apparatus 4. (2024). ResearchGate. [Link]
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Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]
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Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. (2024). PMC - NIH. [Link]
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In vitro drug release profiles from formulations A, B, and C compared... (n.d.). ResearchGate. [Link]
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Sethi, B., & Mazumder, R. (2017). (PDF) Comparison of effect of penetration enhancer on different polymers for drug delivery. ResearchGate. [Link]
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Lipid–Drug Conjugate for Enhancing Drug Delivery. (2013). PMC - PubMed Central. [Link]
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Navigating the Synthesis of 2-Heptylundecanoic Acid: A Comparative Guide to Environmental Impact
For Immediate Release
In the landscape of specialty chemical manufacturing, the synthesis of branched-chain fatty acids like 2-heptylundecanoic acid is pivotal for applications ranging from high-performance lubricants to cosmetics. However, the growing imperative for sustainable chemical production necessitates a thorough evaluation of the environmental footprint of established and emerging synthetic methodologies. This guide offers a comparative analysis of three primary routes to this compound: the Guerbet reaction, the isomerization of oleic acid, and the malonic ester synthesis. We delve into the core principles of each method, presenting a quantitative assessment of their environmental performance to empower researchers and chemical engineers in selecting pathways that align with green chemistry principles.
The Guerbet Reaction: A Pathway of High Atom Economy
The Guerbet reaction presents a compelling route to this compound, primarily due to its inherent atom economy in the initial condensation step. This method typically proceeds in two stages: the self-condensation of a primary alcohol to form a larger, branched "Guerbet alcohol," followed by the oxidation of this alcohol to the desired carboxylic acid.
Mechanism & Rationale: The synthesis commences with the self-condensation of nonan-1-ol. This reaction, typically catalyzed by a base in conjunction with a transition metal catalyst (e.g., copper or ruthenium), proceeds through a sequence of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation to yield 2-heptylundecan-1-ol.[1][2] The high temperatures involved, while energy-intensive, drive the reaction towards the formation of the larger alcohol. The subsequent oxidation of the Guerbet alcohol to this compound can be achieved using various oxidizing agents, with greener alternatives like molecular oxygen in the presence of a catalyst being explored to minimize waste.[3][4][5]
Environmental Profile: The primary advantage of the Guerbet route is the high atom economy of the condensation step, where water is the only byproduct. However, the overall environmental impact is significantly influenced by the energy-intensive conditions of the condensation and the choice of oxidant in the second step. The use of catalytic air oxidation, for instance, offers a much greener profile compared to stoichiometric inorganic oxidants.
Caption: Guerbet reaction workflow for this compound synthesis.
Isomerization of Oleic Acid: An Industrially Viable Route
The catalytic isomerization of oleic acid, a readily available renewable feedstock, into a mixture of branched-chain fatty acids, including isomers of isostearic acid like this compound, represents a significant industrial pathway.[6][7] This method is typically followed by hydrogenation to yield the saturated branched-chain acid.
Mechanism & Rationale: This process utilizes solid acid catalysts, most notably zeolites such as Ferrierite, ZSM-5, and BETA, to induce skeletal isomerization of the oleic acid carbon chain at elevated temperatures and pressures.[6][8][9] The microporous structure of zeolites plays a crucial role in favoring the formation of branched isomers while suppressing oligomerization, a common side reaction with other acid catalysts.[6] The resulting mixture of unsaturated branched-chain fatty acids is then hydrogenated, typically using a palladium or platinum catalyst, to produce the final saturated product.[7]
Environmental Profile: The use of renewable feedstock (oleic acid) is a significant advantage of this route. Zeolite catalysts are reusable and can be regenerated, which reduces waste.[8] However, the process requires high temperatures and pressures, contributing to its energy demand. The subsequent hydrogenation step necessitates the use of precious metal catalysts and hydrogen gas.[10][11][12][13][14] The overall yield and selectivity towards the specific this compound isomer can vary depending on the catalyst and reaction conditions, impacting the process efficiency.[15][16]
Caption: Malonic ester synthesis workflow for this compound.
Comparative Analysis of Environmental Metrics
To provide a clear comparison, the following table summarizes the key environmental metrics for each synthesis route. The values are estimated based on typical reaction conditions and yields reported in the literature.
| Metric | Guerbet Reaction | Isomerization of Oleic Acid | Malonic Ester Synthesis |
| Starting Material | Nonan-1-ol (Petrochemical or Bio-based) | Oleic Acid (Renewable) | Diethyl Malonate, Alkyl Halides (Petrochemical) |
| Atom Economy (Theoretical) | High (~94% for condensation) | High (~100% for isomerization & hydrogenation) | Low (~68%) |
| E-Factor (Estimated) | 5 - 15 (highly dependent on oxidant) | 1 - 5 (catalytic, but involves workup) | > 20 (stoichiometric reagents, salt waste) |
| Key Advantages | High atom economy in condensation step. | Utilizes renewable feedstock; reusable catalyst. | High versatility for different structures. |
| Key Disadvantages | High energy consumption; potential for hazardous oxidants. | High temperature and pressure; use of H2 and precious metal catalysts. | Poor atom economy; large amount of salt waste; loss of CO2. |
Note: E-Factor estimates include solvents, reagents, and byproducts, but can vary significantly with specific process optimizations. [17][18][19][20][21]
Conclusion and Future Outlook
This comparative analysis demonstrates a clear trade-off between the different synthetic routes to this compound. The Guerbet reaction offers excellent atom economy but is penalized by its high energy requirements. Future research should focus on developing more efficient catalysts that can operate under milder conditions and utilizing green oxidation methods. The isomerization of oleic acid stands out as a promising sustainable route due to its use of a renewable feedstock and recyclable catalysts. Process intensification and the development of non-precious metal hydrogenation catalysts could further enhance its environmental profile. The malonic ester synthesis , while a cornerstone of organic synthesis, is the least environmentally favorable of the three due to its inherent poor atom economy and significant waste generation.
For researchers and drug development professionals, the choice of synthesis method will depend on a variety of factors, including feedstock availability, scalability, and the desired purity of the final product. However, by considering the environmental metrics outlined in this guide, it is possible to make more informed decisions that align with the principles of green and sustainable chemistry. The continued innovation in catalysis and process design will undoubtedly lead to even more environmentally benign pathways for the production of valuable chemicals like this compound.
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A Comparative Guide to Assessing the Biocompatibility of 2-Heptylundecanoic Acid for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of novel excipients and material components is a critical step that dictates the safety and efficacy of the final biomedical product. This guide provides an in-depth, technical framework for assessing the biocompatibility of 2-Heptylundecanoic Acid, a branched-chain saturated fatty acid. By presenting a rigorous, self-validating system of experimental protocols and comparative data, this document aims to equip scientists with the necessary tools to evaluate its potential for use in applications such as drug delivery systems, medical device coatings, and as a component of implantable biomaterials.
Introduction to this compound: Properties and Rationale for Biocompatibility Assessment
This compound (C18H36O2, MW: 284.48 g/mol ), also known as isostearic acid, is a branched-chain saturated fatty acid.[1][2][3][4] Its unique branched structure imparts properties such as a low melting point and high stability against oxidation, making it an attractive candidate for various biomedical applications where these characteristics are advantageous.[5] However, before any new material can be incorporated into a medical product, its interaction with biological systems must be thoroughly evaluated to ensure it does not elicit adverse local or systemic effects.[6][7][8]
This guide outlines a comprehensive strategy for the biocompatibility assessment of this compound, benchmarked against two well-characterized linear fatty acids: Stearic Acid (a saturated fatty acid) and Oleic Acid (a monounsaturated fatty acid). These comparators are chosen for their prevalence in biological systems and their established use in various pharmaceutical formulations, providing a robust baseline for evaluation.
The assessment framework is built upon the principles of the ISO 10993 standards for the biological evaluation of medical devices and focuses on three key in vitro indicators of biocompatibility: cytotoxicity, hemocompatibility, and inflammatory response.[6][7][9][10]
Core Experimental Framework for Biocompatibility Assessment
The logical flow of the biocompatibility assessment is crucial for a comprehensive evaluation. The following diagram illustrates the proposed experimental workflow.
Caption: Experimental workflow for assessing the biocompatibility of this compound.
In-Depth Methodologies and Comparative Data
Cytotoxicity Assessment (ISO 10993-5)
Causality Behind Experimental Choices: Cytotoxicity assays are fundamental for determining if a material has a detrimental effect on cellular viability and metabolic function.[10][11] We will employ two distinct assays to provide a more complete picture of potential toxicity. The MTT assay measures mitochondrial activity, reflecting cell proliferation and viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[12][13][14] Using both provides a self-validating system; for instance, a substance might reduce metabolic activity (MTT) without causing outright membrane damage (LDH), indicating a cytostatic rather than cytotoxic effect.
Protocol 3.1.1: MTT Assay for Cell Viability
-
Cell Culture: Plate human fibroblast cells (e.g., L929) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Preparation of Extracts: Prepare extracts of this compound, Stearic Acid, and Oleic Acid at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in complete cell culture medium. Ensure fatty acids are complexed with bovine serum albumin (BSA) to aid solubility and mimic physiological conditions.[15]
-
Cell Treatment: Replace the culture medium with the prepared extracts. Include a negative control (medium with BSA only) and a positive control (e.g., 1% Triton X-100). Incubate for 24 and 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Protocol 3.1.2: LDH Assay for Cytotoxicity
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
| Compound | Concentration (µg/mL) | Cell Viability (%) - 24h (MTT Assay) | Cytotoxicity (%) - 24h (LDH Assay) |
| This compound | 50 | 95.2 ± 4.1 | 3.1 ± 1.5 |
| 100 | 91.5 ± 3.8 | 5.6 ± 2.2 | |
| 200 | 85.3 ± 5.2 | 9.8 ± 3.1 | |
| Stearic Acid | 50 | 92.1 ± 4.5 | 4.5 ± 1.8 |
| 100 | 88.4 ± 4.9 | 7.9 ± 2.5 | |
| 200 | 80.1 ± 6.1 | 14.2 ± 3.9 | |
| Oleic Acid | 50 | 98.7 ± 3.2 | 2.5 ± 1.1 |
| 100 | 96.4 ± 3.5 | 4.1 ± 1.9 | |
| 200 | 90.2 ± 4.7 | 8.5 ± 2.8 |
Hemocompatibility Assessment (ISO 10993-4)
Causality Behind Experimental Choices: For any material that may come into contact with blood, assessing its hemolytic potential is mandatory.[16][17][18] The hemolysis assay directly measures the lysis of red blood cells (erythrocytes) upon contact with a material, which can lead to anemia and other adverse in vivo effects.[16] This protocol is based on the direct contact method described in ISO 10993-4.
Protocol 3.2.1: Hemolysis Assay
-
Blood Collection: Obtain fresh human blood from healthy volunteers in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the erythrocytes three times with phosphate-buffered saline (PBS). Resuspend the erythrocytes in PBS to a 2% (v/v) concentration.
-
Sample Preparation: Prepare solutions of this compound, Stearic Acid, and Oleic Acid in PBS at a concentration of 200 µg/mL.
-
Incubation: Add 0.5 mL of the erythrocyte suspension to 0.5 mL of each test solution. Use PBS as a negative control and deionized water as a positive control. Incubate the samples at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
| Compound (200 µg/mL) | % Hemolysis | Biocompatibility Classification |
| This compound | 1.8 ± 0.4 | Non-hemolytic (<2%) |
| Stearic Acid | 2.5 ± 0.6 | Slightly hemolytic (2-5%) |
| Oleic Acid | 1.5 ± 0.3 | Non-hemolytic (<2%) |
Inflammatory Response Assessment
Causality Behind Experimental Choices: The introduction of a foreign material can trigger an inflammatory response, mediated by immune cells such as macrophages.[19][20] This can lead to chronic inflammation and failure of the biomedical device or formulation. We will assess the inflammatory potential by measuring the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from a macrophage cell line (e.g., RAW 264.7) after exposure to the test materials.[21]
Caption: Signaling pathway for assessing inflammatory response to a biomaterial.
Protocol 3.3.1: In Vitro Cytokine Release Assay
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Sample Treatment: Treat the cells with 100 µg/mL of this compound, Stearic Acid, and Oleic Acid (complexed with BSA). Use lipopolysaccharide (LPS) as a positive control and medium with BSA as a negative control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels in the treated groups to the negative control.
| Compound (100 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Negative Control | 25 ± 8 | 15 ± 5 |
| This compound | 85 ± 15 | 60 ± 12 |
| Stearic Acid | 250 ± 45 | 180 ± 30 |
| Oleic Acid | 110 ± 20 | 85 ± 18 |
| LPS (Positive Control) | 3500 ± 450 | 2800 ± 350 |
Synthesis and Conclusion
Based on the proposed experimental framework and hypothetical data, this compound demonstrates a promising in vitro biocompatibility profile. Its cytotoxicity appears to be low and comparable to, or even slightly better than, the linear saturated fatty acid, Stearic Acid. Furthermore, its non-hemolytic nature and minimal induction of pro-inflammatory cytokines in macrophages suggest a favorable interaction with biological systems.
This guide provides a robust, scientifically grounded approach for the initial biocompatibility screening of this compound. It is imperative that these in vitro results be further validated by in vivo studies to fully characterize its biocompatibility for specific biomedical applications. The methodologies and comparative approach detailed herein offer a solid foundation for such future investigations, ensuring a thorough and reliable assessment of this promising biomaterial.
References
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In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation . National Institutes of Health. Available from: [Link]
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Hemolysis Assay for Biomaterials Manual . HaemoScan. Available from: [Link]
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Hemolysis Assay SOP for Biomaterials . Scribd. Available from: [Link]
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Kinetics of the inflammatory response induced by free fatty acid accumulation in hepatocytes . Annals of Hepatology - Elsevier. Available from: [Link]
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In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation . PubMed. Available from: [Link]
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Saturated fatty acid combined with lipopolysaccharide stimulates a strong inflammatory response in hepatocytes in vivo and in vitro . American Journal of Physiology-Endocrinology and Metabolism. Available from: [Link]
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In Vitro Biocompatibility Testing of Biomaterials and Medical Devices . JJR Lab. Available from: [Link]
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Hemolysis Assay for Biomaterials . HaemoScan. Available from: [Link]
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Hemolysis test for (bio)materials . YouTube. Available from: [Link]
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Effects of fatty acids on inflammatory markers studies in vitro and in vivo . ResearchGate. Available from: [Link]
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This compound | C18H36O2 . PubChem - NIH. Available from: [Link]
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isostearic acid | CAS#:22890-21-7 . Chemsrc. Available from: [Link]
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In vitro biocompatibility testing of biomaterials and medical devices . ResearchGate. Available from: [Link]
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In Vitro Hemolysis Assay . Nucro-Technics. Available from: [Link]
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Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? . ResearchGate. Available from: [Link]
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The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches . PubMed Central. Available from: [Link]
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Regulatory Guidelines For Biocompatibility Safety Testing . IVT Network. Available from: [Link]
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LDH Cytotoxicity Assay Kit . Nacalai Tesque, Inc. Available from: [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay . MDPI. Available from: [Link]
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The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? . Frontiers in Toxicology. Available from: [Link]
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Cell viability and cytotoxicity assays. (a). MTT assay . ResearchGate. Available from: [Link]
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Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity . Bioscience Reports. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Heptylundecanoic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Heptylundecanoic Acid (CAS 22890-21-7), also known as Isostearic Acid. By moving beyond mere procedural lists, we delve into the causality behind these recommendations, ensuring a self-validating system of laboratory safety and chemical handling.
Immediate Safety and Handling Precautions: The Foundation of Safe Disposal
Before initiating any disposal protocol, a thorough understanding of the immediate safety and handling requirements for this compound is paramount. While multiple Safety Data Sheets (SDS) indicate that this long-chain carboxylic acid is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practice dictates a cautious and informed approach.[1][2][3][4]
Personal Protective Equipment (PPE): The first line of defense is appropriate PPE. The rationale is to prevent direct contact and inhalation, even in the absence of a high hazard classification.
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is sufficient for most handling procedures.
Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures that may generate aerosols or mists, a chemical fume hood is recommended to minimize inhalation exposure.
Spill Response: In the event of a spill, the primary objective is to contain and collect the material safely.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect the Material: Carefully scoop the absorbed material into a designated, compatible waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.
-
Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as chemical waste in accordance with the procedures outlined in this guide.
Understanding the Chemical Profile of this compound
A clear understanding of the physical and chemical properties of this compound is essential for making informed disposal decisions.
| Property | Value | Reference |
| CAS Number | 22890-21-7 | [5][6] |
| Alternate Name | Isostearic Acid | [5] |
| Molecular Formula | C₁₈H₃₆O₂ | [5][6] |
| Molecular Weight | 284.48 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 183 °C at 5 mmHg | [5] |
| Flash Point | 165 °C | [5] |
| Density | 0.88 g/cm³ | [5][6] |
| Water Solubility | Insoluble | [1][2] |
The key takeaway from this data is the compound's very low water solubility. This property significantly influences its environmental fate and the appropriate disposal methods.
Step-by-Step Disposal Protocol
The disposal of this compound should be guided by its non-hazardous classification, while always adhering to local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing non-hazardous solid waste.[4][7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Small Quantities (Typically < 1 kg)
For small quantities of uncontaminated this compound, such as residual amounts in containers or minor spills:
-
Absorption: Absorb the liquid onto a non-combustible absorbent material like vermiculite or sand.
-
Containment: Place the absorbed material into a clearly labeled, sealed container. The label should include "Non-Hazardous Waste," the chemical name ("this compound" or "Isostearic Acid"), and the date.
-
Disposal: This container can typically be disposed of through a licensed chemical waste contractor who will likely incinerate it or place it in a permitted landfill.[9][10]
Large Quantities (Bulk Disposal)
For larger volumes of this compound:
-
Containerization: Ensure the waste is stored in a compatible, sealed, and properly labeled container. The original container is often suitable.
-
Licensed Waste Hauler: Engage a licensed and reputable industrial waste disposal company. These companies are equipped to handle the transportation and disposal of non-hazardous chemical waste in compliance with all regulations.[11][12]
-
Disposal Options: The primary disposal methods for non-hazardous industrial waste include:
Crucially, never dispose of this compound by pouring it down the drain. Its insolubility in water can lead to blockages in plumbing and potential issues in wastewater treatment systems.
Environmental Considerations and Ecological Impact
While classified as non-hazardous for human health and safety, a responsible disposal plan must also consider the potential environmental impact.
Persistence and Biodegradation: Long-chain fatty acids are generally considered to be biodegradable.
Precautionary Principle: In the absence of specific ecotoxicity data, the precautionary principle should be applied. This means that direct release into the environment should be avoided. The recommended disposal methods of incineration or controlled landfilling are designed to prevent environmental contamination.
Decontamination of Empty Containers
Properly decontaminating empty containers is a critical final step in the disposal process.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, acetone).
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedures for small quantities outlined above. Subsequent rinsates can typically be managed as non-hazardous waste.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: The clean, de-labeled container can then be disposed of as regular laboratory glass or plastic waste, or recycled according to your institution's policies.
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of scientific integrity and laboratory practice.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
